molecular formula C9H6ClN B1195068 8-Chloroquinoline CAS No. 611-33-6

8-Chloroquinoline

Katalognummer: B1195068
CAS-Nummer: 611-33-6
Molekulargewicht: 163.6 g/mol
InChI-Schlüssel: RUSMDMDNFUYZTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-chloroquinoline is a member of quinolines and an organochlorine compound.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSMDMDNFUYZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060601
Record name Quinoline, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-33-6
Record name 8-Chloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloroquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 8-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoline, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.333
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-CHLOROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4UPA3J2CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-chloroquinoline, a key heterocyclic compound utilized as a building block in the development of various pharmaceutical agents. This document details established synthetic protocols and outlines modern analytical techniques for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of the quinoline ring system can be achieved through several classic named reactions. For the preparation of this compound, the Skraup synthesis is a primary and historically significant method, utilizing o-chloroaniline as the starting material. Other notable methods include the Combes and Gould-Jacobs reactions, which offer alternative pathways to the quinoline core.

Skraup Synthesis

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline.[1][2] For this compound, o-chloroaniline is the aromatic amine of choice. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, and subsequent cyclization and oxidation to yield the final product.

This protocol is adapted from the archetypal Skraup reaction for the synthesis of quinoline.[3]

Materials:

  • o-Chloroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of o-chloroaniline, glycerol, and the chosen oxidizing agent in a round-bottom flask equipped with a reflux condenser.

  • If the reaction is known to be vigorous, add ferrous sulfate as a moderator.[3]

  • Gently heat the mixture. The reaction is exothermic and may proceed vigorously. Once the initial exotherm subsides, continue heating to ensure the completion of the reaction.

  • After the reaction is complete, cool the mixture and cautiously pour it into a large volume of water.

  • Neutralize the acidic solution with a suitable base, such as sodium hydroxide, until the this compound precipitates.

  • Isolate the crude product by filtration or steam distillation.

  • Purify the crude this compound by recrystallization or vacuum distillation.

Combes Synthesis

The Combes synthesis produces quinolines by the acid-catalyzed reaction of an aniline with a β-diketone.[4][5] For this compound, o-chloroaniline would be reacted with a suitable β-diketone, followed by cyclization.

Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a 4-hydroxyquinoline, which can be further modified.[6][7]

Comparison of Synthesis Methods
MethodStarting MaterialsReaction ConditionsYieldAdvantagesDisadvantages
Skraup Synthesis o-Chloroaniline, Glycerol, Sulfuric Acid, Oxidizing AgentHarsh, exothermicVariable, can be good with optimizationUses readily available starting materialsReaction can be violent and difficult to control
Combes Synthesis o-Chloroaniline, β-Diketone, Acid catalystModerate to harshGoodGood for substituted quinolinesRequires specific β-diketone starting materials
Gould-Jacobs Reaction o-Chloroaniline, Ethoxymethylenemalonate derivativeHigh temperature for cyclizationModerate to goodVersatile for various substitutionsMulti-step process

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure of this compound.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
8.92dd4.2, 1.7H-2
8.15dd8.3, 1.7H-4
7.78dd7.6, 1.3H-7
7.71dd8.3, 1.3H-5
7.49t7.9H-6
7.42dd8.3, 4.2H-3

Note: Peak assignments are based on typical quinoline chemical shifts and the influence of the chloro substituent.

¹³C NMR Spectral Data

Chemical Shift (δ) ppmCarbon Assignment
150.8C-2
147.2C-8a
136.4C-4
132.8C-8
129.5C-5
127.3C-7
126.9C-6
126.3C-4a
121.8C-3

Note: Assignments are predicted based on general quinoline spectra and substituent effects.

FTIR spectroscopy is used to identify the functional groups and the overall fingerprint of the molecule. A detailed vibrational analysis of this compound has been reported, providing a basis for spectral interpretation.[8]

Characteristic FTIR Absorption Bands [8]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3050-3000C-H stretchingAromatic C-H
1600-1450C=C and C=N stretchingAromatic ring and Pyridine ring
1300-1000C-H in-plane bendingAromatic C-H
850-750C-Cl stretchingAryl-Chloride
800-600C-H out-of-plane bendingAromatic C-H

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Mass Spectrometry Data [9]

m/zRelative Intensity (%)Assignment
163100[M]⁺ (Molecular ion, ³⁵Cl)
16532[M+2]⁺ (³⁷Cl isotope)
128~50[M-Cl]⁺
101~20[M-Cl-HCN]⁺
Chromatographic Characterization

HPLC is a crucial technique for determining the purity of the synthesized this compound. A reverse-phase method is typically employed.

This protocol is adapted from methods for related halogenated hydroxyquinolines.[10]

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of dilutions for calibration.

  • Inject the samples onto the HPLC system.

  • The purity is determined by the area percentage of the main peak corresponding to this compound.

Visualized Workflows and Pathways

Synthesis and Characterization Workflow

G Overall Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification (e.g., Recrystallization, Vacuum Distillation) Crude Product->Purification Purity Analysis Purity Analysis (HPLC) Purification->Purity Analysis Structure Confirmation Structure Confirmation (NMR, MS, FTIR) Purification->Structure Confirmation Final Product Pure this compound Purity Analysis->Final Product Structure Confirmation->Final Product G Skraup Synthesis of this compound o-Chloroaniline o-Chloroaniline Michael Adduct Michael Adduct o-Chloroaniline->Michael Adduct + Acrolein Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ Dihydrochloroquinoline Dihydrochloroquinoline Michael Adduct->Dihydrochloroquinoline Cyclization (H₂SO₄) This compound This compound Dihydrochloroquinoline->this compound Oxidation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 8-Chloroquinoline

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's behavior and potential applications. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key property determination are provided.

Core Physicochemical Properties

This compound is an organochlorine compound and a derivative of quinoline.[1] It presents as a clear, slightly yellow to brown liquid at room temperature.[2][3] The following tables summarize its key physicochemical properties.

Identifier Value Source(s)
IUPAC Name This compound[1]
CAS Number 611-33-6[4][5]
Molecular Formula C₉H₆ClN[1][4][5]
SMILES Clc1cccc2cccnc12[4]
InChI Key RUSMDMDNFUYZTM-UHFFFAOYSA-N[4]
Property Value Source(s)
Molecular Weight 163.60 g/mol [1][5]
Melting Point -20 °C[2][3][4]
Boiling Point 288 °C to 288.5 °C[2][3][4]
Density 1.278 to 1.28 g/mL[3][4]
Refractive Index 1.644 to 1.648[3][4]
pKa (Predicted) 2.33 ± 0.17[3][6]
LogP (Octanol/Water) 2.44[4]
Water Solubility Insoluble / Soluble[2][6]
Appearance Clear slight yellow to brown liquid[2][3]
Storage Temperature Room Temperature, under inert atmosphere[3]

Note on Water Solubility: Sources provide conflicting information. One source states it is "Insoluble"[2], while another indicates "SOLUBLE"[6]. This discrepancy may depend on the specific experimental conditions and purity of the sample.

Experimental Protocols for Property Determination

While specific experimental data for the determination of this compound's properties are not detailed in the provided literature, standard methodologies for similar organic compounds can be applied.

Melting and Boiling Point Determination
  • Melting Point: A small, dry sample of the compound is packed into a capillary tube and placed in a melting point apparatus. The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.[7]

  • Boiling Point: The boiling point can be determined using a distillation apparatus. The compound is heated in a flask connected to a condenser. A thermometer is placed so that the bulb is just below the side arm of the distillation head. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.[7]

  • Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent system (e.g., water-ethanol mixture due to its limited water solubility).

  • Titration: The solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl).

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[7]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[7]

  • System Preparation: A biphasic system of n-octanol and a pH 7.4 buffer is prepared. The two phases are pre-saturated with each other.

  • Partitioning: A known amount of this compound is added to the biphasic system. The mixture is shaken vigorously to allow the compound to partition between the two phases and then allowed to separate completely.

  • Concentration Measurement: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.[7]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[7]

G Workflow for Physicochemical Property Determination cluster_synthesis Compound Preparation cluster_analysis Property Analysis cluster_data Data Handling synthesis Synthesis & Purification mp_bp Melting/Boiling Point Determination synthesis->mp_bp pka pKa Determination (Potentiometric Titration) synthesis->pka logp LogP Determination (Shake-Flask Method) synthesis->logp solubility Solubility Assessment synthesis->solubility data_collection Data Collection & Analysis mp_bp->data_collection pka->data_collection logp->data_collection solubility->data_collection report Technical Report Generation data_collection->report

A flowchart illustrating the process of physicochemical property determination.

Synthesis and Reactivity

This compound can serve as a precursor in the synthesis of other important compounds. For instance, it can be hydrolyzed to produce 8-hydroxyquinoline, a versatile chelating agent.[8][9] This reaction typically occurs in the presence of a copper catalyst in a dilute alkali solution under specific temperature and pressure conditions.[8]

G Hydrolysis of this compound to 8-Hydroxyquinoline reactant This compound product 8-Hydroxyquinoline reactant->product Hydrolysis conditions Dilute Alkali (e.g., NaOH) Copper Catalyst Heat & Pressure conditions->reactant

Reaction pathway for the synthesis of 8-hydroxyquinoline from this compound.

Molecular Identification

The unique structure of this compound is represented by various chemical identifiers that are crucial for database searches and regulatory purposes.

G Chemical Identifiers of this compound cluster_identifiers Identifiers center_node This compound cas CAS: 611-33-6 center_node->cas iupac IUPAC: this compound center_node->iupac smiles SMILES: Clc1cccc2cccnc12 center_node->smiles inchi InChIKey: RUSMDMDNFUYZTM-UHFFFAOYSA-N center_node->inchi

Relationship between this compound and its key chemical identifiers.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, including its molecular identifiers, physical constants, and solubility characteristics. Standardized experimental protocols for determining these properties have been outlined to assist researchers in their laboratory work. The visualization of experimental workflows and synthetic pathways offers a clear and concise understanding of the processes involving this compound. The data and methodologies presented are intended to be a valuable resource for scientists and professionals engaged in drug discovery and chemical research, providing a solid foundation for future studies and applications of this compound.

References

An In-Depth Technical Guide to 8-Chloroquinoline: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Chloroquinoline, a key heterocyclic compound, detailing its chemical and physical properties, synthesis methodologies, and its significant role as a scaffold in medicinal chemistry and drug development. Particular focus is given to its derivatives and their interaction with critical cellular signaling pathways.

Core Properties of this compound

This compound, identified by the CAS Number 611-33-6, is an aromatic heterocyclic organic compound.[1][2][3][4][5] It is structurally a quinoline molecule chlorinated at the eighth position. This substitution pattern imparts specific chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.[5]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 611-33-6[1][2][3][4][5]
Molecular Formula C₉H₆ClN[1][2][3][4][5]
Molecular Weight 163.60 g/mol [1][2][3]
Appearance Clear yellow to brown liquid[4][5]
Melting Point -20 °C[4][5]
Boiling Point 288.5 °C[4][5]
Density 1.278 - 1.28 g/mL[4][5][6]
Refractive Index 1.644 - 1.65[5][6]
IUPAC Name This compound[3]
SMILES C1=CC2=C(C(=C1)Cl)N=CC=C2[3]
InChI Key RUSMDMDNFUYZTM-UHFFFAOYSA-N[3][6]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various chemical reactions. A common conceptual approach involves the chlorination of a quinoline precursor.

Experimental Protocol: Synthesis of this compound from 2,8-dichloroquinoline

A general procedure for the synthesis of this compound can be adapted from the reductive dehalogenation of 2,8-dichloroquinoline.[4]

Materials and Reagents:

  • 2,8-dichloroquinoline

  • Palladium catalyst (e.g., PdCl₂(dppf), PdCl₂(tbpf))

  • Anhydrous Tetrahydrofuran (THF)

  • TMEDA (Tetramethylethylenediamine)

  • Sodium borohydride (NaBH₄)

  • Argon gas

Procedure:

  • Dissolve the starting material, 2,8-dichloroquinoline (0.66 mmol), in anhydrous THF (13.2 mL).

  • Degas the solution by bubbling argon through it for several minutes to create an inert atmosphere.

  • Sequentially add the palladium catalyst (e.g., PdCl₂(dppf), 5.0 mol%), TMEDA (1.7 equiv), and NaBH₄ (1.7 equiv) to the reaction mixture.

  • Stir the reaction mixture under the argon atmosphere at room temperature for the appropriate time, monitoring the reaction progress via techniques like TLC or GC-MS.

  • Upon completion, the reaction is quenched and worked up using standard laboratory procedures, which may include extraction, washing, and drying of the organic phase.

  • The crude product is then purified, commonly by silica gel column chromatography, to yield pure this compound.

Purification: A method for purification involves the crystallization of its ZnCl₂ complex from aqueous ethanol.[4]

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug discovery. They are key intermediates in the synthesis of pharmaceuticals, particularly antimalarial and antibacterial agents.[5] The versatility of the quinoline ring allows for modifications that can lead to novel therapeutic compounds.[5]

Derivatives of 8-hydroxyquinoline (a related compound) have shown significant potential as antimicrobial, antifungal, neuroprotective, and anti-HIV agents.[7] Chloro-substituted 8-hydroxyquinolines, in particular, have demonstrated notable fungitoxicity.[7]

Logical Workflow for Drug Discovery

The process of developing new drugs from the this compound scaffold follows a logical progression from synthesis to biological evaluation.

G A Synthesis of This compound Derivatives B Structural Characterization (NMR, MS) A->B Purification C In Vitro Screening (e.g., Cytotoxicity Assays) B->C Compound Library D Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) C->D Identify Hits E Lead Optimization D->E SAR Studies E->A Iterative Design F In Vivo Studies (Animal Models) E->F Candidate Selection

Drug discovery workflow using this compound derivatives.

Role in Cellular Signaling Pathways

A significant area of research for quinoline derivatives is their ability to modulate key cellular signaling pathways that are often dysregulated in diseases like cancer. The PI3K/Akt/mTOR pathway is a critical cascade that controls cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1]

Several studies have shown that novel quinoline-based compounds can act as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, leading to apoptosis (programmed cell death) in cancer cells.[2][6]

The PI3K/Akt/mTOR Signaling Pathway and Quinoline Inhibition

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by quinoline-based compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Quinoline Quinoline-Based Inhibitors Quinoline->PI3K inhibit Quinoline->Akt inhibit Quinoline->mTORC1 inhibit

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Experimental Protocol: Western Blot for Pathway Analysis

To assess the impact of an this compound derivative on the PI3K/Akt/mTOR pathway, Western blotting is a standard technique used to measure the levels of key phosphorylated (activated) proteins.

Objective: To determine if the compound inhibits the phosphorylation of Akt and downstream targets like p70S6K in a cancer cell line (e.g., HL-60).

Materials and Reagents:

  • Human cancer cell line (e.g., HL-60)

  • Cell culture medium and supplements

  • This compound derivative compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p70S6K, anti-p70S6K, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Culture the cancer cells to ~80% confluency. Treat the cells with varying concentrations of the this compound derivative for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Harvest the cells and lyse them on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted according to the manufacturer's instructions.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the inhibitory effect of the compound. A loading control like GAPDH should be used to ensure equal protein loading.

Conclusion

This compound is a foundational chemical entity with significant utility in synthetic chemistry and drug discovery. Its straightforward synthesis and the amenability of the quinoline core to chemical modification make it an attractive starting point for the development of novel therapeutic agents. The demonstrated activity of its derivatives against critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR cascade, highlights the ongoing importance of this compound in the search for new and more effective treatments for a range of diseases. This guide provides the core technical information required for researchers to effectively utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroquinoline is a halogenated quinoline derivative that serves as a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the available data on the solubility of this compound and its analogs, outlines detailed experimental protocols for its determination, and discusses its chemical stability under various stress conditions. Furthermore, it presents a proposed framework for a comprehensive forced degradation study to elucidate its degradation pathways and identify potential degradation products, which is crucial for the development of stable formulations and robust analytical methods.

Introduction

This compound (C₉H₆ClN, CAS No: 611-33-6) is a substituted quinoline with a chlorine atom at the 8-position of the quinoline ring system. Its chemical structure imparts specific physicochemical properties that are critical for its application in organic synthesis. The solubility of this compound in various solvents dictates its utility in different reaction media, while its stability under diverse environmental conditions is a key factor in its storage, handling, and the shelf-life of its downstream products. This guide aims to provide a detailed technical resource on these two fundamental properties.

Solubility of this compound

Precise quantitative solubility data for this compound is not extensively available in publicly accessible literature. While some sources describe it as "soluble" in water, this is a qualitative term. For a more quantitative understanding, we can refer to the solubility data of a structurally similar compound, 5-chloro-8-hydroxyquinoline, which has been studied in detail. The presence of the hydroxyl group in this analog is expected to increase its polarity and hydrogen bonding capacity, thus influencing its solubility profile compared to this compound. However, the general trends observed for 5-chloro-8-hydroxyquinoline in various organic solvents can provide valuable insights into the expected solubility behavior of this compound.

Qualitative Solubility

This compound is generally described as a clear yellow to brown liquid and is expected to be soluble in many common organic solvents. Its aqueous solubility is reported to be limited.

Quantitative Solubility Data (Reference Compound: 5-Chloro-8-hydroxyquinoline)

The following table summarizes the mole fraction solubility (x₁) of 5-chloro-8-hydroxyquinoline in various organic solvents at different temperatures. This data can be used as a proxy to estimate the solubility of this compound, keeping in mind that the absence of the hydroxyl group in this compound will likely decrease its solubility in polar protic solvents and may increase its solubility in non-polar solvents.

SolventTemperature (K)Mole Fraction Solubility (x₁) of 5-Chloro-8-hydroxyquinoline
Methanol 298.150.0042
Ethanol 298.150.0058
n-Propanol 298.150.0076
Isopropanol 298.150.0045
Acetone 298.150.0200
Ethyl Acetate 298.150.0269
n-Propyl Acetate 298.150.0297
Isopropyl Acetate 298.150.0232
1,4-Dioxane 298.150.0751
2-Methoxyethanol 298.150.0291
2-Ethoxyethanol 298.150.0333

Data extracted from a study on 5-chloro-8-hydroxyquinoline and should be considered as a reference for this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent of high purity

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC-UV or a validated spectrophotometric method for quantification

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The amount of excess solid should be sufficient to ensure that saturation is reached and that solid material remains at equilibrium.

  • Equilibration: Place the flask in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The equilibration time should be established by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate in shaking incubator A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Quantify using HPLC-UV D->E Analyze sample F Calculate solubility E->F

Shake-Flask Solubility Determination Workflow

Stability of this compound

This compound is generally considered to be stable under normal storage conditions, which include keeping it in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] However, for pharmaceutical and other high-purity applications, a more detailed understanding of its stability under stress conditions is required. A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Proposed Forced Degradation Study

A forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions as mandated by regulatory guidelines (e.g., ICH Q1A). The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are generated at detectable levels without complete decomposition of the parent molecule.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80 °C for 48 hours.

  • Photolytic Degradation: Exposure of the solid drug substance and a solution in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be taken at appropriate time points and analyzed by a stability-indicating analytical method.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be predicted:

  • Hydrolysis: The quinoline ring is generally stable to hydrolysis. However, under forcing acidic or basic conditions, cleavage of the heterocyclic ring could potentially occur, although this is unlikely under the mild conditions of a typical forced degradation study.

  • Oxidation: The nitrogen atom in the quinoline ring is susceptible to oxidation, potentially forming an N-oxide. The aromatic rings could also be hydroxylated under strong oxidative stress.

  • Photodegradation: Aromatic systems can undergo various photochemical reactions, including photo-oxidation and dimerization.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Acid/Base Hydrolysis Acid/Base Hydrolysis This compound->Acid/Base Hydrolysis Oxidation (H2O2) Oxidation (H2O2) This compound->Oxidation (H2O2) Heat Heat This compound->Heat Light Light This compound->Light Ring Cleavage Products Ring Cleavage Products Acid/Base Hydrolysis->Ring Cleavage Products N-Oxide N-Oxide Oxidation (H2O2)->N-Oxide Hydroxylated Derivatives Hydroxylated Derivatives Oxidation (H2O2)->Hydroxylated Derivatives No Degradation No Degradation Heat->No Degradation Photo-oxidation/Dimers Photo-oxidation/Dimers Light->Photo-oxidation/Dimers

Predicted Degradation Pathways of this compound
Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products and any process-related impurities.

Objective: To develop and validate an HPLC method capable of resolving this compound from all potential degradants.

Instrumentation and Chromatographic Conditions (Proposed):

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (to be optimized based on the UV spectra of this compound and its degradation products).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity will be demonstrated by the separation of the main peak from all degradation product peaks in the chromatograms of the forced degradation samples.

G A Prepare Forced Degradation Samples B Develop HPLC Method (Column, Mobile Phase, Gradient) A->B C Inject Samples and Analyze Chromatograms B->C D Assess Peak Purity and Resolution C->D D->B Optimize Method E Validate Method (ICH Q2(R1)) D->E Method Suitable F Stability-Indicating Method Established E->F

Workflow for Developing a Stability-Indicating HPLC Method

Conclusion

While this compound is a widely used chemical intermediate, a comprehensive public dataset on its quantitative solubility and stability is lacking. This guide provides an overview of its known properties and leverages data from a close structural analog to infer its solubility characteristics. Furthermore, it outlines detailed, industry-standard experimental protocols for the determination of solubility and the development of a stability-indicating analytical method through forced degradation studies. The provided methodologies and predictive insights serve as a valuable resource for researchers and drug development professionals, enabling a more informed and efficient use of this compound in their applications. It is strongly recommended that experimental data be generated for this compound to confirm the predictions and establish a definitive physicochemical profile.

References

The Genesis of a Key Heterocycle: A Technical Guide to the Discovery and Synthesis of 8-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical evolution of the synthesis of 8-chloroquinoline, a pivotal heterocyclic compound in medicinal chemistry and materials science. This document provides a comprehensive overview of the primary synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate replication and further research.

Historical Context: From Quinine to Synthetic Quinolines

The story of this compound is intrinsically linked to the broader history of quinoline chemistry. The quinoline scaffold was first isolated from coal tar in 1834. However, its significance surged with the structural elucidation of quinine, a quinoline-containing alkaloid with potent antimalarial properties. This discovery spurred chemists to develop synthetic methods to access the quinoline core and its derivatives, hoping to create novel therapeutic agents.

The first major breakthrough in quinoline synthesis came in 1880 when the Czech chemist Zdenko Hans Skraup developed what is now known as the Skraup synthesis.[1][2][3] This reaction, involving the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, provided a general and versatile method for preparing quinolines.[1][2] While the exact date of the first synthesis of this compound is not definitively documented in the readily available literature, its development can be situated within the intensive investigation of quinoline chemistry that followed Skraup's discovery. The introduction of a chlorine atom at the 8-position of the quinoline ring was a logical step in the exploration of structure-activity relationships, leading to compounds with altered electronic properties and biological activities.

Core Synthetic Strategies for this compound

Several key synthetic strategies have been employed to produce this compound. These methods can be broadly categorized into two main approaches: the construction of the quinoline ring system from a chlorinated precursor and the direct chlorination of the pre-formed quinoline ring. A third, and also important, approach involves the conversion of a functional group at the 8-position to a chlorine atom.

The Skraup Synthesis with a Chlorinated Aniline

A logical extension of the classic Skraup synthesis is the use of a substituted aniline as the starting material. To obtain this compound, o-chloroaniline is reacted with glycerol, an oxidizing agent (such as nitrobenzene or arsenic pentoxide), and a dehydrating agent (typically concentrated sulfuric acid).[4]

Reaction Pathway:

Skraup_Synthesis cluster_reactants Reactants o_chloroaniline o-Chloroaniline intermediate Michael Adduct o_chloroaniline->intermediate Michael Addition glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄ (Dehydration) acrolein->intermediate dihydroquinoline 1,2-Dihydro-8-chloroquinoline intermediate->dihydroquinoline H⁺ (Cyclization) product This compound dihydroquinoline->product [O] (Oxidation) Direct_Chlorination cluster_reactants Reactants quinoline Quinoline intermediate_5 Wheland Intermediate (Attack at C5) quinoline->intermediate_5 Electrophilic Attack intermediate_8 Wheland Intermediate (Attack at C8) quinoline->intermediate_8 Electrophilic Attack chloronium Cl⁺ chloronium->intermediate_5 chloronium->intermediate_8 product_5 5-Chloroquinoline intermediate_5->product_5 -H⁺ product_8 This compound intermediate_8->product_8 -H⁺ Hydroxy_to_Chloro cluster_reactants Reactants hydroxyquinoline 8-Hydroxyquinoline product This compound hydroxyquinoline->product chlorinating_agent SOCl₂ or POCl₃ chlorinating_agent->product

References

The Multifaceted Biological Activities of 8-Chloroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Among these, 8-chloroquinoline derivatives have emerged as a promising class of molecules exhibiting significant potential in the fields of oncology, microbiology, and parasitology. This technical guide provides an in-depth overview of the current state of research into the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and antimalarial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

This compound derivatives have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The introduction of the chloro group at the 8-position, often in combination with other substituents, can significantly influence the antiproliferative and pro-apoptotic properties of the quinoline core.

Quantitative Anticancer Data

The in vitro anticancer activity of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of selected this compound derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
8-chloropyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one (chloro-PTQ)K-562 (Leukemia)1.1 - 8[1]
4-morpholinopyrimido[4',5':4,5]thieno(2,3-b)quinoline (morpholino-PTQ)K-562 (Leukemia)1.1 - 8[1]
Chloro-PTQHL-60 (Leukemia)1.1 - 8[1]
Morpholino-PTQHL-60 (Leukemia)1.1 - 8[1]
Chloro-PTQColo-205 (Colon Cancer)1.1 - 8[1]
Morpholino-PTQColo-205 (Colon Cancer)1.1 - 8[1]
Chloro-PTQB16F10 (Melanoma)1.1 - 8[1]
Morpholino-PTQB16F10 (Melanoma)1.1 - 8[1]
2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol Platinum(II) derivative (YLN1)MDA-MB-231 (Breast Cancer)5.49 ± 0.14[2]
2-[(5-bromopyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol Platinum(II) derivative (YLN2)MDA-MB-231 (Breast Cancer)7.09 ± 0.24[2]
Mechanisms of Anticancer Action & Signaling Pathways

The anticancer mechanisms of this compound derivatives are multifaceted and can involve the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and interference with DNA replication. While specific signaling pathways for many this compound derivatives are still under investigation, research on closely related quinoline compounds provides valuable insights into their potential modes of action.

One proposed mechanism involves the inhibition of topoisomerase II , an essential enzyme for DNA replication and repair. By interfering with the catalytic cycle of topoisomerase II, these compounds can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[3]

Another potential pathway is the activation of the p53 tumor suppressor pathway . Chloroquine, a well-known quinoline derivative, has been shown to activate p53, leading to cell cycle arrest and apoptosis in glioma cells.[4][5] It is plausible that certain this compound derivatives could share this mechanism.

Based on the known mechanisms of related quinoline compounds, a hypothesized signaling pathway for the induction of apoptosis by an this compound derivative is presented below. This diagram illustrates the potential interplay between topoisomerase II inhibition and p53 activation, leading to programmed cell death.

apoptosis_pathway cluster_stimulus Stimulus cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects cluster_apoptosis_execution Apoptosis Execution 8_Chloroquinoline_Derivative 8_Chloroquinoline_Derivative Topoisomerase_II Topoisomerase_II 8_Chloroquinoline_Derivative->Topoisomerase_II Inhibition p53_Activation p53_Activation 8_Chloroquinoline_Derivative->p53_Activation Induction DNA_DSBs DNA Double-Strand Breaks Topoisomerase_II->DNA_DSBs Leads to Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Pathway Mitochondrial Apoptotic Pathway DNA_DSBs->Mitochondrial_Pathway Bax_Upregulation->Mitochondrial_Pathway Bcl2_Downregulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothesized apoptosis induction by an this compound derivative.

Antimicrobial Activity

This compound derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The presence of the chlorine atom at the 8-position can enhance the lipophilicity of the quinoline core, facilitating its penetration through microbial cell membranes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents MIC values for selected this compound derivatives against various microbial strains.

DerivativeMicroorganismMIC (µg/mL)Reference
5-Chloro-8-hydroxyquinoline (Cloxyquin)Mycobacterium tuberculosis (9 standard strains)0.125 - 0.25[6]
5-Chloro-8-hydroxyquinoline (Cloxyquin)Mycobacterium tuberculosis (150 clinical isolates)0.062 - 0.25[6]
5,7-Dichloro-8-hydroxyquinoline derivativeStaphylococcus aureus25[3]
5,7-Dichloro-8-hydroxyquinoline derivativeMRSA25[3]
5,7-Dichloro-8-hydroxyquinoline derivativePseudomonas aeruginosa>1000[3]
5-Chloro-7-iodo-8-quinolinol (Clioquinol)Candida spp.0.031 - 2[7]
Mechanisms of Antimicrobial Action

The antimicrobial mechanism of this compound derivatives is often attributed to their ability to chelate essential metal ions, such as iron, copper, and zinc, which are crucial for various enzymatic processes in microbial cells.[6][7] By sequestering these metal ions, the derivatives can disrupt vital metabolic pathways, leading to the inhibition of microbial growth.

For instance, the inhibition of RNA-dependent DNA polymerase and RNA synthesis has been linked to the chelation of copper, manganese, magnesium, and zinc.[6] The formation of metal complexes with the 8-hydroxyquinoline scaffold (often present in these derivatives or formed in situ) can be the active antibacterial agent.[6]

The following workflow illustrates the general mechanism of antimicrobial action through metal chelation.

antimicrobial_mechanism 8_Chloroquinoline_Derivative 8_Chloroquinoline_Derivative Microbial_Cell Microbial_Cell 8_Chloroquinoline_Derivative->Microbial_Cell Penetrates Chelation Chelation 8_Chloroquinoline_Derivative->Chelation Metal_Ions Essential Metal Ions (Fe, Cu, Zn) Metal_Ions->Chelation Enzyme_Inhibition Inhibition of Metalloenzymes Chelation->Enzyme_Inhibition Metabolic_Disruption Disruption of Metabolic Pathways Enzyme_Inhibition->Metabolic_Disruption Growth_Inhibition Microbial Growth Inhibition Metabolic_Disruption->Growth_Inhibition

Antimicrobial mechanism via metal chelation.

Antimalarial Activity

The quinoline core is central to the history of antimalarial drug discovery, with chloroquine being a cornerstone of malaria treatment for decades. This compound derivatives have also been investigated for their potential to combat Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Quantitative Antimalarial Data

The in vitro antimalarial activity of this compound derivatives is assessed by determining their IC50 values against different strains of P. falciparum.

DerivativeP. falciparum StrainIC50 (µM)Reference
Chalcone-quinoline hybrid (compound 11)NF54 (chloroquine-sensitive)0.10[4]
Chalcone-quinoline hybrid (compound 12)NF54 (chloroquine-sensitive)0.11[4]
Chalcone-quinoline hybrid (compound 12)K1 (multi-drug resistant)0.59[4]
4-aminoquinolinyl-chalcone amide3D7 (chloroquine-sensitive)0.04 - 0.5[7]
4-aminoquinolinyl-chalcone amideW2 (chloroquine-resistant)0.07 - 1.8[7]
Mechanisms of Antimalarial Action

The primary mechanism of action for many quinoline-based antimalarials, including chloroquine, is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. P. falciparum digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline derivatives are thought to accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[8]

The logical relationship for this proposed mechanism is depicted below.

antimalarial_mechanism Hemoglobin_Digestion Hemoglobin Digestion by Parasite Free_Heme Toxic Free Heme Release Hemoglobin_Digestion->Free_Heme Hemozoin_Formation Heme Polymerization (Hemozoin Formation) Free_Heme->Hemozoin_Formation Detoxification Heme_Accumulation Toxic Heme Accumulation 8_Chloroquinoline_Derivative 8_Chloroquinoline_Derivative 8_Chloroquinoline_Derivative->Hemozoin_Formation Inhibits 8_Chloroquinoline_Derivative->Heme_Accumulation Leads to Parasite_Death Parasite Death Heme_Accumulation->Parasite_Death

Antimalarial mechanism via inhibition of hemozoin formation.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide for the evaluation of anticancer and antimicrobial activities.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration using a suitable software.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.

Materials:

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Sterile 96-well U-bottom or flat-bottom microtiter plates

  • This compound derivatives

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the this compound derivatives in the appropriate broth directly in the wells of a 96-well plate. The final volume in each well is typically 50 or 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well containing the antimicrobial dilution with an equal volume of the standardized inoculum. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-24 hours for most bacteria or longer for slower-growing organisms.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against cancer cells, pathogenic microbes, and malarial parasites warrants further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon in their efforts to design and synthesize new, more potent, and selective this compound-based drugs. Future research should focus on elucidating the precise molecular targets and signaling pathways of these compounds to enable rational drug design and optimization, ultimately translating their therapeutic potential into clinical applications.

References

Spectroscopic Profile of 8-Chloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-chloroquinoline, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₆ClN, with a molecular weight of approximately 163.60 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound. A study on the spectroscopic investigation of this compound has reported the recording and analysis of its FT-NMR spectra.[3]

¹H NMR Spectroscopic Data for this compound

¹³C NMR Spectroscopic Data for this compound

Similar to the proton NMR data, a detailed experimental peak list for the ¹³C NMR spectrum of this compound is not fully available in the search results. However, a computational study has calculated the chemical shifts for this compound.[3] The aromatic carbons of the quinoline ring are expected to appear in the δ 120-150 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound has been recorded and analyzed.[3]

Table 1: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Assignment
3100-3000 Aromatic C-H stretching
1600-1450 C=C and C=N stretching
~1300-1000 C-H in-plane bending
~850-750 C-H out-of-plane bending
~800-600 C-Cl stretching

Note: This table represents typical absorption regions for the functional groups present in this compound based on general spectroscopic principles and data for similar compounds. A detailed experimental spectrum would provide precise peak positions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in confirming the molecular weight and elucidating the structure. The mass spectrum of this compound is available from the NIST WebBook and PubChem.[1][2]

Table 2: Mass Spectrometry Data for this compound

m/z Relative Intensity Assignment
163 High [M]⁺ (³⁵Cl)
165 Lower [M]⁺ (³⁷Cl)
128 Moderate [M-Cl]⁺

Note: The presence of the M and M+2 peaks in an approximate 3:1 ratio is characteristic of a molecule containing one chlorine atom.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300-600 MHz. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse width of 30-90 degrees.

  • Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 75-150 MHz. A proton-decoupled sequence is generally used to simplify the spectrum.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid/Capillary Cell):

  • As this compound is a liquid at room temperature, the "neat" or "capillary cell" technique is appropriate.

  • Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin capillary film of the liquid.

  • Alternatively, introduce the liquid into a demountable cell with a defined path length.

Data Acquisition:

  • Place the salt plates or the cell in the sample holder of an FTIR spectrometer.

  • Record a background spectrum of the empty salt plates or cell.

  • Record the sample spectrum over a typical range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Processing:

  • Identify the positions of the major absorption bands in wavenumbers (cm⁻¹).

  • Correlate these absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound.

Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation using a gas chromatograph (GC-MS).

  • In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

Mass Analysis:

  • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection and Data Processing:

  • A detector records the abundance of each ion at a specific m/z value.

  • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Identify the molecular ion peak to confirm the molecular weight of the compound. The isotopic pattern for chlorine (M and M+2 peaks) should be observed.

  • Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation cluster_output Final Spectroscopic Data Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Prepare Neat Sample (Capillary Film) Sample->Prep_IR Prep_MS Prepare for GC or Direct Probe Introduction Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer (Spectrum Acquisition) Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI, Mass Analysis) Prep_MS->MS_Acq Proc_NMR Fourier Transform, Phasing, Calibration, Integration & Assignment NMR_Acq->Proc_NMR Proc_IR Peak Identification & Functional Group Correlation IR_Acq->Proc_IR Proc_MS Identify Molecular Ion & Analyze Fragmentation MS_Acq->Proc_MS NMR_Data ¹H & ¹³C NMR Spectra Proc_NMR->NMR_Data IR_Data IR Spectrum Proc_IR->IR_Data MS_Data Mass Spectrum Proc_MS->MS_Data

General workflow for spectroscopic analysis.

References

The Diverse Mechanisms of Action of Quinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of the quinoline ring system allows for diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral effects. This technical guide provides an in-depth exploration of the core mechanisms of action of quinoline compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Antimalarial Mechanism of Action: Inhibition of Heme Polymerization

The primary mechanism by which quinoline antimalarials, such as chloroquine and quinine, exert their effect is through the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[1][2][3]

During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[1][3][4] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[4][5] Quinolines, being weak bases, accumulate to high concentrations in the acidic food vacuole.[1][2] Here, they interfere with hemozoin formation by capping the growing hemozoin crystal, preventing further polymerization.[3][6][7] This leads to the buildup of toxic free heme, which induces oxidative stress and ultimately leads to parasite death.[1][2][5]

Hemozoin_Inhibition cluster_parasite Plasmodium falciparum cluster_vacuole Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Polymerization Quinoline Quinoline Compound Heme->Quinoline Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinoline->Heme Binding Quinoline->Hemozoin Inhibition of Polymerization

Figure 1: Mechanism of Heme Polymerization Inhibition by Quinoline Compounds.
Quantitative Data: Antiplasmodial Activity

The following table summarizes the in vitro antiplasmodial activity of selected quinoline derivatives against P. falciparum.

Quinoline DerivativeP. falciparum StrainIC50 (µM)Reference
Chloroquine3D7 (sensitive)0.01 - 0.05[8]
ChloroquineDd2 (resistant)0.1 - 0.5[9]
QuinineW2 (resistant)0.1 - 0.3[10]
MefloquineW2 (sensitive)0.01 - 0.05[10]
Amodiaquine-0.02 - 0.1[11]
Experimental Protocol: Heme Crystallization Inhibition Assay

This assay colorimetrically measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[1][3][11]

Materials:

  • Hemin chloride

  • Dimethyl sulfoxide (DMSO)

  • Acetate buffer (1 M, pH 4.8)

  • Tween 20

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of hemin chloride in DMSO.

  • Dilute the hemin stock solution in acetate buffer (pH 4.8) to a final concentration of 50 µM.

  • Add the test quinoline compounds at various concentrations to the wells of a 96-well plate.

  • Add the hemin solution to each well.

  • Initiate heme polymerization by adding Tween 20.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the absorbance at 405 nm. A decrease in absorbance indicates the formation of β-hematin.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits β-hematin formation by 50%.[1][11]

Anticancer Mechanisms of Action

Quinoline derivatives exhibit a broad range of anticancer activities through multiple mechanisms, including inhibition of topoisomerases, modulation of kinase signaling pathways, and disruption of microtubule dynamics.[12][13][14][15]

Topoisomerase Inhibition

Certain quinoline alkaloids, such as camptothecin and its derivatives (e.g., topotecan, irinotecan), are potent inhibitors of human topoisomerase I (Top1).[16][17] These compounds stabilize the covalent complex between Top1 and DNA, leading to DNA single-strand breaks.[16] When a replication fork encounters this complex, it results in a cytotoxic double-strand break, ultimately triggering apoptosis.[16] Other synthetic quinolones have been shown to target topoisomerase II (Top2), inducing double-stranded DNA breaks by a similar mechanism of stabilizing the enzyme-DNA cleavage complex.[18][19]

Topoisomerase_Inhibition cluster_nucleus Cell Nucleus DNA DNA Double Helix Topoisomerase Topoisomerase I/II DNA->Topoisomerase Binding & Relaxation Topoisomerase->DNA Cleavage_Complex Topoisomerase-DNA Cleavage Complex Topoisomerase->Cleavage_Complex Forms Quinoline Quinoline Compound (e.g., Camptothecin) Quinoline->Cleavage_Complex Stabilization DSB Double-Strand Break Cleavage_Complex->DSB Replication Fork Collision Apoptosis Apoptosis DSB->Apoptosis

Figure 2: Mechanism of Topoisomerase Inhibition by Quinoline Compounds.
Kinase Inhibition

Many quinoline-based compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. These include inhibitors of tyrosine kinases such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[12] By blocking the ATP-binding site of these kinases, quinoline derivatives can halt downstream signaling pathways that drive tumor growth.[12]

Tubulin Polymerization Inhibition

Some quinoline derivatives have been shown to interfere with microtubule dynamics by inhibiting the polymerization of tubulin into microtubules.[12][14] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis.

Quantitative Data: Anticancer Activity

The following table presents the cytotoxic activity of various quinoline derivatives against different human cancer cell lines.

Quinoline DerivativeCancer Cell LineIC50 (µM)Reference
CamptothecinHL-60 (Leukemia)0.005 - 0.02[7]
TopotecanMultiple cell lines0.1 - 1.0[16]
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamideMCF-7 (Breast)29.8[20]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amineMultiple cell lines< 1.0[10]
Compound 15 (quinoline derivative)MCF-7, HepG-2, A54915.16 - 18.74[4]
Experimental Protocol: Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

  • Supercoiled plasmid DNA

  • Human Topoisomerase I

  • Assay buffer

  • ATP

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Protocol:

  • Set up reaction mixtures containing supercoiled DNA, assay buffer, and the test quinoline compound at various concentrations.

  • Add human Topoisomerase I to initiate the reaction.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop buffer (containing SDS and EDTA).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Antibacterial Mechanism of Action: Targeting DNA Gyrase and Topoisomerase IV

The antibacterial action of quinolones, particularly fluoroquinolones like ciprofloxacin, is primarily due to the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[6][9][18]

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[6][18] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following DNA replication.[18][21] Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[18] This leads to the accumulation of double-strand DNA breaks, which are lethal to the bacteria.[18]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase Bacterial_DNA->DNA_Gyrase Supercoiling Topo_IV Topoisomerase IV Bacterial_DNA->Topo_IV Decatenation DNA_Gyrase->Bacterial_DNA Cleavage_Complex_Gyrase Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex_Gyrase Topo_IV->Bacterial_DNA Cleavage_Complex_TopoIV Topo IV-DNA Cleavage Complex Topo_IV->Cleavage_Complex_TopoIV Quinolone Quinolone Antibiotic Quinolone->Cleavage_Complex_Gyrase Stabilization Quinolone->Cleavage_Complex_TopoIV Stabilization DSB Double-Strand Breaks Cleavage_Complex_Gyrase->DSB Cleavage_Complex_TopoIV->DSB Bacterial_Death Bacterial Death DSB->Bacterial_Death

Figure 3: Mechanism of DNA Gyrase and Topoisomerase IV Inhibition by Quinolones.
Quantitative Data: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinolones against common bacterial pathogens.

Quinolone DerivativeEscherichia coli (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Reference
Ciprofloxacin0.013 - 10.125 - 80.15 - >32[22]
Levofloxacin≤ 0.06 - 20.06 - >8.00.5 - >512[22]
Moxifloxacin4 - 80.064 - 0.51 - >32[22]
Nalidixic Acid0.50 - 640.25700[22]
Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the inhibition of DNA gyrase-mediated supercoiling of relaxed plasmid DNA.

Materials:

  • Relaxed plasmid DNA (e.g., pBR322)

  • E. coli DNA gyrase

  • Assay buffer

  • ATP

  • Agarose gel electrophoresis system

  • DNA staining agent

Protocol:

  • Incubate relaxed plasmid DNA with E. coli DNA gyrase in the presence of ATP and various concentrations of the test quinolone compound.

  • The reaction is typically carried out at 37°C for 1 hour.

  • Stop the reaction and deproteinize the samples.

  • Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

  • Stain the gel and visualize the DNA bands.

  • Inhibition is quantified by the reduction in the amount of supercoiled DNA.

Antiviral Mechanisms of Action

The antiviral activity of quinoline derivatives is an emerging area of research, with several mechanisms of action being identified against a range of viruses.[23][24][25][26]

Inhibition of Viral Replication

Several quinoline compounds have been shown to inhibit the replication of various viruses, including Dengue virus, Zika virus, and Enterovirus.[23][24] The precise targets can vary; for instance, some compounds inhibit the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[26] Others have been found to target viral proteins like the 2C protein of enteroviruses, which is involved in viral RNA synthesis.[23]

Inhibition of Viral Entry

Chloroquine, a well-known antimalarial, has also demonstrated broad-spectrum antiviral activity. One of its proposed mechanisms is the inhibition of viral entry by increasing the pH of endosomes.[25] This change in pH can prevent the pH-dependent fusion of the viral envelope with the endosomal membrane, thereby blocking the release of the viral genome into the cytoplasm.

Antiviral_Workflow cluster_workflow Antiviral Screening Workflow Start Synthesized Quinoline Compounds Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction Assay) Cytotoxicity->Antiviral_Assay Non-toxic Compounds Mechanism_Study Mechanism of Action Studies (e.g., RdRp Inhibition Assay) Antiviral_Assay->Mechanism_Study Active Compounds Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Figure 4: General Experimental Workflow for Screening Antiviral Quinoline Compounds.
Quantitative Data: Antiviral Activity

The following table provides examples of the antiviral activity of quinoline derivatives.

Quinoline DerivativeVirusAssayEC50 (µM)Reference
ChloroquineSARS-CoVCPE Inhibition8.8[25]
MefloquineZika VirusPlaque Reduction1.0 - 5.0[23]
Compound 167aEnterovirus D68-< 0.1[23]
Compound 1 & 2Dengue Virus Serotype 2-low to sub-micromolar[24]
Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[27]

Materials:

  • Susceptible host cell line

  • Virus stock

  • Culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Protocol:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Infect the cell monolayers with a known dilution of the virus for 1-2 hours.

  • Remove the virus inoculum and wash the cells.

  • Overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with and without various concentrations of the test quinoline compound.

  • Incubate the plates for several days until visible plaques are formed.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[27]

Conclusion

Quinoline and its derivatives represent a remarkably versatile class of compounds with a rich history and a promising future in drug discovery. Their diverse mechanisms of action, targeting fundamental biological processes in pathogens and cancer cells, underscore their importance in medicinal chemistry. This guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers dedicated to the development of novel quinoline-based therapeutics. Further exploration of this privileged scaffold will undoubtedly lead to the discovery of new and more effective treatments for a wide range of diseases.

References

An In-depth Technical Guide to the Safety and Handling of 8-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling precautions for chemical compounds is paramount. This guide provides a detailed overview of the safety protocols, hazard information, and handling procedures for 8-Chloroquinoline (CAS No. 611-33-6), a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and physical hazards to ensure safe handling in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 3H301: Toxic if swallowed[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation[1]

Pictograms:

  • Acute Toxicity (Oral): Skull and Crossbones

  • Skin and Eye Irritation: Exclamation Mark

  • Specific Target Organ Toxicity: Exclamation Mark

Signal Word: Danger[1]

Physical and Chemical Properties

A thorough knowledge of the physical and chemical properties of this compound is essential for its safe storage and handling.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₆ClN
Molecular Weight 163.60 g/mol
Appearance Clear yellow to brown liquid
Melting Point -20 °C
Boiling Point 288.5 °C
Density 1.28 g/cm³
Flash Point >110 °C
Water Solubility Soluble
pKa 2.33 ± 0.17 (Predicted)

Source: ChemicalBook, PubChem

Toxicological Information

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.
Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and a safety shower should be readily accessible.

Handling Procedures
  • Wash hands thoroughly after handling.

  • Avoid contact with eyes, skin, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep the container tightly closed when not in use.

  • Ensure adequate ventilation.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Detailed and substance-specific experimental protocols are crucial for ensuring safety and reproducibility. The following are general protocols that should be adapted to specific experimental needs.

Weighing and Dissolving this compound

Weighing_and_Dissolving_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_dissolving Dissolving prep_ppe Don appropriate PPE prep_fume_hood Work in a chemical fume hood prep_ppe->prep_fume_hood weigh_container Use a tared, sealed container prep_fume_hood->weigh_container weigh_transfer Carefully transfer the required amount weigh_container->weigh_transfer weigh_clean Clean any spills on the balance immediately weigh_transfer->weigh_clean dissolve_solvent Add solvent to the container with this compound weigh_clean->dissolve_solvent dissolve_mix Mix gently (e.g., with a magnetic stirrer) until dissolved dissolve_solvent->dissolve_mix dissolve_label Label the solution clearly dissolve_mix->dissolve_label

Caption: Workflow for safely weighing and dissolving this compound.

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill_Cleanup_Procedure cluster_initial_response Initial Response cluster_cleanup Cleanup cluster_disposal Disposal spill_alert Alert others in the area spill_evacuate Evacuate non-essential personnel spill_alert->spill_evacuate spill_ventilate Ensure adequate ventilation spill_evacuate->spill_ventilate cleanup_ppe Don appropriate PPE spill_ventilate->cleanup_ppe cleanup_contain Contain the spill with inert absorbent material cleanup_ppe->cleanup_contain cleanup_collect Collect absorbed material into a sealed container cleanup_contain->cleanup_collect cleanup_decontaminate Decontaminate the spill area cleanup_collect->cleanup_decontaminate disposal_label Label waste container appropriately cleanup_decontaminate->disposal_label disposal_procedure Dispose of as hazardous waste according to institutional guidelines disposal_label->disposal_procedure

Caption: Step-by-step procedure for cleaning up an this compound spill.

First Aid Measures

In case of exposure to this compound, immediate first aid is critical.

Table 4: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Ingestion If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Skin Contact Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]

Fire Fighting Measures

While this compound has a high flash point, appropriate measures should be in place in case of a fire involving this chemical.

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Waste this compound and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. By adhering to the safety precautions, using appropriate personal protective equipment, and following the established protocols outlined in this guide, researchers and scientists can minimize risks and ensure a safe laboratory environment. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use and to be fully aware of the potential hazards and emergency procedures.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Chloroquinoline from 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroquinoline is a crucial intermediate in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agricultural chemicals. Its preparation from the readily available 8-hydroxyquinoline is a fundamental transformation in medicinal and process chemistry. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound via chlorination of 8-hydroxyquinoline using phosphorus oxychloride (POCl₃).

Reaction Principle and Application Notes

The conversion of 8-hydroxyquinoline to this compound is a nucleophilic substitution reaction. The hydroxyl group (-OH) at the 8-position is a poor leaving group. Therefore, a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is required to convert the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.[1]

Phosphorus oxychloride is a highly effective reagent for this type of transformation, particularly for hydroxy-substituted heterocyclic compounds.[2] The reaction mechanism involves the initial phosphorylation of the hydroxyl group by POCl₃, forming a phosphate ester intermediate. This intermediate is highly reactive, and a subsequent nucleophilic attack by a chloride ion (from POCl₃) on the carbon atom at the 8-position of the quinoline ring leads to the displacement of the phosphate group and the formation of the desired this compound.[2]

Key Considerations:

  • Reagent Handling: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, using dry glassware and under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The reaction is typically performed by heating the substrate in an excess of POCl₃, which often serves as both the reagent and the solvent.[2] Refluxing is a common condition to ensure the reaction goes to completion.

  • Work-up Procedure: The work-up is critical for safety and product purity. Excess POCl₃ must be quenched carefully by slowly adding the reaction mixture to ice-water. This process is highly exothermic and should be performed with caution. Subsequent neutralization with a base is required to isolate the product.

  • Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography to achieve high purity.

Experimental Protocol

This protocol is based on established procedures for the chlorination of hydroxy-heterocycles using phosphorus oxychloride.[2][3]

Materials and Equipment:

  • 8-Hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 8-hydroxyquinoline (1.0 eq). The reaction should be set up in a fume hood.

  • Addition of Reagent: Carefully add phosphorus oxychloride (10-15 volumes, serving as both reagent and solvent) to the flask.

  • Heating: Heat the reaction mixture to reflux (the boiling point of POCl₃ is 105.8 °C) and maintain this temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Removal of Excess Reagent (Optional but Recommended): After the reaction is complete, allow the mixture to cool to room temperature. Excess POCl₃ can be removed by distillation under reduced pressure. This step minimizes the exothermic nature of the subsequent quenching step.

  • Quenching: Very carefully and slowly, pour the cooled reaction mixture onto a large amount of crushed ice in a beaker with constant stirring. This should be done in an efficient fume hood, as HCl gas will be evolved.

  • Neutralization: Once all the ice has melted, slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and wash them with brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield pure this compound.

Data Presentation

ParameterValue/DescriptionReference
Starting Material 8-Hydroxyquinoline-
Reagent Phosphorus oxychloride (POCl₃)[1][2]
Reaction Type Nucleophilic Substitution[2]
Typical Conditions Reflux in excess POCl₃, 3-5 h[2]
Expected Yield High (An analogous chlorination reports a 94% yield)[3]
Product This compound-
Purification Method Recrystallization or Column Chromatography[2]

Visualizations

Reaction Scheme

The overall chemical transformation is depicted below.

Workflow A Setup: 8-Hydroxyquinoline in Dry Flask B Add POCl₃ (Reagent/Solvent) A->B C Heat to Reflux (3-5 hours) Monitor by TLC B->C D Cool to Room Temperature C->D E Quench: Pour onto Crushed Ice D->E F Neutralize with NaHCO₃ (pH 7-8) E->F G Extract with Organic Solvent (e.g., DCM) F->G H Dry & Concentrate Organic Layers G->H I Purify Crude Product (Recrystallization/Chromatography) H->I J Pure this compound I->J

References

Application Notes and Protocols for the Functionalization of 8-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 8-chloroquinoline scaffold is a cornerstone in the development of novel therapeutic agents and functional materials. The strategic introduction of various substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. This document provides detailed experimental protocols for key functionalization reactions of this compound, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The presented methodologies are foundational for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

Key Functionalization Strategies

The reactivity of this compound is primarily centered around the C8-Cl bond, which is susceptible to nucleophilic displacement and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. Additionally, the quinoline core itself can undergo C-H functionalization, offering alternative avenues for structural diversification.

Nucleophilic Aromatic Substitution: Synthesis of 8-Aminoquinolines

The displacement of the chloride at the C8 position by an amine is a common and efficient method for the synthesis of 8-aminoquinoline derivatives, which are precursors to many biologically active compounds.

Experimental Protocol: Amination of this compound

This protocol describes a general procedure for the nucleophilic substitution of the chlorine atom in this compound with an amine.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the flask.

  • Add anhydrous toluene (5 mL) to the flask.

  • The reaction mixture is stirred and heated to 100 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 8-aminoquinoline derivative.

EntryAmineCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aniline2 (Pd(OAc)₂) / 3 (BINAP)NaOtBuToluene1001285
2Benzylamine2 (Pd(OAc)₂) / 3 (BINAP)NaOtBuToluene1001092
3Morpholine2 (Pd(OAc)₂) / 3 (BINAP)NaOtBuToluene1001678

Experimental Workflow for Amination of this compound

G Workflow for Amination of this compound start Start reagents Combine in Flask: - this compound - Amine - Pd(OAc)2/BINAP - NaOtBu - Toluene start->reagents reaction Heat Reaction Mixture (100 °C under N2) reagents->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Reaction Workup: - Cool to RT - Quench with Water - Extract with Ethyl Acetate monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated 8-Aminoquinoline Derivative purification->product

Caption: A schematic overview of the experimental steps for the synthesis of 8-aminoquinolines.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. This protocol details the coupling of this compound with arylboronic acids to synthesize 8-arylquinoline derivatives. These products are of significant interest due to their prevalence in biologically active molecules and functional materials.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Add K₂CO₃ (2.0 mmol) to the mixture.

  • Degas the solution by bubbling nitrogen or argon through it for 15 minutes.

  • Add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 8-arylquinoline product.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid2 (Pd(OAc)₂) / 8 (PPh₃)K₂CO₃Dioxane/H₂O1001290
24-Methoxyphenylboronic acid2 (Pd(OAc)₂) / 8 (PPh₃)K₂CO₃Dioxane/H₂O1001488
33-Thienylboronic acid2 (Pd(OAc)₂) / 8 (PPh₃)K₂CO₃Dioxane/H₂O1001282

Experimental Workflow for Suzuki-Miyaura Coupling

G Workflow for Suzuki-Miyaura Coupling of this compound start Start reagents Combine in Flask: - this compound - Arylboronic Acid - K2CO3 - Dioxane/H2O start->reagents degas Degas Mixture (N2 or Ar) reagents->degas catalyst Add Catalyst System: - Pd(OAc)2 - PPh3 degas->catalyst reaction Heat Reaction Mixture (100 °C) catalyst->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Reaction Workup: - Cool to RT - Dilute with Water - Extract with Ethyl Acetate monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated 8-Arylquinoline Product purification->product

Caption: A step-by-step visualization of the Suzuki-Miyaura cross-coupling protocol.

Signaling Pathway Context: PI3K/Akt/mTOR Pathway

Many quinoline-based compounds exhibit anticancer activity by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently targeted cascade in cancer therapy. Functionalized this compound derivatives can be designed as inhibitors of kinases within this pathway, such as PI3K or mTOR.

PI3K/Akt/mTOR Signaling Pathway

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.

The Versatility of 8-Chloroquinoline in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-chloroquinoline scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of therapeutic agents with a wide spectrum of biological activities. Its derivatives have shown significant promise in the fields of oncology, infectious diseases, and neurodegenerative disorders. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with experimental protocols for synthesis and biological evaluation, quantitative data on the activity of selected derivatives, and visualizations of key pathways and workflows.

Applications in Medicinal Chemistry

This compound and its analogues, particularly 8-hydroxyquinolines, have been extensively investigated for their therapeutic potential. The introduction of the chlorine atom at the 8-position can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its biological activity.

Key therapeutic areas where this compound derivatives have shown promise include:

  • Anticancer Activity: Many this compound derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanism of action is often attributed to the chelation of essential metal ions, leading to the disruption of vital enzymatic processes within cancer cells.[1]

  • Antimalarial Activity: The quinoline core is central to some of the most effective antimalarial drugs, such as chloroquine. This compound derivatives have been synthesized and evaluated for their ability to interfere with the parasite's heme detoxification process, a critical pathway for its survival.[2][3]

  • Antibacterial Activity: The ability of these compounds to chelate metal ions also contributes to their antibacterial properties, making them effective against a range of Gram-positive and Gram-negative bacteria.[4]

  • Neuroprotective Effects: Certain 8-hydroxyquinoline derivatives have demonstrated neuroprotective properties, primarily through their ability to modulate metal homeostasis in the brain, which is often dysregulated in neurodegenerative diseases like Alzheimer's and Parkinson's.[5]

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of selected this compound and 8-hydroxyquinoline derivatives against various targets.

Table 1: Anticancer Activity of 8-Hydroxyquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8-hydroxy-5-nitroquinoline (NQ)Raji (Burkitt's lymphoma)5-10 fold lower than clioquinol[6]
5,7-dibromo-8-hydroxyquinolineA549 (Lung Carcinoma)5.8 (µg/mL)
5,7-dibromo-8-hydroxyquinolineHT29 (Colon Carcinoma)5.4 (µg/mL)
3,6-bis((8-hydroxyquinolin-2-yl)methyl) -2-chloroquinolineMCF-7 (Breast Cancer)21.02[7]
3,6-bis((8-hydroxyquinolin-2-yl)methyl) -2-chloroquinolineHeLa (Cervical Cancer)27.73[7]

Table 2: Antimalarial Activity of Chloroquine Analogues

CompoundP. falciparum StrainIC50 (µM)Reference
Compound 9 (a 7-chloroquinoline derivative)-< 50[8]
Compound 3 (a 7-chloroquinoline derivative)-< 50[8]
Chloroquine Analogue 11Dd2 (chloroquine-resistant)5.0[2]
Chloroquine Analogue 13Dd2 (chloroquine-resistant)5.1[2]
Chloroquine Analogue 15Dd2 (chloroquine-resistant)5.0[2]

Table 3: Antibacterial Activity of 8-Hydroxyquinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
7-Morpholinomethyl-8-hydroxyquinolineMicrococcus flavus3.9[9]
Cloxyquin (5-chloro-8-hydroxyquinoline)Mycobacterium tuberculosis (drug-sensitive)0.25 (MIC90)
Cloxyquin (5-chloro-8-hydroxyquinoline)Mycobacterium tuberculosis (MDR)0.125 (MIC90)

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 8-Hydroxyquinoline Derivatives

A common method for the synthesis of the 8-hydroxyquinoline scaffold is the Skraup synthesis .[9]

Protocol: Skraup Synthesis of 8-Hydroxyquinoline

  • Reaction Setup: In a fume hood, combine o-aminophenol, glycerol, and a dehydrating agent such as concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser. An oxidizing agent, such as o-nitrophenol, is also added.

  • Heating: Heat the mixture gently at first, then more strongly to initiate the reaction. The reaction is exothermic and may become vigorous.

  • Reflux: Once the initial reaction subsides, maintain the mixture at reflux for several hours to ensure complete reaction.

  • Work-up: After cooling, cautiously pour the reaction mixture into a large volume of water.

  • Neutralization: Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until the 8-hydroxyquinoline precipitates.

  • Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by steam distillation.

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][10]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay evaluates the ability of a compound to inhibit the growth of the malaria parasite, Plasmodium falciparum, in red blood cells.[1][11]

Protocol: In Vitro Antimalarial Assay

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strain) in human red blood cells in RPMI-1640 medium supplemented with human serum or Albumax.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.

  • Assay Setup: Add the parasitized red blood cells (at ~1% parasitemia and 2% hematocrit) to each well. Include a negative control (no drug) and a positive control (e.g., chloroquine).

  • Incubation: Incubate the plates for 48-72 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

  • Growth Inhibition Assessment: Parasite growth can be quantified using various methods, such as:

    • Microscopy: Prepare Giemsa-stained thin blood smears and count the number of schizonts per 200 asexual parasites.

    • SYBR Green I-based fluorescence assay: This method quantifies parasite DNA.

  • Data Analysis: Determine the IC50 value of the compound by plotting the percentage of growth inhibition against the log of the compound concentration.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through the modulation of specific signaling pathways.

Mechanism of Action: Metal Chelation

A primary mechanism of action for many 8-hydroxyquinoline derivatives is their ability to chelate essential metal ions, such as iron, copper, and zinc. This sequestration disrupts the function of metalloenzymes that are crucial for cellular processes in both cancer cells and pathogens.

Metal_Chelation 8-Hydroxyquinoline 8-Hydroxyquinoline Metalloenzyme Metalloenzyme 8-Hydroxyquinoline->Metalloenzyme Chelates Inhibition Inhibition Metal_Ion Metal Ion (e.g., Fe, Cu, Zn) Metal_Ion->Metalloenzyme Cofactor Cellular_Process Essential Cellular Process (e.g., DNA replication, respiration) Metalloenzyme->Cellular_Process Catalyzes Inhibition->Cellular_Process Leads to

Caption: Metal chelation by 8-hydroxyquinoline derivatives.

Experimental Workflow for Drug Discovery

The process of discovering and developing new drugs based on the this compound scaffold typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Synthesis Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Screening (Anticancer, Antimalarial, etc.) Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot) Lead_Optimization->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy (Animal Models) Mechanism_of_Action->In_Vivo_Studies Toxicity_Studies Toxicity & Pharmacokinetic Studies In_Vivo_Studies->Toxicity_Studies

Caption: A typical drug discovery workflow for this compound derivatives.

Analysis of Signaling Pathways: Western Blotting

Western blotting is a key technique to investigate how this compound derivatives affect cellular signaling pathways, for example, by examining the phosphorylation status of key proteins in pathways like the MAPK pathway.[12]

Western_Blot_Workflow Cell_Treatment Treat Cells with This compound Derivative Protein_Extraction Protein Extraction (Lysis) Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification (e.g., BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE (Protein Separation) Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking (e.g., with BSA or milk) Transfer->Blocking Primary_Antibody Incubation with Primary Antibody Blocking->Primary_Antibody Secondary_Antibody Incubation with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of signaling pathways.

References

8-Chloroquinoline: A Versatile Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 8-Chloroquinoline is a versatile heterocyclic compound that serves as a crucial starting material in the synthesis of a wide array of bioactive molecules. Its unique chemical structure, featuring a reactive chlorine atom at the 8-position of the quinoline ring, allows for diverse functionalization through various organic reactions. This application note explores the utility of this compound as a precursor for the development of potent antimalarial, anticancer, and kinase-inhibiting agents, providing detailed experimental protocols and insights into their mechanisms of action.

Key Synthetic Transformations of this compound

The chemical reactivity of this compound is dominated by the susceptibility of the C8-chloro group to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These transformations enable the introduction of a wide range of functional groups, leading to the generation of diverse chemical libraries for drug discovery.

A general workflow for the synthesis of bioactive molecules from this compound typically involves a key functionalization step at the 8-position, followed by further structural modifications as needed.

Synthetic Workflow This compound This compound Functionalization Functionalization This compound->Functionalization Nucleophilic Substitution or Cross-Coupling Bioactive Molecule Bioactive Molecule Functionalization->Bioactive Molecule Further Modification

Caption: General synthetic workflow from this compound.

Nucleophilic Aromatic Substitution

The electron-withdrawing effect of the quinoline nitrogen atom facilitates nucleophilic aromatic substitution (SNAr) at the C8-position. This reaction is commonly employed to introduce nitrogen and oxygen nucleophiles, yielding 8-aminoquinoline and 8-alkoxyquinoline derivatives, respectively.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, have further expanded the synthetic utility of this compound. These powerful C-C and C-N bond-forming reactions allow for the introduction of aryl, alkynyl, and amino moieties, respectively, at the 8-position.

This compound in Antimalarial Drug Discovery

The 8-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with primaquine being a prominent example. These compounds are particularly valued for their ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, preventing malaria relapse. The synthesis of many 8-aminoquinoline-based antimalarials relies on the initial conversion of an this compound precursor to the corresponding 8-aminoquinoline.

The mechanism of action of 8-aminoquinoline antimalarials is believed to involve metabolic activation by host cytochrome P450 enzymes into redox-active metabolites. These metabolites can generate reactive oxygen species (ROS), which induce oxidative stress and disrupt essential cellular processes within the parasite.[1][2]

Antimalarial Mechanism 8-Aminoquinoline 8-Aminoquinoline Metabolic_Activation Metabolic Activation (CYP450) 8-Aminoquinoline->Metabolic_Activation Redox_Metabolites Redox-Active Metabolites Metabolic_Activation->Redox_Metabolites ROS Reactive Oxygen Species (ROS) Redox_Metabolites->ROS Parasite_Death Parasite Death ROS->Parasite_Death

Caption: Mechanism of action of 8-aminoquinoline antimalarials.

Experimental Protocol: Synthesis of 8-Amino-6-methoxyquinoline

This protocol outlines the synthesis of 8-amino-6-methoxyquinoline, a key intermediate for antimalarial drugs like primaquine, starting from 6-methoxy-8-nitroquinoline, which can be synthesized from precursors accessible from this compound derivatives.

Materials:

  • 6-methoxy-8-nitroquinoline

  • Stannous chloride (SnCl2)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve 6-methoxy-8-nitroquinoline in ethanol in a round-bottom flask.[3]

  • Add a solution of stannous chloride in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.[3]

  • After the addition is complete, heat the reaction mixture at reflux for 2 hours.

  • Cool the mixture to room temperature and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-amino-6-methoxyquinoline.

This compound in Anticancer Drug Development

The quinoline scaffold is a prominent feature in numerous anticancer agents due to its ability to interact with various biological targets. Derivatives of this compound have been explored for their potential as anticancer drugs, exhibiting activities through diverse mechanisms, including kinase inhibition, topoisomerase inhibition, and disruption of tubulin polymerization.[4][5][6]

Kinase Inhibition

Many quinoline derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. By blocking the activity of specific kinases, these compounds can inhibit tumor growth and survival. For instance, some 8-substituted quinolines have been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cancer cell proliferation and survival.[7][8]

Kinase_Inhibition_Pathway Growth_Factor Growth_Factor Receptor_Kinase Receptor_Kinase Growth_Factor->Receptor_Kinase PI3K PI3K Receptor_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Quinoline_Inhibitor 8-Substituted Quinoline Inhibitor Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data: Anticancer Activity of 8-Substituted Quinolines

The following table summarizes the in vitro anticancer activity of selected 8-substituted quinoline derivatives against various cancer cell lines.

CompoundR Group at C8Cancer Cell LineIC50 (µM)Reference
1 -NH-tosylRAW264.7~1-5[8]
2 -OHC6 (rat brain tumor)6.7-25.6[6]
3 -OHHeLa (cervical)6.7-25.6[6]
4 -OHHT29 (colon)6.7-25.6[6]
5 -diphenylC6 (rat brain tumor)>50[9]
6 -diphenylHeLa (cervical)26.5[9]
7 -diphenylHT29 (colon)20.3[9]
Experimental Protocols for the Synthesis of Anticancer Agents

Protocol 1: General Procedure for Nucleophilic Substitution of this compound with Amines

This protocol describes a general method for the synthesis of 8-aminoquinoline derivatives.

Materials:

  • This compound

  • Amine

  • Toluene

  • Base (e.g., sodium tert-butoxide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the celite with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general method for the synthesis of 8-arylquinolines.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture at 90-100 °C under an inert atmosphere for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the 8-arylquinoline product.

Protocol 3: General Procedure for Sonogashira Coupling of this compound

This protocol outlines a general method for the synthesis of 8-alkynylquinolines.[10][11]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, Et3N)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the 8-alkynylquinoline.

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of a multitude of bioactive molecules. The methodologies outlined in this application note provide a foundation for researchers to explore the chemical space around the 8-substituted quinoline scaffold, facilitating the discovery of novel therapeutic agents for a range of diseases, including malaria and cancer. The provided protocols offer practical guidance for the synthesis of key intermediates and final compounds, enabling further investigation into their biological activities and mechanisms of action.

References

Applications of 8-Chloroquinoline in Catalysis and Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroquinoline is a versatile heterocyclic compound that serves as a crucial building block in the development of advanced materials and catalysts. Its unique electronic properties and reactivity make it an important precursor for a range of functional molecules. In materials science, derivatives of this compound are integral to the fabrication of Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors. In catalysis, it is a key component in the synthesis of specialized ligands for transition metal-catalyzed cross-coupling reactions, which are fundamental in synthetic organic chemistry and drug discovery.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in these fields, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.

Section 1: this compound in Catalysis

Derivatives of this compound are valuable as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The quinoline nitrogen atom can coordinate to the metal center, influencing its catalytic activity and selectivity.

Application Note: Ligand Synthesis for Suzuki-Miyaura Cross-Coupling

This compound can be converted into various derivatives that act as effective ligands for palladium catalysts. For instance, substitution of the chloro group can yield functionalized quinolines that, when complexed with palladium, catalyze the formation of carbon-carbon bonds between aryl halides and boronic acids. These reactions are pivotal for synthesizing complex organic molecules, including active pharmaceutical ingredients.

Experimental Protocol: Synthesis of a Palladium Complex with a Quinoline-Derived Ligand and its Application in Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a quinoline-based ligand and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Part 1: Synthesis of an 8-Aminoquinoline Derivative Ligand

  • Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) and a desired primary amine (1.2 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

  • Catalyst and Base: Add a palladium catalyst, for example, Pd₂(dba)₃ (2 mol%), and a ligand such as Xantphos (4 mol%), along with a base like sodium tert-butoxide (1.5 eq).

  • Reaction Conditions: Heat the mixture at 120 °C for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 8-aminoquinoline derivative.

Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Catalyst System: Add the palladium source, for instance, Pd(OAc)₂ (2 mol%), and the synthesized 8-aminoquinoline derivative ligand (4 mol%).

  • Solvent: Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O 4:1).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

  • Work-up and Purification: Upon completion, cool the reaction mixture, extract the product with an organic solvent, wash with water and brine, and dry the organic phase. After solvent evaporation, purify the product by column chromatography to yield the biaryl product.

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex R-Pd(II)-X L2 (Palladacycle) oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation pd_ii_diaryl R-Pd(II)-R' L2 transmetalation->pd_ii_diaryl reductive_elimination Reductive Elimination pd_ii_diaryl->reductive_elimination reductive_elimination->pd0 product R-R' aryl_halide R-X boronic_acid R'-B(OH)2 + Base

Suzuki-Miyaura catalytic cycle.

Section 2: this compound in Materials Science

This compound is a precursor to 8-hydroxyquinoline and its derivatives, which are widely used in the fabrication of organic electronic devices and fluorescent sensors due to their excellent chelating properties and photoluminescent character.

Application Note 1: Organic Light-Emitting Diodes (OLEDs)

Metal complexes of chloro-substituted 8-hydroxyquinolines are employed as emissive materials in OLEDs. The chlorine substituent can enhance the performance of the device by influencing the electronic properties and intermolecular interactions of the complex. These materials are typically deposited as thin films under high vacuum to construct multilayer OLED devices.

ComplexMaximum Luminance (cd/m²)Luminance Efficiency (cd/A)Emitted ColorReference
(E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc91432.60Yellow[2]
Bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II)13641.75Greenish Yellow[3]
Mg complex of 5-chloro-8-hydroxyquinoline425-Green[4][5]
Experimental Protocol: Fabrication of a Multilayer OLED

This protocol outlines the general steps for fabricating a multilayer OLED using a chloro-substituted 8-hydroxyquinoline metal complex as the emissive layer via vacuum thermal evaporation.

  • Substrate Preparation: Start with a pre-cleaned indium tin oxide (ITO) coated glass substrate. The ITO serves as the anode.

  • Hole Injection Layer (HIL) Deposition: Deposit a thin layer (e.g., 30 nm) of a hole-injection material, such as TPD (N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine), onto the ITO surface.

  • Emissive Layer (EML) Deposition: Deposit a thin film (e.g., 30 nm) of the chloro-substituted 8-hydroxyquinoline metal complex.

  • Hole Blocking Layer (HBL) Deposition: Deposit a thin layer (e.g., 6 nm) of a hole-blocking material, such as BCP (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline).

  • Electron Transport Layer (ETL) Deposition: Deposit a thin layer (e.g., 28 nm) of an electron-transporting material, like Alq₃ (tris(8-hydroxyquinoline)aluminum).

  • Electron Injection Layer (EIL) and Cathode Deposition: Finally, deposit a thin layer of an electron-injection material such as lithium fluoride (LiF, 1 nm), followed by a thicker layer of a metal cathode (e.g., aluminum, 100 nm).[3]

Workflow: OLED Fabrication Process

The following diagram illustrates the workflow for the fabrication of a multilayer OLED device.

OLED_Fabrication_Workflow start Start: ITO Substrate hil Hole Injection Layer (HIL) Deposition start->hil eml Emissive Layer (EML) (Chloro-8-hydroxyquinolate complex) Deposition hil->eml hbl Hole Blocking Layer (HBL) Deposition eml->hbl etl Electron Transport Layer (ETL) Deposition hbl->etl eil_cathode Electron Injection Layer (EIL) & Cathode Deposition etl->eil_cathode end Finished OLED Device eil_cathode->end Fluorescent_Sensor_Operation sensor_free Free Sensor (Low Fluorescence) binding_event Chelation sensor_free->binding_event metal_ion Target Metal Ion (e.g., Zn²⁺) metal_ion->binding_event sensor_bound Sensor-Metal Complex (High Fluorescence) binding_event->sensor_bound

References

Application Notes and Protocols for the Quantification of 8-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 8-Chloroquinoline, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry are designed to be adapted and validated by researchers in a laboratory setting.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of organic compounds. For this compound, a reversed-phase HPLC method is recommended for its ability to separate non-polar to moderately polar compounds.

Quantitative Data Summary (Illustrative)

The following table summarizes typical performance parameters for the HPLC analysis of halogenated quinolines. These values are illustrative and should be determined for this compound during method validation.[1]

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Recovery98 - 102%
Precision (RSD%)< 2%
Experimental Protocol

a) Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or other suitable modifier)

  • 0.45 µm syringe filters

b) Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

c) Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV-Vis spectral scan (typically around 230 nm or 280 nm)

d) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

e) Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_results Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject_Standards Inject Standards Dilute_Standard->Inject_Standards Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample Inject_Sample Inject Sample Filter_Sample->Inject_Sample Equilibrate Equilibrate System Equilibrate->Inject_Standards Calibration Construct Calibration Curve Inject_Standards->Calibration Quantify Quantify this compound Calibration->Quantify Inject_Sample->Quantify

Caption: Workflow for the quantification of this compound using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity.

Quantitative Data Summary (Illustrative)

The following table presents typical performance parameters for the GC-MS analysis of quinoline derivatives. These values should be validated for this compound.[2]

ParameterTypical Value
Linearity Range0.1 - 1.0 mg/L
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 mg/kg
Recovery83 - 92%
Precision (RSD%)1.4 - 3.8%
Experimental Protocol

a) Materials and Reagents:

  • This compound reference standard

  • Toluene or other suitable solvent (GC grade)

  • Internal standard (e.g., an isotopically labeled analog or a compound with similar properties)

  • 0.2 µm syringe filters

b) Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, HP-5ms, or a trifluoropropyl silicone (QF-1) column)[3]

  • Autosampler

  • Data acquisition and processing software

c) Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 163, 128, 101) and the internal standard.

d) Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of toluene.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in toluene, each containing the internal standard at a fixed concentration.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., toluene with ultrasonic extraction).[2] Add the internal standard, and filter the extract through a 0.2 µm syringe filter before injection.

e) Analysis and Quantification:

  • Tune the mass spectrometer.

  • Inject the standard solutions to create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Inject the prepared sample solutions.

  • Quantify this compound in the samples using the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_results Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Toluene Standard->Dissolve_Standard Add_IS_Standard Add Internal Standard Dissolve_Standard->Add_IS_Standard Inject_Standards Inject Standards Add_IS_Standard->Inject_Standards Sample Prepare Sample Extract Solvent Extraction Sample->Extract Add_IS_Sample Add Internal Standard Extract->Add_IS_Sample Filter Filter Add_IS_Sample->Filter Inject_Sample Inject Sample Filter->Inject_Sample Calibration Construct Calibration Curve Inject_Standards->Calibration Quantify Quantify this compound Calibration->Quantify Inject_Sample->Quantify

Caption: Workflow for the quantification of this compound using GC-MS.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the UV-Vis region. This method is best suited for pure samples or simple mixtures where interfering substances are absent.

Quantitative Data Summary (Illustrative)

The following table provides illustrative performance parameters for the UV-Vis spectrophotometric analysis of quinoline derivatives.

ParameterTypical Value
Wavelength of Maximum Absorbance (λmax)~230 nm and ~280 nm
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Molar Absorptivity (ε)Dependent on solvent and λmax
Experimental Protocol

a) Materials and Reagents:

  • This compound reference standard

  • Methanol or Ethanol (spectroscopic grade)

b) Instrumentation:

  • UV-Visible spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

c) Method Development:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across the UV range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).

d) Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of the spectroscopic solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a set of standards with known concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation: Dissolve the sample in the spectroscopic solvent to obtain an expected absorbance within the linear range of the calibration curve.

e) Analysis and Quantification:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the spectroscopic solvent as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution.

  • Determine the concentration of this compound in the sample using the calibration curve and the Beer-Lambert law (A = εbc).

Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Measurement cluster_results Quantification Determine_LambdaMax Determine λmax Blank Measure Blank Determine_LambdaMax->Blank Prepare_Standards Prepare Standard Solutions Measure_Standards Measure Standard Absorbance Prepare_Standards->Measure_Standards Prepare_Sample Prepare Sample Solution Measure_Sample Measure Sample Absorbance Prepare_Sample->Measure_Sample Blank->Measure_Standards Blank->Measure_Sample Calibration_Curve Generate Calibration Curve Measure_Standards->Calibration_Curve Calculate_Concentration Calculate Concentration Measure_Sample->Calculate_Concentration Calibration_Curve->Calculate_Concentration

Caption: Workflow for the quantification of this compound using UV-Vis Spectrophotometry.

Disclaimer: The provided protocols and quantitative data are intended as a guide. All analytical methods must be fully validated in the user's laboratory for their intended purpose, following relevant regulatory guidelines (e.g., ICH Q2(R1)). This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.

References

Application Notes and Protocols for 8-Chloroquinoline Derivatives in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 8-chloroquinoline derivatives as a promising class of antimicrobial agents. This document details their activity against a range of pathogens, outlines their mechanism of action, and provides standardized protocols for their evaluation in a laboratory setting.

Introduction to this compound Derivatives

This compound derivatives are a subclass of quinoline compounds that have garnered significant interest in antimicrobial drug development. The quinoline scaffold is a key pharmacophore in numerous clinically successful drugs. The introduction of a chlorine atom at the 8th position of the quinoline ring, often in conjunction with other substitutions, has been shown to modulate the antimicrobial potency and spectrum of these compounds. Research suggests that these derivatives exhibit activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi.

Mechanism of Action

The primary antimicrobial mechanism of action for many quinolone derivatives, including 8-chloroquinolines, is the inhibition of essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription.[1][4]

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells during cell division.[1][4]

By inhibiting these enzymes, this compound derivatives stabilize the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks.[1][4] This disruption of DNA integrity triggers a cascade of events, including the induction of the SOS response, ultimately resulting in the cessation of DNA replication and cell division, and leading to bacterial cell death.[4]

Another proposed mechanism, particularly for 8-hydroxyquinoline derivatives (which can be related to this compound metabolism or analogues), involves the chelation of essential metal ions.[5] This action can disrupt microbial enzyme function and vital metabolic processes.

Below is a diagram illustrating the proposed mechanism of action:

8-Chloroquinoline_Mechanism_of_Action cluster_bacterium Bacterial Cell derivative This compound Derivative gyrase DNA Gyrase (Gram-negative) derivative->gyrase Inhibits topoIV Topoisomerase IV (Gram-positive) derivative->topoIV Inhibits dna_replication DNA Replication & Transcription gyrase->dna_replication Blocks cell_division Chromosome Segregation topoIV->cell_division Blocks ds_breaks Double-Strand DNA Breaks dna_replication->ds_breaks cell_division->ds_breaks sos_response SOS Response ds_breaks->sos_response Induces cell_death Bacterial Cell Death ds_breaks->cell_death Leads to sos_response->cell_death

Proposed mechanism of action for this compound derivatives.

Antimicrobial Activity Data

The following tables summarize the minimum inhibitory concentration (MIC) values of various this compound and related derivatives against a selection of microbial pathogens. These values have been compiled from multiple studies and are presented for comparative purposes.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundOrganismMIC (µg/mL)Reference
5-Chloroquinolin-8-ol (Cloxyquin)Mycobacterium tuberculosis (clinical isolates)0.062 - 0.25[5]
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus epidermidis4 - 16[6]
Staphylococcus aureus4 - 16[6]
Enterococcus faecalis4 - 16[6]
Enterococcus faecium4 - 16[6]
7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidStreptococcus pneumoniae (clinical isolates)Potent activity (specific MIC not stated)[7]
Methicillin-resistant Staphylococcus aureus (MRSA)Potent activity (specific MIC not stated)[7]
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis0.1 µM[8]
Mycobacterium smegmatis1.56 µM[8]
Methicillin-sensitive Staphylococcus aureus (MSSA)2.2 µM[8]
Methicillin-resistant Staphylococcus aureus (MRSA)1.1 µM[8]

Table 2: Antifungal Activity of Related Hydroxyquinoline Derivatives

CompoundOrganismMIC (µg/mL)Reference
PH265 (an 8-hydroxyquinoline derivative)Candida auris0.5 - 1[9]
Candida haemulonii0.5 - 1[9]
Cryptococcus neoformans0.5 - 1[9]
PH276 (an 8-hydroxyquinoline derivative)Candida auris8[9]
Candida haemulonii8[9]
Cryptococcus neoformans0.5 - 4[9]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound derivatives. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable results.

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum inhibitory concentration (MIC) of an this compound derivative against a specific bacterial strain.

Materials:

  • Test this compound derivative

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted for bacteria

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Workflow Diagram:

Broth_Microdilution_Workflow start Start prep_compound Prepare stock solution of this compound derivative start->prep_compound prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum prep_plate Prepare serial dilutions in 96-well plate with MHB prep_compound->prep_plate inoculate Inoculate wells with bacterial suspension prep_plate->inoculate prep_inoculum->inoculate incubate Incubate plate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC as the lowest concentration with no visible growth incubate->read_results end End read_results->end

Workflow for the broth microdilution method.

Procedure:

  • Preparation of the Antimicrobial Agent:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). The concentration should be at least 10 times the highest concentration to be tested.

    • Perform two-fold serial dilutions of the compound in MHB in the 96-well plate. Typically, columns 1-10 are used for the dilutions, leaving column 11 as a growth control (no compound) and column 12 as a sterility control (no bacteria).

  • Preparation of the Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification.

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Inoculate each well (columns 1-11) of the microtiter plate with the final bacterial inoculum. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

    • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Protocol 2: Agar Dilution Method for MIC Determination

This protocol is considered a reference method for antimicrobial susceptibility testing.

Objective: To determine the MIC of an this compound derivative by incorporating it into an agar medium.

Materials:

  • Test this compound derivative

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains of interest

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (optional)

  • Incubator (35 ± 2°C)

Workflow Diagram:

Agar_Dilution_Workflow start Start prep_compound Prepare serial dilutions of this compound derivative start->prep_compound prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum prep_agar Prepare agar plates with incorporated compound dilutions prep_compound->prep_agar inoculate Spot-inoculate agar plates with bacterial suspensions prep_agar->inoculate prep_inoculum->inoculate incubate Incubate plates at 35°C for 16-20 hours inoculate->incubate read_results Read MIC as the lowest concentration with no growth or a faint haze incubate->read_results end End read_results->end

Workflow for the agar dilution method.

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound derivative in a suitable solvent.

    • Add a specific volume of each dilution to molten and cooled MHA (45-50°C).

    • Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify.

    • Prepare a control plate containing no antimicrobial agent.

  • Preparation of the Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with the prepared bacterial suspensions. An inoculum replicating apparatus can be used to deliver a standardized volume. Multiple strains can be tested on a single plate.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth. A very faint haze or a single colony at the inoculation spot is disregarded.

Conclusion

This compound derivatives represent a valuable class of compounds for the development of new antimicrobial agents. Their potent activity against a range of pathogens and their well-defined mechanism of action make them attractive candidates for further investigation. The protocols outlined in this document provide a standardized framework for the evaluation of these compounds, facilitating the generation of reliable and comparable data that is essential for advancing antimicrobial drug discovery and development efforts.

References

Application Notes and Protocols for the Formation of Metal Complexes with 8-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the formation of metal complexes with 8-Chloroquinoline, a ligand of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific literature on this compound metal complexes, the protocols and data presented herein are largely based on established methodologies for the closely related and extensively studied 8-hydroxyquinoline (8-HQ) and its derivatives. These compounds are known to form stable complexes with a variety of transition metals, exhibiting diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6][7][8][9][10] This guide offers a comprehensive approach to the synthesis, characterization, and potential applications of this compound metal complexes, complete with quantitative data tables and visual diagrams to facilitate understanding and implementation in a research setting.

Introduction

8-Quinolinol derivatives are a class of bicyclic heterocyclic compounds renowned for their ability to act as potent chelating agents for a wide array of metal ions.[2][3][7] The nitrogen atom in the quinoline ring and the adjacent chloro group at the 8-position of this compound create a bidentate coordination site, enabling the formation of stable metal complexes. The resulting metalloquinolates have garnered considerable attention for their potential applications in drug design, acting as therapeutic agents for neurodegenerative diseases, cancer, and infectious diseases.[2][3][7][8][10] The complexation of this compound with metal ions can modulate its biological activity, enhance its lipophilicity for improved cellular uptake, and introduce novel therapeutic mechanisms.[3][8]

General Experimental Protocol: Synthesis of Metal(II)-8-Chloroquinoline Complexes

This protocol outlines a general method for the synthesis of divalent metal complexes of this compound, adapted from procedures for 8-hydroxyquinoline.[2][3][11][12] The molar ratio of metal to ligand is typically 1:2.[3]

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, CoCl₂, NiCl₂)

  • Ethanol or Methanol

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Ligand Solution Preparation: Dissolve 2.0 mmol of this compound in 50 mL of hot ethanol. Stir until fully dissolved.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the desired metal(II) salt in 25 mL of ethanol. Gentle heating may be required to facilitate dissolution.

  • Complexation Reaction: Slowly add the metal salt solution to the hot ligand solution with continuous stirring.

  • Reflux: Attach a reflux condenser to the reaction flask and heat the mixture to reflux for 2-3 hours. A precipitate should form during this time.

  • Isolation of the Complex: After reflux, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at 60-80°C to a constant weight.

  • Solubility: The resulting metal complexes are often insoluble in water but show good solubility in polar aprotic solvents like DMF and DMSO.[2][3]

Experimental Workflow Diagram:

G General Synthesis Workflow for M(II)-(this compound)₂ Complexes cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation and Purification A Dissolve this compound in hot ethanol C Mix Ligand and Metal Salt Solutions A->C B Dissolve Metal(II) Salt in ethanol B->C D Reflux for 2-3 hours C->D E Cool to Room Temperature D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry the Complex G->H I Final Product: M(II)-(this compound)₂ H->I Characterization G Conceptual Anticancer Mechanism of this compound Metal Complexes A This compound Metal Complex B Cellular Uptake (Increased Lipophilicity) A->B C Interaction with Cellular Components B->C D Generation of Reactive Oxygen Species (ROS) C->D E Inhibition of Topoisomerase/Proteasome C->E F DNA Damage D->F G Apoptosis (Programmed Cell Death) E->G F->G

References

Application Notes and Protocols for the Synthesis of Agrochemicals from 8-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various agrochemicals starting from 8-chloroquinoline. This document details the synthetic pathways, experimental protocols, and biological activities of key derivatives, including fungicides, and herbicides.

Introduction

This compound is a versatile starting material in the synthesis of a variety of agrochemicals. Its derivatives, particularly those of 8-hydroxyquinoline (a key intermediate), exhibit potent biological activities. The synthetic routes typically involve the initial hydrolysis of this compound to 8-hydroxyquinoline, followed by further functionalization, such as halogenation or conversion into metal chelates and carboxanilides. These modifications lead to compounds with significant fungicidal and herbicidal properties.

Synthetic Pathways

The overall synthetic strategy involves a few key transformations starting from this compound. The primary intermediate, 8-hydroxyquinoline, is the gateway to a diverse range of agrochemically active molecules.

Synthesis_Pathways cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Agrochemical Products This compound This compound 8-Hydroxyquinoline 8-Hydroxyquinoline This compound->8-Hydroxyquinoline Hydrolysis 5,7-Dichloro-8-hydroxyquinoline 5,7-Dichloro-8-hydroxyquinoline 8-Hydroxyquinoline->5,7-Dichloro-8-hydroxyquinoline Chlorination Copper(II) 8-Hydroxyquinolate Copper(II) 8-Hydroxyquinolate 8-Hydroxyquinoline->Copper(II) 8-Hydroxyquinolate Chelation with Cu²⁺ 8-Hydroxyquinoline-2-carboxanilides 8-Hydroxyquinoline-2-carboxanilides 8-Hydroxyquinoline->8-Hydroxyquinoline-2-carboxanilides Amidation

Caption: Synthetic routes from this compound to various agrochemicals.

Data Presentation

Table 1: Synthesis Yields
TransformationStarting MaterialProductYield (%)
HydrolysisThis compound8-Hydroxyquinoline~100%[1]
Chlorination8-Hydroxyquinoline5,7-Dichloro-8-hydroxyquinoline94-97%[2]
Chelation8-HydroxyquinolineCopper(II) 8-Hydroxyquinolate53%[3]
Microwave-assisted Amidation8-Hydroxyquinoline-2-carboxylic acid & 2-(Trifluoromethyl)aniline8-Hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-2-carboxamide71%[4]
Table 2: Biological Activity of 8-Hydroxyquinoline Derivatives
CompoundTypeTarget Organism/SystemActivity MetricValue
Copper(II) 8-HydroxyquinolateFungicideGeneral Fungi-Broad-spectrum[5]
5,7-Dichloro-8-hydroxyquinolineAntifungalM. tuberculosisMIC0.16 µM (in presence of Cu)[6]
8-Hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-2-carboxamideHerbicidePhotosystem II InhibitionIC5013.0 µM[4]
8-Hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-2-carboxamideHerbicidePhotosystem II InhibitionIC5019.3 µM[4]

Experimental Protocols

Protocol 1: Synthesis of 8-Hydroxyquinoline from this compound (Hydrolysis)

This protocol is based on the general description of the hydrolysis of this compound.[7]

Materials and Reagents:

  • This compound

  • Dilute alkali solution (e.g., 10% Sodium Hydroxide)

  • Copper catalyst (e.g., Copper(I) oxide)

  • Water

  • Acid for neutralization (e.g., Hydrochloric acid)

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • In a high-pressure reactor, combine this compound, dilute alkali solution, and a catalytic amount of a copper catalyst.

  • Heat the mixture under pressure to facilitate the hydrolysis reaction. The exact temperature and pressure will depend on the specific catalyst and concentration of the alkali solution.

  • After the reaction is complete (monitor by TLC or GC-MS), cool the reactor to room temperature.

  • Neutralize the reaction mixture with an acid to a pH of approximately 7.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield crude 8-hydroxyquinoline.

  • Purify the product by recrystallization or sublimation.

Protocol_1 cluster_workflow Protocol 1: Hydrolysis of this compound Start Start Reaction Heat this compound, alkali, and Cu catalyst in a pressure reactor Start->Reaction Neutralization Cool and neutralize with acid Reaction->Neutralization Extraction Extract with organic solvent Neutralization->Extraction Purification Dry, concentrate, and purify Extraction->Purification End 8-Hydroxyquinoline Purification->End

Caption: Workflow for the hydrolysis of this compound.

Protocol 2: Synthesis of 5,7-Dichloro-8-hydroxyquinoline (Chlorination)

This protocol is adapted from a patented procedure.[2]

Materials and Reagents:

  • 8-Hydroxyquinoline

  • Chloroform

  • Chlorine gas

  • Iodine

  • Sodium pyrosulfite solution

  • Ammonia solution

  • Sodium bisulfite solution

Procedure:

  • Dissolve 125 grams of 8-hydroxyquinoline in 1,000 ml of chloroform in a 2-liter flask.

  • Add 2.5 grams of iodine to the solution.

  • Introduce an excess of chlorine gas into the solution while stirring and maintaining the temperature between 35°C and 45°C.

  • After the chlorination is complete, add a solution of sodium pyrosulfite in water to the reaction mixture, ensuring the temperature does not exceed 55°C.

  • Distill off the chloroform while adding water dropwise.

  • Adjust the pH of the remaining aqueous solution to 2 with ammonia solution to precipitate the product.

  • Filter the hot solution and wash the residue with a 3% sodium bisulfite solution and then with water.

  • The resulting product is 5,7-dichloro-8-hydroxyquinoline with a reported yield of approximately 97%.[2]

Protocol_2 cluster_workflow Protocol 2: Chlorination of 8-Hydroxyquinoline Start 8-Hydroxyquinoline Chlorination Chlorinate with Cl₂ gas in chloroform with iodine catalyst Start->Chlorination Quenching Quench with sodium pyrosulfite Chlorination->Quenching Solvent_Removal Distill off chloroform Quenching->Solvent_Removal Precipitation Adjust pH to 2 with ammonia Solvent_Removal->Precipitation Isolation Filter and wash Precipitation->Isolation End 5,7-Dichloro-8- hydroxyquinoline Isolation->End

Caption: Workflow for the chlorination of 8-hydroxyquinoline.

Protocol 3: Synthesis of Copper(II) 8-Hydroxyquinolate (Chelation)

This protocol describes a common method for preparing the copper chelate of 8-hydroxyquinoline.[3]

Materials and Reagents:

  • 8-Hydroxyquinoline

  • Copper(II) salt (e.g., Copper(II) chloride)

  • Ethanol

  • Water

  • Base for pH adjustment (e.g., Sodium hydroxide)

Procedure:

  • Prepare a 0.2 M solution of 8-hydroxyquinoline in a solvent mixture of 96% ethanol:water (80:20 v/v).

  • Prepare a 0.1 M aqueous solution of a copper(II) salt.

  • Mix 30 mL of the 8-hydroxyquinoline solution with 30 mL of the copper(II) salt solution in a beaker.

  • Stir the mixture on a magnetic stirrer and adjust the pH to approximately 5.6.

  • A precipitate of the Copper(II) 8-hydroxyquinolate complex will form.

  • Collect the precipitate by filtration, wash with water, and dry. The reported yield is 53%.[3]

Protocol_3 cluster_workflow Protocol 3: Synthesis of Copper(II) 8-Hydroxyquinolate Start 8-Hydroxyquinoline Mixing Mix ethanolic solution of 8-hydroxyquinoline with aqueous Cu²⁺ salt solution Start->Mixing pH_Adjustment Adjust pH to ~5.6 Mixing->pH_Adjustment Precipitation Precipitate forms pH_Adjustment->Precipitation Isolation Filter, wash, and dry Precipitation->Isolation End Copper(II) 8- Hydroxyquinolate Isolation->End

Caption: Workflow for the synthesis of Copper(II) 8-hydroxyquinolate.

Protocol 4: Microwave-Assisted Synthesis of 8-Hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-2-carboxamide (Amidation)

This protocol is based on a general procedure for the synthesis of halogenated 8-hydroxyquinoline-2-carboxanilides.[4]

Materials and Reagents:

  • 8-Hydroxyquinoline-2-carboxylic acid

  • Phosphorus trichloride (PCl₃)

  • Dry chlorobenzene

  • 2-(Trifluoromethyl)aniline

Procedure:

  • In a microwave reactor vessel, combine 8-hydroxyquinoline-2-carboxylic acid and dry chlorobenzene.

  • Add phosphorus trichloride to activate the carboxylic acid group, forming the acyl chloride in situ.

  • Add 2-(trifluoromethyl)aniline to the reaction mixture.

  • Seal the vessel and subject it to microwave irradiation. The specific time and temperature will need to be optimized for the reaction scale and microwave reactor.

  • After the reaction is complete, cool the mixture and isolate the crude product.

  • Purify the product by recrystallization from ethanol. The reported yield for this specific compound is 71%.[4]

Protocol_4 cluster_workflow Protocol 4: Microwave-Assisted Amidation Start 8-Hydroxyquinoline- 2-carboxylic acid Activation Activate with PCl₃ in chlorobenzene Start->Activation Amidation Add substituted aniline and apply microwave irradiation Activation->Amidation Purification Isolate and recrystallize Amidation->Purification End 8-Hydroxyquinoline- 2-carboxanilide Purification->End

Caption: Workflow for the microwave-assisted synthesis of 8-hydroxyquinoline-2-carboxanilides.

References

Application Notes and Protocols for the Hydrolysis of 8-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the methods for the hydrolysis of 8-chloroquinoline to 8-hydroxyquinoline, a compound of significant interest in medicinal chemistry and materials science. The protocols and data presented are intended to guide researchers in the successful execution of this chemical transformation.

Introduction

8-Hydroxyquinoline and its derivatives are versatile scaffolds in drug discovery and find applications as chelating agents, antiseptics, and intermediates in the synthesis of more complex molecules. One of the established industrial methods for the synthesis of 8-hydroxyquinoline is the hydrolysis of this compound. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chloro group at the 8-position of the quinoline ring is displaced by a hydroxyl group. The reaction is typically carried out in an alkaline medium at elevated temperatures and pressures, often with the assistance of a copper catalyst to facilitate the substitution on the electron-rich quinoline ring.

Hydrolysis Methods and Quantitative Data

The hydrolysis of this compound is most effectively achieved through catalyzed methods, as the uncatalyzed reaction requires harsh conditions and may result in low yields. The copper-catalyzed method is the most commonly cited approach.

MethodCatalystReagentsTemperature (°C)PressureYield (%)Reference
Copper-Catalyzed HydrolysisCopper (e.g., CuSO₄, Copper bronze)NaOH or other bases, WaterHigh (e.g., 210)High (Autoclave)Not specified for this compound, but expected to be highAdapted from[1]
Uncatalyzed HydrolysisStrong Base (e.g., NaOH)Water/Organic SolventVery HighVery HighGenerally lower than catalyzed methodsGeneral Knowledge

Experimental Protocols

Protocol 1: Copper-Catalyzed Hydrolysis of this compound

This protocol is adapted from the procedure for the hydrolysis of bromoisoquinolines and is expected to be effective for this compound.[1]

Materials:

  • This compound

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Copper bronze

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl) or Dry Ice (for work-up)

  • Sodium sulfide (Na₂S) (optional, for work-up)

  • High-pressure autoclave with stirring capability

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine this compound (1 equivalent), copper (II) sulfate (0.4 equivalents), copper bronze (1.2 equivalents), and sodium hydroxide (15 equivalents).

  • Solvent Addition: Add deionized water to the autoclave. The amount of water should be sufficient to ensure proper stirring and heat transfer.

  • Reaction Conditions: Seal the autoclave and heat the mixture to 210 °C with vigorous stirring. Maintain this temperature for 12 hours.

  • Cooling and Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any excess pressure.

  • Copper Removal (Option A - Acidification): Transfer the reaction mixture to a beaker. Slowly add hydrochloric acid (or introduce dry ice) with stirring to adjust the pH to approximately 6. This will precipitate the 8-hydroxyquinoline and help to break up the copper complex.

  • Copper Removal (Option B - Sulfide Precipitation): Alternatively, to the cooled reaction mixture, add a solution of sodium sulfide. This will precipitate copper sulfide, which can be removed by filtration.

  • Isolation of 8-Hydroxyquinoline: The precipitated 8-hydroxyquinoline can be collected by filtration, washed with water, and then purified.

  • Purification: The crude 8-hydroxyquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by sublimation.

Reaction Mechanism and Workflow

The copper-catalyzed hydrolysis of this compound is believed to proceed through a nucleophilic aromatic substitution mechanism. The copper catalyst plays a crucial role in activating the C-Cl bond towards nucleophilic attack by the hydroxide ion.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products This compound This compound Intermediate Copper-Quinoline Complex This compound->Intermediate Coordination OH- Hydroxide Ion OH-->Intermediate Nucleophilic Attack Cu_catalyst Cu(I/II) Catalyst Cu_catalyst->Intermediate 8-Hydroxyquinoline 8-Hydroxyquinoline Intermediate->8-Hydroxyquinoline Substitution Cl- Chloride Ion Intermediate->Cl- Cu_catalyst_regen Regenerated Cu Catalyst Intermediate->Cu_catalyst_regen

Caption: Proposed mechanism for copper-catalyzed hydrolysis of this compound.

ExperimentalWorkflow start Start reactants Combine this compound, Catalyst, Base, and Water in Autoclave start->reactants reaction Heat to 210°C for 12h with Stirring reactants->reaction cool Cool to Room Temperature reaction->cool workup Work-up: pH Adjustment or Sulfide Precipitation cool->workup filtration Filter to Isolate Crude Product workup->filtration purification Purify by Recrystallization or Sublimation filtration->purification product Pure 8-Hydroxyquinoline purification->product

Caption: General experimental workflow for the hydrolysis of this compound.

References

Troubleshooting & Optimization

improving the yield of 8-Chloroquinoline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Chloroquinoline synthesis reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield in Skraup Reaction with o-Chloroaniline

  • Question: I am attempting to synthesize this compound via the Skraup reaction using o-chloroaniline, glycerol, and sulfuric acid, but the yield is very low. What are the likely causes and how can I improve it?

  • Answer: Low yields in the Skraup synthesis with o-chloroaniline can be attributed to several factors. The chlorine substituent on the aniline ring is electron-withdrawing, which deactivates the ring and makes it less reactive towards electrophilic cyclization, a key step in the synthesis.[1] Additionally, the highly exothermic nature of the Skraup reaction can lead to the formation of tar and other polymeric byproducts if not properly controlled, significantly reducing the yield of the desired product.[2]

    Solutions:

    • Reaction Control: The Skraup reaction is notoriously vigorous.[3][4] The use of a moderating agent such as ferrous sulfate (FeSO₄) is highly recommended to control the exothermic reaction and prevent it from becoming violent.[4][5] Boric acid can also be used to achieve a smoother reaction.[6]

    • Temperature Management: Careful control of the reaction temperature is crucial. The mixture should be heated gently to initiate the reaction. Once the exothermic reaction begins, the external heat source should be removed.[5][7] After the initial vigorous phase subsides, heating can be reapplied to maintain a steady reflux for several hours to ensure the reaction goes to completion.[5]

    • Efficient Mixing: The reaction mixture is often viscous. Inadequate stirring can lead to localized overheating, which promotes polymerization and tar formation. The use of a mechanical stirrer is advisable for better homogeneity.

    • Reagent Quality: Ensure that the glycerol used is anhydrous, as the presence of water can interfere with the dehydration step that forms acrolein.[7]

Issue 2: Formation of Tar and Polymeric Byproducts

  • Question: My Skraup reaction is producing a significant amount of black, tarry material, making product isolation difficult. How can I minimize this?

  • Answer: Tar formation is a common side effect of the Skraup synthesis, primarily due to the polymerization of the acrolein intermediate under the harsh acidic and high-temperature conditions.

    Solutions:

    • Moderating Agents: As mentioned, ferrous sulfate or boric acid can help control the reaction's exothermicity, thereby reducing the rate of side reactions that lead to tar.[5][6]

    • Controlled Reagent Addition: A modified procedure where the reactants are mixed and then added portion-wise to the hot sulfuric acid can help to better control the reaction rate and minimize byproduct formation.

    • Avoid Excess Acrolein Precursor: Using a stoichiometric amount or only a slight excess of glycerol is important. An excess of the acrolein precursor can lead to the formation of a rubbery, unmanageable solid.[2]

    • Work-up Procedure: An effective work-up is essential to separate the product from the tar. After the reaction, the mixture is typically cooled, diluted with water, and then made strongly basic with a sodium hydroxide solution before steam distillation to isolate the quinoline product.[5]

Issue 3: Incomplete Conversion or Low Yield in the Chlorination of 8-Hydroxyquinoline

  • Question: I am trying to synthesize this compound by chlorinating 8-hydroxyquinoline with phosphorus oxychloride (POCl₃), but the conversion is low. What can I do to improve the yield?

  • Answer: Incomplete conversion in the chlorination of 8-hydroxyquinoline can be due to several factors, including the reactivity of the substrate, reaction conditions, and the presence of moisture.

    Solutions:

    • Reaction Conditions: The reaction typically requires heating the substrate in an excess of POCl₃ at reflux for a few hours.[8][9] For less reactive substrates, a higher temperature and longer reaction time may be necessary. The use of a sealed tube or reactor can allow for temperatures above the boiling point of POCl₃, which can drive the reaction to completion.[8][10]

    • Use of a Co-solvent or Base: While the reaction can be run neat in POCl₃, the addition of a high-boiling inert solvent or a base like pyridine can sometimes improve yields and facilitate a smoother reaction.[10]

    • Anhydrous Conditions: Phosphorus oxychloride reacts with water to form phosphoric acid and HCl. Ensure that the starting material and glassware are thoroughly dry, as moisture can consume the reagent and lead to the formation of unwanted byproducts.[11]

    • Quenching and Work-up: The work-up procedure is critical for isolating the product. The reaction mixture is carefully quenched by pouring it onto ice water.[8][9] The product can then be isolated by filtration if it precipitates, or by extraction with an organic solvent after neutralization of the acidic solution.[8]

Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic routes to this compound?

    • A1: The two primary methods for synthesizing this compound are the Skraup synthesis starting from o-chloroaniline, glycerol, sulfuric acid, and an oxidizing agent, and the chlorination of 8-hydroxyquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[12][13][14]

  • Q2: Which synthesis method generally gives a higher yield for this compound?

    • A2: While yields are highly dependent on the specific reaction conditions and scale, the chlorination of 8-hydroxyquinoline often provides a more direct and potentially higher-yielding route to this compound compared to the Skraup synthesis, which can be prone to side reactions and difficult purification, especially with a deactivated aniline like o-chloroaniline.[1]

  • Q3: What are the common oxidizing agents used in the Skraup synthesis?

    • A3: Nitrobenzene is a classic oxidizing agent and can also serve as a solvent.[3] However, arsenic acid is also used and is reported to result in a less violent reaction.[3] The iron salt of m-nitrobenzenesulfonic acid has also been employed.[4]

  • Q4: How can I purify the final this compound product?

    • A4: Purification of this compound can be achieved through several methods. After the initial work-up, which typically involves extraction and washing, the crude product can be purified by distillation under reduced pressure . For solid products or to remove persistent impurities, column chromatography on silica gel or recrystallization from a suitable solvent are effective techniques.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoline Synthesis via Skraup Reaction

Starting AnilineOxidizing AgentModeratorReported YieldNotes
AnilineNitrobenzeneNoneHighly variable, can be lowReaction can be extremely violent.[5]
AnilineNitrobenzeneFerrous Sulfate84-91%Provides a much more controlled reaction.[4][5]
AnilineArsenic AcidNot always necessaryGenerally good yieldsReaction is less violent than with nitrobenzene.[3][4]
o-BromoanilineNot specifiedNot specified~75%Electron-withdrawing group present.[1]
o-NitroanilineNot specifiedNot specified~17%Strongly deactivating group leads to low yield.[1]

Table 2: Conditions for Chlorination of Hydroxy-heterocycles with POCl₃

Starting MaterialReagentsTemperature (°C)Time (h)Reported Yield
Quinoxaline-2,3(1H,4H)-dionePOCl₃ (excess)100 (reflux)3Not specified
Generic Hydroxy-heterocyclePOCl₃ (excess)Reflux2Good (not specified)
2,4-DihydroxyquinolinePOCl₃ (equimolar), Pyridine1402Not specified

Experimental Protocols

Protocol 1: Skraup Synthesis of this compound (Adapted from general procedures)

Materials:

  • o-Chloroaniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Sodium Hydroxide solution (40%)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to o-chloroaniline while cooling in an ice bath.

  • Add ferrous sulfate heptahydrate to the mixture, followed by the slow addition of anhydrous glycerol, ensuring the mixture is well-stirred.

  • Slowly add nitrobenzene to the reaction mixture.

  • Gently heat the mixture. The reaction is exothermic and should begin to boil. Once boiling starts, remove the external heat source.[5][7] The reaction should continue to reflux on its own for 30-60 minutes. If the reaction becomes too vigorous, cool the flask with a water bath.[4]

  • After the initial exothermic phase subsides, heat the mixture to maintain a steady reflux for an additional 3-5 hours.[5]

  • Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water.

  • Set up for steam distillation. Make the reaction mixture strongly basic by the slow and careful addition of a 40% sodium hydroxide solution, ensuring to cool the flask.

  • Steam distill the basic mixture. The this compound will co-distill with water.

  • Extract the distillate with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Chlorination of 8-Hydroxyquinoline with POCl₃ (Adapted from general procedures)

Materials:

  • 8-Hydroxyquinoline

  • Phosphorus Oxychloride (POCl₃)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or other base for neutralization

  • Ethyl Acetate or other suitable organic solvent for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 8-hydroxyquinoline in an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents).[8]

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7-8.

  • Extract the aqueous mixture multiple times with ethyl acetate or another suitable organic solvent.[8]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization if it is a solid.

Mandatory Visualizations

G cluster_start Start cluster_synthesis Identify Synthesis Route cluster_skraup Skraup Reaction Troubleshooting cluster_chlorination Chlorination Troubleshooting cluster_end Outcome start Low Yield of This compound route Which synthesis route? start->route skraup_issue Potential Issues route->skraup_issue Skraup chlor_issue Potential Issues route->chlor_issue Chlorination of 8-Hydroxyquinoline skraup_sol1 Control Exotherm: - Add FeSO4/Boric Acid - Slow H2SO4 addition skraup_issue->skraup_sol1 skraup_sol2 Reduce Tar: - Ensure efficient stirring - Control temperature - Avoid excess glycerol skraup_issue->skraup_sol2 skraup_sol3 Improve Reactivity: - Consider harsher conditions (e.g., stronger oxidant) for deactivated aniline skraup_issue->skraup_sol3 end Improved Yield skraup_sol1->end skraup_sol2->end skraup_sol3->end chlor_sol1 Drive Reaction: - Increase temperature/time - Use sealed reactor chlor_issue->chlor_sol1 chlor_sol2 Ensure Anhydrous Conditions: - Dry glassware - Dry starting material chlor_issue->chlor_sol2 chlor_sol3 Optimize Work-up: - Careful quenching on ice - Complete neutralization - Thorough extraction chlor_issue->chlor_sol3 chlor_sol1->end chlor_sol2->end chlor_sol3->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product aniline o-Chloroaniline addition Michael Addition aniline->addition glycerol Glycerol dehydration Dehydration glycerol->dehydration H2SO4 acid H2SO4 oxidant Oxidizing Agent (e.g., Nitrobenzene) oxidation Oxidation oxidant->oxidation dehydration->addition Acrolein cyclization Electrophilic Cyclization addition->cyclization dehydration2 Dehydration cyclization->dehydration2 dehydration2->oxidation Dihydro-8-chloroquinoline product This compound oxidation->product

Caption: Key steps in the Skraup synthesis of this compound.

References

Technical Support Center: 8-Chloroquinoline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 8-Chloroquinoline crude product.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying a crude this compound product?

A1: The primary methods for purifying crude this compound are recrystallization, distillation (if thermally stable), and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: How can I assess the purity of my this compound sample?

A2: Purity can be assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and accurate method. Other methods include Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and melting point determination. A sharp melting point close to the literature value (47-49 °C) indicates high purity.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: Solvents for recrystallization should dissolve this compound well at elevated temperatures but poorly at low temperatures. Based on the purification of similar quinoline derivatives, suitable solvents could include ethanol, isopropanol, hexane, or mixtures of solvents like ethanol/water or dichloromethane/hexane.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Symptoms:

  • A significantly lower than expected amount of purified solid is recovered.

  • The filtrate (mother liquor) still seems to contain a large amount of the product.

Possible Causes & Solutions:

Possible CauseSolution
Too much solvent was used. Evaporate some of the solvent from the filtrate and cool again to recover a second crop of crystals. For future attempts, add the hot solvent portion-wise until the crude product just dissolves.
The cooling process was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
The product is highly soluble in the chosen solvent even at low temperatures. Experiment with a different solvent or a solvent mixture in which the product has lower solubility at cold temperatures.
Premature crystallization during hot filtration. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the product from crystallizing out of the solution prematurely.
Issue 2: Persistent Impurities After Purification

Symptoms:

  • Analytical tests (e.g., HPLC, TLC) show the presence of impurities in the purified product.

  • The melting point of the product is broad or lower than the literature value.

Possible Causes & Solutions:

Possible CauseSolution
Co-crystallization of impurities. The chosen recrystallization solvent may not be effective at excluding certain impurities. Try a different solvent system. A second recrystallization may be necessary.
The impurity has very similar solubility properties to the product. If recrystallization is ineffective, consider using column chromatography for separation based on differential adsorption.
Acidic or basic impurities are present. Wash the crude product with a dilute acidic or basic solution (depending on the impurity's nature) before recrystallization. For instance, dissolving in an organic solvent and washing with a dilute aqueous acid or base can remove basic or acidic impurities, respectively.
Colored impurities (tar). Treat the solution of the crude product with activated carbon before filtration to adsorb colored impurities.[1][2] Use a minimal amount of activated carbon to avoid adsorbing the desired product.
Issue 3: Oily Product Instead of Crystals

Symptoms:

  • The product separates as an oil rather than a solid crystalline material upon cooling.

Possible Causes & Solutions:

Possible CauseSolution
The solution is supersaturated. Try scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of pure this compound can also initiate crystallization.
The melting point of the product is below the temperature of the solution. Ensure the solution is cooled sufficiently. If using a solvent mixture, adjusting the solvent ratio might help.
Presence of impurities that lower the melting point. The crude product may be too impure for direct crystallization. Consider a preliminary purification step like a quick filtration through a silica plug or an acid-base extraction. For oily quinoline derivatives, forming a crystalline salt (e.g., hydrochloride salt) can be an effective purification strategy.[3]

Quantitative Data on Purification of Related Quinolines

CompoundPurification MethodStarting PurityFinal Purity (HPLC)YieldReference
5-Chloro-8-hydroxyquinolineAcid-base purification & precipitationCrude Solid99%85-92%[1]
8-HydroxyquinolineRecrystallization from Chloroalkanes~80%99.0% - 99.9%95% - 98%[4][5]

Experimental Protocols

Protocol 1: Recrystallization using a Single Solvent
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature below the product's melting point.

Protocol 2: Purification via Hydrochloride Salt Formation

This method is adapted from the purification of other quinoline derivatives and can be effective for removing neutral or acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or isopropanol).

  • Precipitation: Slowly add a solution of hydrochloric acid (e.g., HCl in ether or concentrated HCl) to precipitate the this compound hydrochloride salt.

  • Isolation: Collect the salt by filtration and wash it with a small amount of the organic solvent.

  • Regeneration of Free Base: Dissolve the collected salt in water and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the purified this compound.

  • Extraction & Drying: Extract the purified product with an organic solvent (e.g., dichloromethane), dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_purify Purification Steps cluster_output Output Crude Crude this compound Dissolve Dissolve in Hot Solvent Crude->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize HotFilter Hot Filtration Dissolve->HotFilter Skip Decolorization Decolorize->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Purified Product Wash->Dry Pure Pure this compound Dry->Pure

Caption: General workflow for the purification of this compound by recrystallization.

TroubleshootingWorkflow Start Purification Attempt CheckPurity Assess Purity & Yield Start->CheckPurity Problem Identify Issue CheckPurity->Problem Unacceptable Success Successful Purification CheckPurity->Success Acceptable LowYield Low Yield Problem->LowYield Yield Issue Impurities Persistent Impurities Problem->Impurities Purity Issue OilyProduct Oily Product Problem->OilyProduct Physical Form Issue Solvent Optimize Solvent Volume or Change Solvent LowYield->Solvent Cooling Ensure Slow Cooling LowYield->Cooling Recrystallize Re-recrystallize or Use Column Chromatography Impurities->Recrystallize Seed Induce Crystallization (Scratch/Seed Crystal) OilyProduct->Seed Salt Purify via Salt Formation OilyProduct->Salt

Caption: Decision-making workflow for troubleshooting this compound purification.

References

troubleshooting common issues in 8-Chloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) - Synthesis Troubleshooting

Q1: My Skraup synthesis reaction is extremely violent and difficult to control. What can I do to moderate it?

A1: The Skraup synthesis is notoriously exothermic. To control the reaction, the addition of a moderating agent like ferrous sulfate (FeSO₄) is recommended. Ferrous sulfate acts as an oxygen carrier, which extends the reaction over a longer period, preventing it from becoming uncontrollable. It is also crucial to maintain careful control over the reaction temperature and the rate of sulfuric acid addition. Gradual heating of the reaction mixture and slow, dropwise addition of glycerol can also help manage the reaction rate.

Q2: I am observing significant tar and polymer formation in my Skraup synthesis, leading to low yields and difficult purification. What is the cause and how can I prevent it?

A2: Tar and polymer formation is a common side reaction in the Skraup synthesis, often resulting from the polymerization of the acrolein intermediate under strongly acidic and high-temperature conditions. To minimize this, ensure efficient and vigorous stirring to prevent localized overheating. The use of a moderating agent like ferrous sulfate can also help. Additionally, avoiding an excess of glycerol is crucial, as it can lead to the formation of a rubbery, unworkable solid.

Q3: My reaction to convert 8-hydroxyquinoline to this compound using phosphorus oxychloride (POCl₃) is incomplete, and I'm getting a low yield of the desired product. What could be the issue?

A3: Incomplete conversion in the chlorination of 8-hydroxyquinoline using POCl₃ can be due to several factors. Ensure that the 8-hydroxyquinoline is completely dry, as moisture will react with POCl₃ and reduce its effectiveness. Using a slight excess of POCl₃ can help drive the reaction to completion. The reaction temperature and time are also critical; ensure the mixture is refluxed for a sufficient period. If the reaction is still sluggish, the addition of a small amount of a tertiary amine base like N,N-dimethylaniline can sometimes facilitate the reaction.

Q4: During the workup of the POCl₃ chlorination, I am losing a significant amount of my this compound product. How can I improve the workup procedure?

A4: The workup for the POCl₃ reaction must be performed carefully. The excess POCl₃ must be quenched by slowly and cautiously adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution. This process is highly exothermic and should be done in a well-ventilated fume hood with appropriate personal protective equipment. To minimize loss of product due to hydrolysis of the chloroquinoline back to the hydroxyquinoline, it is important to neutralize the acidic solution promptly and extract the product with a suitable organic solvent like dichloromethane or chloroform. Washing the organic extracts with brine can help remove residual water before drying and solvent evaporation.

Data Presentation: Troubleshooting and Expected Outcomes

The following tables summarize common issues, their causes, and the potential impact on the reaction yield.

Table 1: Troubleshooting the Skraup Synthesis of this compound

IssuePotential CauseRecommended ActionExpected Yield Impact
Violent, uncontrollable reactionRapid addition of reagents, localized overheatingAdd ferrous sulfate as a moderator, control the rate of addition of sulfuric acid and glycerol, ensure efficient stirring.Can lead to complete loss of product and hazardous situations.
Excessive tar formationPolymerization of acrolein at high temperaturesUse a moderating agent, ensure vigorous stirring, avoid excess glycerol.Yields can drop below 30%.
Low yield of this compoundIncomplete reaction, suboptimal temperatureEnsure the reaction is heated to the appropriate temperature (typically 130-150°C) and for a sufficient duration.Yields may be as low as 20-40%.

Table 2: Troubleshooting the Chlorination of 8-Hydroxyquinoline with POCl₃

IssuePotential CauseRecommended ActionExpected Yield Impact
Incomplete reactionPresence of moisture, insufficient POCl₃, inadequate reaction time/temperatureEnsure starting material is dry, use a slight excess of POCl₃, ensure adequate reflux time.Yields can be significantly reduced, with a large amount of starting material recovered.
Product decomposition during workupHydrolysis of this compound back to 8-hydroxyquinolineQuench the reaction mixture in ice-cold basic solution, perform extraction promptly.Can lead to a 10-20% loss of product.
Formation of byproductsSide reactions of POCl₃Control reaction temperature carefully, use a minimal excess of POCl₃.May complicate purification and reduce the isolated yield of the pure product.

Experimental Protocols

Protocol 1: Synthesis of this compound from 8-Hydroxyquinoline using POCl₃

Materials:

  • 8-Hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-hydroxyquinoline.

  • Slowly add phosphorus oxychloride (a slight excess) to the flask in a fume hood.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto crushed ice in a beaker.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Adsorb the dissolved crude product onto a small amount of silica gel and evaporate the solvent.

  • Load the dry, adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 8-Hydroxyquinoline reaction Reaction with POCl3 (Reflux, 2-3h) start->reaction workup Workup: Quenching, Neutralization, Extraction reaction->workup crude Crude this compound workup->crude purification_choice Purification Method? crude->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Relatively Clean pure Pure this compound column->pure recrystallization->pure

Caption: Experimental workflow for this compound synthesis and purification.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions start Problem Encountered violent_reaction Violent Reaction start->violent_reaction low_yield Low Yield start->low_yield tar_formation Tar Formation start->tar_formation co_elution Co-elution in Column start->co_elution no_crystals No Crystals Formed start->no_crystals oiling_out Product Oils Out start->oiling_out solution1 Add Moderator (FeSO4) Control Reagent Addition violent_reaction->solution1 solution2 Check Reagent Purity Optimize Reaction Time/Temp low_yield->solution2 solution3 Ensure Vigorous Stirring Avoid Excess Reagents tar_formation->solution3 solution4 Change Solvent System Adjust Gradient co_elution->solution4 solution5 Scratch Flask Add Seed Crystal no_crystals->solution5 solution6 Use Different Solvent Lower Crystallization Temp oiling_out->solution6

Caption: Troubleshooting logic for this compound synthesis.

Technical Support Center: Optimization of Reaction Conditions for 8-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-chloroquinoline derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, providing potential causes and solutions to overcome common challenges.

IssuePotential Cause(s)Recommended Solution(s)
Low Reaction Yield Suboptimal reaction temperature.Optimize the reaction temperature. For instance, in some base-mediated intramolecular hydroalkoxylations, increasing the temperature from room temperature to 100°C can significantly improve the yield.[1]
Incorrect catalyst or catalyst loading.Select an appropriate catalyst and optimize its concentration. Lewis acids and Brønsted acids are commonly used in Friedländer synthesis.[2] The choice of catalyst can also influence regioselectivity.[3]
Presence of impurities in starting materials.Ensure the purity of reactants and solvents before starting the reaction.
Inefficient work-up and purification.Develop an optimized work-up procedure to effectively separate the product.[4] Column chromatography and recrystallization are common and effective purification techniques for quinoline derivatives.[3][4]
Formation of Side Products/Regioisomers Lack of regioselectivity in the reaction.This is a common issue, especially with unsymmetrical ketones in the Friedländer synthesis.[3] To control regioselectivity, consider steric hindrance, catalyst selection (amine catalysts can be effective), or substrate modification.[3]
Harsh reaction conditions leading to decomposition.Traditional methods like the Skraup and Friedländer syntheses can require harsh conditions.[4][5] Using milder chlorinating agents and catalysts can avoid these issues.[6]
Violent/Uncontrolled Reaction Highly exothermic nature of the synthesis (e.g., Skraup synthesis).The Skraup synthesis is known to be highly exothermic.[5][7] Use a moderating agent like ferrous sulfate or boric acid.[5][7] Gradual and controlled heating is also crucial.[3]

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Side Products Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckPurity->Start If impure, purify and restart OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) CheckPurity->OptimizeConditions If pure OptimizeCatalyst Optimize Catalyst (Type and Loading) OptimizeConditions->OptimizeCatalyst ImproveWorkup Improve Work-up and Purification OptimizeCatalyst->ImproveWorkup CheckRegioselectivity Investigate Regioselectivity ImproveWorkup->CheckRegioselectivity If regioisomer issue persists SuccessfulProduct Successful Synthesis of this compound Derivative ImproveWorkup->SuccessfulProduct If issues resolved ModifySubstrate Modify Substrate or Catalyst to Control Regioselectivity CheckRegioselectivity->ModifySubstrate ModifySubstrate->OptimizeConditions ExperimentalWorkflow Start Combine Reactants and Solvent AddCatalyst Add Catalyst Start->AddCatalyst HeatReaction Heat to Reflux AddCatalyst->HeatReaction Monitor Monitor by TLC HeatReaction->Monitor Workup Cool and Work-up (Extraction/Filtration) Monitor->Workup Reaction Complete Purify Purify (Column Chromatography/Recrystallization) Workup->Purify Product Isolate Pure this compound Derivative Purify->Product

References

Technical Support Center: 8-Chloroquinoline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities in 8-Chloroquinoline. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my this compound sample?

A1: Impurities in this compound can originate from the synthetic route used. A common method for quinoline synthesis is the Skraup reaction.[1][2] Potential impurities may include:

  • Starting Materials: Unreacted starting materials such as the corresponding aniline derivative.

  • Isomers: Positional isomers of this compound that may form depending on the starting materials and reaction conditions.

  • Over-chlorinated or Under-chlorinated Products: If the synthesis involves a chlorination step, di-chloro or non-chlorinated quinoline species can be present.

  • Oxidation Products: The quinoline ring can be susceptible to oxidation, leading to various oxidized byproducts.

  • Polymeric Materials: The Skraup reaction, in particular, is known for producing tarry or polymeric byproducts.[3]

Q2: How can I identify the impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase method is typically a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities. The mass spectrometer provides molecular weight and fragmentation information, aiding in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation of the main component and identification of impurities if they are present in sufficient concentration.[4][5][6]

Troubleshooting Guides

Recrystallization

Issue: My this compound is not crystallizing.

Possible Cause Troubleshooting Step
Solvent is too polar or non-polar. Select a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7]
Too much solvent was used. Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[8]
Solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[8]
Presence of significant impurities. The presence of a high percentage of impurities can inhibit crystallization. Consider a preliminary purification step like column chromatography.

Issue: The recrystallized this compound is still impure.

Possible Cause Troubleshooting Step
Crystals crashed out too quickly. Ensure the solution cools slowly to allow for selective crystallization. Rapid cooling can trap impurities within the crystal lattice.[9]
Inadequate washing of crystals. Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.[10]
Co-crystallization of impurities. If an impurity has very similar solubility properties, a single recrystallization may not be sufficient. A second recrystallization or a different purification technique may be necessary.
Column Chromatography

Issue: Poor separation of this compound from impurities.

Possible Cause Troubleshooting Step
Incorrect solvent system (eluent). Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between this compound and the impurities. A common starting point for quinolines is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane.[11][12]
Column was not packed properly. Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.[13]
Sample was loaded improperly. Dissolve the sample in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often improves resolution.[14]

Experimental Protocols

Recrystallization of this compound

This is a general procedure and the choice of solvent may need to be optimized based on the specific impurities present. Ethanol is a potential solvent for recrystallization of quinoline derivatives.[15]

  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography of this compound
  • Slurry Preparation: In a beaker, mix silica gel with the chosen eluent (e.g., a mixture of hexane and ethyl acetate determined by TLC analysis) to form a slurry.

  • Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Gently add the eluent to the column and apply pressure (e.g., with a pump or inert gas) to begin elution.

  • Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction by TLC to identify those containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Analytical Methods

HPLC Method for Purity Analysis

This is a starting point for method development. The conditions will likely require optimization.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[16]
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A and gradually increase the percentage of B.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where this compound has strong absorbance (e.g., 254 nm).
Injection Volume 10 µL
GC-MS Method for Impurity Identification

This is a general method that can be adapted for this compound analysis.

Parameter Condition
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas Helium at a constant flow rate.
Oven Program Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C).
Injector Temperature 250°C
MS Detector Electron Ionization (EI) at 70 eV.
Scan Range m/z 40-400

Data Presentation

Table 1: Illustrative Purity of this compound After Different Purification Steps
Purification Step Purity (%) Major Impurity A (%) Major Impurity B (%)
Crude Product85.28.14.5
After Recrystallization98.50.80.3
After Column Chromatography99.8<0.1<0.1

Note: The data in this table is for illustrative purposes only and will vary depending on the specific impurities and experimental conditions.

Visualizations

experimental_workflow cluster_purification Purification Workflow cluster_analysis Analytical Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Cleanup column_chromatography Column Chromatography recrystallization->column_chromatography Further Purification (if needed) pure Pure this compound recrystallization->pure Sufficient Purity column_chromatography->pure High Purity sample Purified Sample hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms nmr NMR Analysis sample->nmr data Purity & Impurity Profile hplc->data gcms->data nmr->data

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals Problem oiling_out Oiling Out Occurs start->oiling_out Problem impure_crystals Crystals are Impure start->impure_crystals Problem success Pure Crystals Obtained start->success Success node_too_much_solvent Too much solvent? -> Concentrate solution no_crystals->node_too_much_solvent node_supersaturated Supersaturated? -> Scratch flask or add seed crystal no_crystals->node_supersaturated node_wrong_solvent Wrong solvent? -> Re-evaluate solvent choice no_crystals->node_wrong_solvent node_reheat Reheat to dissolve oiling_out->node_reheat node_add_solvent Add more of the 'good' solvent oiling_out->node_add_solvent node_change_solvent Change to a lower boiling solvent oiling_out->node_change_solvent node_slow_cool Cool more slowly impure_crystals->node_slow_cool node_wash Wash with cold solvent impure_crystals->node_wash node_re_recrystallize Re-recrystallize impure_crystals->node_re_recrystallize

References

Technical Support Center: 8-Chloroquinoline Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability issues and degradation of 8-Chloroquinoline in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: this compound is susceptible to degradation through several mechanisms, primarily hydrolysis, photolysis, and oxidation. The stability of this compound in solution is significantly influenced by pH, light exposure, temperature, and the presence of oxidizing agents. Aromatic heterocyclic compounds like quinolines are often sensitive to these environmental factors.[1]

Q2: I'm observing unexpected peaks in my HPLC analysis after dissolving this compound in an aqueous buffer. What could be the cause?

A2: The appearance of new peaks in your chromatogram suggests that your this compound is degrading. If you are using an aqueous buffer, hydrolysis is a likely cause, especially under acidic or basic conditions.[1] To troubleshoot this, you should:

  • Analyze a freshly prepared sample: This will help you confirm if the impurity peaks are forming over time.[1]

  • Control the pH: Whenever possible, maintain a neutral pH to minimize acid or base-catalyzed hydrolysis.[1]

  • Consider aprotic solvents: If your experimental design allows, using aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethylformamide (DMF) can reduce the risk of hydrolysis.[1]

Q3: My this compound solution changes color over time. What does this indicate?

A3: A change in the color of your this compound solution is often a visual indicator of degradation, which could be due to oxidation or photodecomposition.[2] It is recommended to prepare fresh solutions and protect them from light to minimize these degradation pathways.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively documented, many quinoline derivatives and aromatic heterocyclic compounds are known to be light-sensitive.[1] It is a best practice to protect solutions of this compound from light to prevent photodegradation.[1]

Q5: How should I store my this compound solutions to ensure their stability?

A5: To ensure the long-term stability of this compound solutions, it is recommended to:

  • Store in a cool, dry, and dark place. [3]

  • Use amber vials or light-protective coverings to shield the solution from light.[1][4]

  • For aqueous solutions, consider buffering to a neutral pH. [1]

  • For long-term storage, preparing aliquots and freezing them at -20°C or -80°C can be effective. However, it is crucial to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution
  • Symptom: Significant decrease in the main peak area and the appearance of multiple new peaks in the HPLC chromatogram within a short period.

  • Possible Cause: Hydrolysis due to acidic or basic conditions in the aqueous buffer.

  • Troubleshooting Steps:

    • Verify and Adjust pH: Immediately check the pH of your solution. If it is acidic or basic, adjust it to a neutral pH (around 7) using an appropriate buffer.

    • Use Freshly Prepared Solutions: Do not use aged solutions. Prepare a fresh solution of this compound for your experiments.[1]

    • Solvent Consideration: If permissible for your experiment, switch to an aprotic solvent to eliminate the possibility of hydrolysis.[1]

Issue 2: Inconsistent Results in Assays Using this compound
  • Symptom: High variability in experimental results between different batches of this compound solution or between experiments conducted at different times.

  • Possible Cause: Ongoing degradation of this compound in the stock or working solutions.

  • Troubleshooting Steps:

    • Implement Strict Storage Protocols: Store stock solutions in a dark, cool environment, and consider single-use aliquots to prevent degradation from repeated handling and temperature fluctuations.

    • Protect from Light: Always work with this compound solutions in a fume hood with the sash down or in a room with minimal direct light to reduce exposure.[1] Use amber vials for storage.[1]

    • Perform a Quick Quality Check: Before starting a critical experiment, run a quick HPLC analysis of your this compound solution to ensure its purity and concentration are as expected.

Data on Stability of Chloroquine (A Related Compound)

While specific quantitative degradation data for this compound is limited in publicly available literature, data from a closely related compound, Chloroquine, can provide some insights into potential degradation behavior.

Table 1: Forced Degradation of Chloroquine

Stress ConditionReagent/ParameterObservationReference
Alkaline Hydrolysis 1 mol/L NaOHSusceptible to degradation[5]
Oxidation 3.0% H₂O₂Susceptible to degradation[5]
Acid Hydrolysis 1 mol/L HClStable[5]
Photodegradation UV/Visible LightStable[5]
Thermal Degradation 60°CStable[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways, in line with ICH guidelines.[6][7]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[7]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and reflux for a specified period (e.g., 8 hours).[5]

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and reflux for a specified period.[5]

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined time.[8]

    • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C) for a set duration.[1]

    • Photodegradation: Expose the stock solution to a light source as specified in ICH guideline Q1B (e.g., a minimum of 1.2 million lux hours and 200 watt hours/m²).[6] A control sample should be kept in the dark.

  • Sample Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Neutralize the acid and base hydrolyzed samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize the major degradation products using techniques like LC-MS.[9]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: A C18 column is a common choice for the analysis of quinoline derivatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and robust for its intended use.[10]

Visualizations

experimental_workflow start Start: Prepare this compound Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1N HCl) stress->acid pH < 7 base Base Hydrolysis (e.g., 0.1N NaOH) stress->base pH > 7 oxidation Oxidation (e.g., 3% H2O2) stress->oxidation Oxidant thermal Thermal Stress (e.g., 60°C) stress->thermal Heat photo Photolytic Stress (ICH Q1B) stress->photo Light sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Evaluate Data: - % Degradation - Identify Degradants (LC-MS) analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Problem: Unexpected Peaks in HPLC check_fresh Is the solution freshly prepared? start->check_fresh prepare_fresh Action: Prepare a fresh solution and re-analyze check_fresh->prepare_fresh No check_solvent Is the solvent aqueous? check_fresh->check_solvent Yes prepare_fresh->check_solvent check_ph Is the pH neutral? check_solvent->check_ph Yes check_light Is the solution protected from light? check_solvent->check_light No adjust_ph Action: Adjust pH to neutral check_ph->adjust_ph No check_ph->check_light Yes issue_resolved Issue Resolved adjust_ph->issue_resolved consider_aprotic Action: Consider using an aprotic solvent (e.g., ACN, DMF) protect_light Action: Store in amber vials, work in low light check_light->protect_light No further_investigation Further Investigation Needed (e.g., oxidation, thermal) check_light->further_investigation Yes protect_light->issue_resolved

References

Technical Support Center: Scale-Up Production of 8-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scale-up production of 8-Chloroquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and quality control.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up of this compound production. The primary industrial synthesis of this compound involves two key stages: the synthesis of its precursor, 8-hydroxyquinoline, typically via a Skraup-type reaction, followed by a chlorination step.

Stage 1: Scale-Up of 8-Hydroxyquinoline Synthesis (Precursor)

Issue ID: TS-HQ-01

Problem: A significant drop in yield and the formation of a large amount of tar is observed when scaling up the Skraup synthesis of 8-hydroxyquinoline from o-aminophenol and glycerol.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Poor Heat Transfer & Localized Overheating 1. Improve Agitation: Switch from magnetic stirring to a robust overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogenous heat distribution. 2. Controlled Reagent Addition: Add the sulfuric acid or oxidizing agent slowly and at a controlled rate using a dosing pump to manage the exotherm. 3. Efficient Cooling: Ensure the reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an optimal rate.
Uncontrolled Exothermic Reaction 1. Use a Moderating Agent: Incorporate a moderating agent like boric acid or ferrous sulfate (FeSO₄) into the reaction mixture to help control the reaction's vigor. 2. Optimize Temperature Profile: Maintain a strict temperature profile. For instance, a patent for a similar process suggests keeping the temperature below 140°C during the addition phase.[1]
Acrolein Polymerization 1. In-situ Generation Control: The reaction of glycerol and sulfuric acid produces acrolein, which can polymerize to form tar. Controlling the temperature and addition rate of sulfuric acid is crucial to minimize the accumulation of unreacted acrolein. 2. Use of an Inert Solvent: The addition of a high-boiling, water-insoluble organic solvent can help to control the reaction and prevent reactants from condensing on the reactor walls.[2]

Issue ID: TS-HQ-02

Problem: Difficulty in isolating the 8-hydroxyquinoline crude product from the tarry reaction mixture.

Possible Causes & Solutions:

CauseTroubleshooting Steps
High Viscosity of the Reaction Mixture 1. Dilution: After the reaction is complete and cooled, carefully dilute the mixture with water to reduce viscosity before further processing.
Inefficient Initial Purification 1. pH Adjustment for Precipitation: A patented method for purifying crude 8-hydroxyquinoline involves concentrating the reaction liquid, dissolving the residue in water, and then carefully adjusting the pH. A preliminary pH adjustment to 3.7-3.9 can precipitate polymeric impurities, which are then filtered off. The 8-hydroxyquinoline is subsequently precipitated by adjusting the filtrate's pH to 7-7.5.[3] 2. Steam Distillation: For large-scale operations, steam distillation can be an effective, albeit energy-intensive, method to separate the volatile 8-hydroxyquinoline from non-volatile tars and inorganic salts.[1][4]
Stage 2: Chlorination of 8-Hydroxyquinoline to this compound

Issue ID: TS-CQ-01

Problem: Incomplete conversion of 8-hydroxyquinoline to this compound when using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) at a larger scale.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Chlorinating Agent 1. Stoichiometry Review: Re-evaluate the molar ratio of the chlorinating agent to 8-hydroxyquinoline. A slight excess of SOCl₂ or POCl₃ may be required to drive the reaction to completion, but a large excess can complicate purification.
Decomposition of Chlorinating Agent 1. Moisture Control: SOCl₂ and POCl₃ react violently with water. Ensure all glassware, solvents, and the starting 8-hydroxyquinoline are thoroughly dried before the reaction. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inadequate Reaction Temperature or Time 1. Optimize Reaction Conditions: The reaction may require refluxing for several hours.[5] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time.

Issue ID: TS-CQ-02

Problem: Formation of impurities and difficulty in purifying the final this compound product.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Side Reactions 1. Temperature Control: Overheating can lead to the formation of undesired byproducts. Maintain a consistent temperature throughout the reaction. 2. Quenching Procedure: The quenching of excess chlorinating agent is critical. A common issue is the hydrolysis of the product back to the starting material if the work-up is not handled correctly.[6] Quench the reaction mixture by slowly adding it to ice-water or a cold basic solution (e.g., sodium bicarbonate) with vigorous stirring.
Residual Chlorinating Agent 1. Removal under Vacuum: Before the aqueous work-up, it is often beneficial to remove the excess SOCl₂ or POCl₃ by distillation under reduced pressure.[7] This minimizes the exothermic quenching process and reduces the risk of hydrolysis.
Presence of Unreacted 8-Hydroxyquinoline 1. Extraction: After quenching, perform a liquid-liquid extraction. This compound will be in the organic phase, while unreacted 8-hydroxyquinoline can be removed by washing the organic layer with a dilute aqueous base.
Formation of Over-chlorinated Species 1. Controlled Stoichiometry: Use a precise amount of chlorinating agent to avoid further chlorination on the quinoline ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale production of this compound?

A1: The most common industrial route is a two-step process. First, 8-hydroxyquinoline is synthesized, often via the Skraup synthesis, which involves the reaction of o-aminophenol with glycerol in the presence of an oxidizing agent (like o-nitrophenol) and sulfuric acid.[8] The second step is the conversion of 8-hydroxyquinoline to this compound using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5] An alternative, though less common for large-scale production due to raw material accessibility, is the hydrolysis of 8,8-dichloroquinoline.[9]

Q2: We are observing a violent, difficult-to-control exotherm during the Skraup synthesis of the 8-hydroxyquinoline precursor. How can this be mitigated at scale?

A2: This is a well-known hazard of the Skraup reaction. To manage this on a large scale, you should:

  • Implement controlled addition: Add the sulfuric acid to the glycerol and o-aminophenol mixture at a slow, controlled rate.

  • Use a moderator: Additives like ferrous sulfate or boric acid can help to smooth out the reaction rate.[2]

  • Ensure adequate cooling: Utilize a reactor with a high-efficiency cooling jacket and ensure the heat transfer fluid is at the correct temperature and flow rate.

  • Maintain vigilant temperature monitoring: Use multiple temperature probes to detect any localized hot spots within the reactor. A US patent describes a process where a pre-mixture is added portion-wise to the reactor to keep the temperature from exceeding 140°C.[1]

Q3: What are the typical impurities we should expect in the final this compound product?

A3: Impurities can originate from both the synthesis of the 8-hydroxyquinoline precursor and the final chlorination step.

  • From the precursor synthesis: Residual 8-hydroxyquinoline, isomers (e.g., 5-hydroxyquinoline), and tarry polymers from the Skraup reaction.[4]

  • From the chlorination step: Unreacted 8-hydroxyquinoline, and potentially over-chlorinated byproducts (e.g., dichloroquinolines).

  • From work-up: Hydrolysis of the product back to 8-hydroxyquinoline if the quenching of the chlorinating agent is not performed correctly.

Q4: What purification techniques are most effective for large-scale production of this compound?

A4: A multi-step purification process is typically employed:

  • Work-up: After the reaction, the excess chlorinating agent is removed, often by vacuum distillation. The residue is then carefully quenched in a basic solution.

  • Extraction: The crude this compound is extracted into an organic solvent.

  • Washing: The organic layer is washed with a dilute base to remove any unreacted 8-hydroxyquinoline, followed by water to remove salts.

  • Distillation or Crystallization: The final purification is usually achieved by vacuum distillation or recrystallization from a suitable solvent to achieve the desired purity. For related chloro-hydroxyquinolines, a method involving dissolution in hydrochloric acid, decolorization with activated carbon, and precipitation as a hydrochloride salt has been patented.[2][10]

Q5: What analytical methods are recommended for quality control of this compound?

A5: For routine quality control, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for determining the purity of this compound and quantifying any impurities.

  • Gas Chromatography (GC): GC can also be used for purity assessment, especially for identifying volatile impurities.

  • Spectroscopy (UV-Vis, IR, NMR): These techniques are used for structural confirmation and identification of the final product.

  • Melting Point: A sharp melting point range is a good indicator of purity.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up 8-Hydroxyquinoline Synthesis (Skraup Method)

ParameterLaboratory Scale (Exemplary)Pilot Scale (Reported in Patent[8])Key Scale-Up Challenge
Batch Size 10-100 g o-aminophenol168 kg o-aminophenolHeat and mass transfer limitations
Reactants o-aminophenol, glycerol, o-nitrophenol, H₂SO₄o-aminophenol, o-nitrophenol, glycerol, H₂SO₄Management of large quantities of corrosive and reactive materials
Typical Yield 70-80%~60-70% (inferred from overall process yields)Yield reduction due to tar formation and side reactions
Purity (Crude) 75-85%~80%[4]Increased impurity profile due to localized overheating
Purification Method Column Chromatography / RecrystallizationSteam Distillation / pH-controlled precipitation[3][4]Scalability and efficiency of purification

Table 2: Quality Control Specifications for this compound

TestSpecificationMethod
Appearance Colorless to light yellow liquidVisual Inspection
Identification Conforms to the reference spectrumIR, NMR
Purity (Assay) ≥ 98%HPLC or GC
Individual Impurity ≤ 0.5% (e.g., 8-hydroxyquinoline)HPLC or GC
Total Impurities ≤ 1.5%HPLC or GC
Water Content ≤ 0.2%Karl Fischer Titration

Experimental Protocols

Protocol 1: General Procedure for Scale-Up Synthesis of 8-Hydroxyquinoline

This protocol is a generalized representation based on principles from industrial patents and should be optimized for specific equipment and safety protocols.

  • Charging the Reactor: In a suitable glass-lined reactor equipped with an overhead stirrer, condenser, and dosing pump, charge o-aminophenol (1.0 eq), o-nitrophenol (0.5 eq), and glycerol (3.0 eq).

  • Heating and Acid Addition: Begin agitation and heat the mixture to approximately 100-120°C.

  • Slowly add concentrated sulfuric acid (2.5 eq) to the mixture over 2-4 hours, carefully controlling the addition rate to maintain the internal temperature below 140°C.

  • Reaction Completion: After the acid addition is complete, maintain the temperature at 135-140°C for an additional 4-5 hours until the reaction is complete (monitored by HPLC).

  • Work-up and Isolation: Cool the reaction mixture to below 80°C. Carefully neutralize the mixture by adding it to a cooled aqueous sodium hydroxide solution to precipitate the crude 8-hydroxyquinoline.

  • Purification: The crude product can be purified by steam distillation or by following a pH-controlled precipitation method as described in patent CN117402112A.[3]

Protocol 2: General Procedure for Chlorination of 8-Hydroxyquinoline

This protocol involves hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reactor Setup: In a dry, inert atmosphere reactor, charge purified 8-hydroxyquinoline (1.0 eq).

  • Addition of Chlorinating Agent: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise to the reactor at room temperature with stirring. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 76°C for SOCl₂) and maintain for 2-4 hours, or until the reaction is complete by TLC/HPLC analysis.

  • Removal of Excess Reagent: Cool the mixture and remove the excess SOCl₂ under reduced pressure.

  • Quenching: Slowly and carefully add the reaction residue to a stirred vessel containing crushed ice and a dilute sodium bicarbonate solution to neutralize the acidic byproducts.

  • Extraction and Purification: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude this compound can be further purified by vacuum distillation.

Mandatory Visualization

G cluster_0 Stage 1: 8-Hydroxyquinoline Synthesis (Skraup) cluster_1 Stage 2: Chlorination A Raw Materials (o-aminophenol, glycerol, H2SO4, oxidant) B Scale-Up Reaction (Controlled Heating & Addition) A->B C Crude Product & Tar Mixture B->C D Purification (Steam Distillation or pH Precipitation) C->D E Purified 8-Hydroxyquinoline D->E G Chlorination Reaction (Reflux, Inert Atmosphere) E->G Precursor F Chlorinating Agent (SOCl2 or POCl3) F->G H Crude this compound G->H I Work-up & Purification (Quenching, Extraction, Distillation) H->I J Final Product: this compound I->J

Caption: Overall workflow for the two-stage production of this compound.

G Start Issue: Low Yield & Impurity Formation in Chlorination Q1 Is the reaction going to completion? Start->Q1 A1_Yes Check Work-up & Purification Q1->A1_Yes Yes A1_No Check Reaction Parameters Q1->A1_No No Q3 Is work-up procedure causing hydrolysis? A1_Yes->Q3 Q2 Are starting materials & reactor dry? A1_No->Q2 A2_Yes Verify Temperature & Reaction Time Q2->A2_Yes Yes A2_No Dry all materials & use inert atmosphere Q2->A2_No No A3_Yes Remove excess SOCl2/POCl3 pre-quench. Quench slowly into cold base. Q3->A3_Yes Yes A3_No Optimize extraction & final purification (e.g., distillation) Q3->A3_No No

Caption: Troubleshooting logic for the chlorination of 8-hydroxyquinoline.

References

managing side reactions in 8-Chloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloroquinoline. Our aim is to help you manage common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and what are their primary challenges?

A1: The most common methods for synthesizing the quinoline core, which can be adapted for this compound, include the Gould-Jacobs reaction, the Skraup synthesis, and the Combes synthesis. Each method presents unique challenges:

  • Gould-Jacobs Reaction: This is a widely used method for preparing 4-hydroxyquinolines which can be subsequently converted to 4-chloroquinolines. While effective, challenges include managing the formation of regioisomers if substituted anilines are used and controlling the cyclization step to prevent byproduct formation.[1][2]

  • Skraup Synthesis: This reaction can produce quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. However, it is notoriously exothermic and can be difficult to control, often leading to low yields and the formation of tarry byproducts.[3][4][5]

  • Combes Synthesis: This method involves the reaction of anilines with β-diketones. A primary challenge is controlling the regioselectivity of the cyclization, which is influenced by both steric and electronic effects of the substituents.[6]

Q2: What are the typical side reactions encountered during this compound synthesis?

A2: During the synthesis of this compound, several side reactions can occur, leading to impurities and reduced yields. These can include:

  • Formation of Isomers: Depending on the starting materials and reaction conditions, isomers of this compound may be formed, complicating purification.[7]

  • Incomplete Cyclization: In reactions like the Gould-Jacobs, the intermediate may not fully cyclize, leading to the presence of starting materials or acyclic byproducts in the final mixture.[2]

  • Tar Formation: Particularly in vigorous reactions like the Skraup synthesis, overheating or improper reaction control can lead to the formation of polymeric, tarry substances that are difficult to remove.[8]

  • Over-chlorination or Incomplete Chlorination: In steps involving the introduction of the chlorine atom, it is possible to get di-chlorinated products or fail to fully chlorinate the precursor, leading to a mixture of products.

Q3: How can I purify the crude this compound product?

A3: Purification of this compound typically involves a combination of techniques to remove unreacted starting materials, side products, and tar. Common methods include:

  • Column Chromatography: This is a highly effective method for separating this compound from its isomers and other impurities.

  • Recrystallization: This technique can be used to purify the solid product, provided a suitable solvent is identified.

  • Acid-Base Extraction: As a basic compound, this compound can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Distillation: If the product is a liquid, fractional distillation under reduced pressure can be effective for purification.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.The reaction goes to completion, leading to a higher yield of the desired product.
Suboptimal Reaction Temperature Optimize the reaction temperature. For cyclization steps, a specific temperature range is often crucial. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause decomposition or tar formation.An improved yield of this compound with fewer byproducts.
Poor Quality of Reagents Ensure all reagents, especially the starting aniline and other key reactants, are pure and dry. Impurities can interfere with the reaction and lead to the formation of side products.A cleaner reaction profile and a higher yield of the desired product.
Issue 2: Formation of Tarry Byproducts
Possible Cause Troubleshooting Step Expected Outcome
Reaction Temperature is Too High Carefully control the reaction temperature, especially during exothermic steps. Use an ice bath or other cooling methods to maintain the optimal temperature. In the Skraup synthesis, the slow addition of sulfuric acid is critical.[3]A significant reduction in the formation of tarry byproducts.
Concentration of Reactants is Too High Consider diluting the reaction mixture with a suitable inert solvent. This can help to better control the reaction rate and dissipate heat more effectively.A more controlled reaction with less charring and tar formation.
Presence of Oxidizing Impurities Ensure that the starting materials and solvents are free from oxidizing impurities that could promote polymerization and tar formation.A cleaner reaction with a higher yield of the desired product.
Issue 3: Presence of Isomeric Impurities
Possible Cause Troubleshooting Step Expected Outcome
Lack of Regiocontrol in Cyclization In syntheses like the Combes reaction, the choice of acid catalyst and reaction conditions can influence the regioselectivity. Experiment with different catalysts (e.g., polyphosphoric acid) to favor the desired isomer.[6]An increased ratio of the desired this compound isomer.
Starting Material is a Mixture of Isomers Ensure the purity of the starting aniline derivative. If it is a mixture of isomers, this will likely be reflected in the product mixture.A single desired product isomer is formed.
Ineffective Purification Optimize the purification method. A high-resolution column chromatography setup or careful fractional distillation may be required to separate closely related isomers.A pure sample of this compound, free from isomeric impurities.

Experimental Protocols

Gould-Jacobs Reaction for 4-Hydroxy-8-chloroquinoline

This protocol describes the initial step in a potential synthesis of this compound, leading to a 4-hydroxy precursor.

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130°C for 2 hours. The progress of the reaction can be monitored by TLC.

  • Cyclization: After the initial condensation, slowly add the reaction mixture to a preheated high-boiling point solvent such as diphenyl ether at 240-250°C.

  • Maintain the temperature for 30-60 minutes to effect cyclization.

  • Cool the reaction mixture and add hexane or petroleum ether to precipitate the crude 4-hydroxy-8-chloroquinoline.

  • Filter the solid, wash with a non-polar solvent, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Note: This protocol is a general guideline and may require optimization for specific substrates and scales.

Visualizations

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting start Low Yield of This compound check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time end Improved Yield extend_time->end check_temp Review Reaction Temperature complete->check_temp optimize_temp Optimize Temperature check_temp->optimize_temp Suboptimal check_reagents Assess Reagent Purity check_temp->check_reagents Optimal optimize_temp->end purify_reagents Purify/Dry Reagents check_reagents->purify_reagents Impure check_reagents->end Pure purify_reagents->end

Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

Side Reaction Management Pathway

SideReactionManagement cluster_mitigation Mitigation Strategies synthesis This compound Synthesis side_reactions Potential Side Reactions • Isomer Formation • Incomplete Cyclization • Tar Formation • Over/Under Chlorination synthesis->side_reactions control_temp Strict Temperature Control side_reactions->control_temp Manages Tar optimize_catalyst Catalyst and Solvent Optimization side_reactions->optimize_catalyst Controls Isomers reagent_purity Ensure Reagent Purity side_reactions->reagent_purity Prevents Multiple Issues purification Effective Purification (Chromatography, Recrystallization) control_temp->purification optimize_catalyst->purification reagent_purity->purification product product purification->product Pure this compound

References

Technical Support Center: Optimizing Solvent Systems for 8-Chloroquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing solvent systems in reactions involving 8-chloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during your experiments with this compound, with a focus on the impact of solvent selection on reaction outcomes.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, optimizing this reaction for this compound can be challenging due to the relatively strong C-Cl bond.

Q1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the likely causes related to the solvent system?

A1: Low yields in Suzuki couplings of this compound can often be attributed to suboptimal solvent choice, which impacts catalyst activity, reagent solubility, and reaction kinetics.

  • Poor Solubility of Reagents: If the this compound, boronic acid/ester, or base are not fully dissolved, the reaction will be slow or incomplete.

  • Catalyst Deactivation: Oxygen dissolved in the solvent can deactivate the palladium catalyst. It is crucial to use degassed solvents.

  • Inappropriate Polarity: The polarity of the solvent can significantly influence the catalytic cycle. Aprotic polar solvents are often preferred as they can help to stabilize the charged intermediates in the catalytic cycle.

Troubleshooting Flowchart: Low Yield in Suzuki Coupling

G Troubleshooting Low Yield in Suzuki Coupling of this compound start Low or No Yield Observed check_solubility Are all reagents soluble in the chosen solvent? start->check_solubility change_solvent Screen alternative solvents (e.g., Toluene/Water, Dioxane/Water, THF, DMF). check_solubility->change_solvent No degas_solvent Is the solvent properly degassed? check_solubility->degas_solvent Yes change_solvent->check_solubility perform_degassing Degas solvent thoroughly (e.g., argon bubbling, freeze-pump-thaw). degas_solvent->perform_degassing No check_temp_base Are the reaction temperature and base appropriate? degas_solvent->check_temp_base Yes perform_degassing->check_temp_base optimize_conditions Increase temperature (80-120 °C). Screen stronger bases (e.g., K3PO4, Cs2CO3). check_temp_base->optimize_conditions No success Improved Yield check_temp_base->success Yes optimize_conditions->success

Caption: Troubleshooting guide for low yield in Suzuki coupling reactions.

Quantitative Data: Solvent Effects on Suzuki Coupling Yield

The choice of solvent can have a significant impact on the yield of the Suzuki coupling reaction. Below is a summary of yields obtained for the coupling of an 8-substituted quinoline derivative with a boronic acid in various solvents.

EntrySolvent SystemTemperature (°C)Yield (%)
1Toluene/H₂O10084
2Isopropyl Alcohol8282
3Dioxane10077
4Tetrahydrofuran (THF)6675
5N,N-Dimethylformamide (DMF)10066
Data adapted from a study on a similar quinoline system and serves as a representative guide.[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The selection of an appropriate solvent is critical for the efficiency of this palladium-catalyzed reaction.

Q2: My Buchwald-Hartwig amination of this compound is sluggish and gives a low yield. How can I optimize the solvent system?

A2: The solvent in a Buchwald-Hartwig reaction plays a crucial role in solubilizing the reactants and the base, as well as influencing the activity of the catalytic system.

  • Aprotic, Non-polar Solvents: Solvents like toluene and xylene are commonly used and have been shown to be effective.[2]

  • Aprotic, Polar Solvents: While sometimes effective, polar aprotic solvents can occasionally lead to undesired side reactions or catalyst deactivation depending on the specific substrate and ligand combination.[2]

  • Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of solubility and reactivity.

Logical Relationship: Solvent Selection for Buchwald-Hartwig Amination

G Solvent Selection Strategy for Buchwald-Hartwig Amination start Starting Point: This compound + Amine initial_screen Initial Solvent Screen: Toluene or Dioxane start->initial_screen evaluate_yield Evaluate Yield and Purity initial_screen->evaluate_yield low_yield Low Yield or Side Products evaluate_yield->low_yield good_yield Acceptable Yield evaluate_yield->good_yield screen_polar Screen Polar Aprotic Solvents (e.g., THF, tBuOH mixtures) low_yield->screen_polar optimize Further Optimization (Temperature, Base, Ligand) good_yield->optimize screen_polar->optimize

Caption: A logical workflow for selecting a solvent in Buchwald-Hartwig amination.

Quantitative Data: Solvent System Comparison for a Model Buchwald-Hartwig Amination

EntrySolvent SystemTemperature (°C)Yield (%)
1Toluene10095
21,4-Dioxane10092
3THF6685
450% tBuOH in H₂O10078
530% 1,4-Dioxane in tBuOH10088
Data is representative and adapted from high-throughput experimentation studies on similar systems.[3]
Nucleophilic Aromatic Substitution (SₙAr)

Direct nucleophilic aromatic substitution on this compound can be an effective strategy, particularly with strong nucleophiles. The solvent choice is critical for facilitating this reaction.

Q3: I am attempting a nucleophilic aromatic substitution on this compound, but the reaction is not proceeding. What role does the solvent play?

A3: For an SₙAr reaction to occur, the solvent must effectively stabilize the charged intermediate (Meisenheimer complex).

  • Polar Aprotic Solvents: Solvents such as DMF, DMSO, THF, and 1,4-dioxane are highly recommended. They are polar enough to dissolve the reactants and stabilize the charged intermediate without solvating and deactivating the nucleophile.[4]

  • Protic Solvents: Protic solvents like water and alcohols should generally be avoided as they can form hydrogen bonds with the nucleophile, reducing its reactivity and leading to lower yields.[4]

Experimental Workflow: SₙAr Reaction Setup

G General Workflow for Su2099Ar on this compound start Combine this compound, Nucleophile, and Base in a reaction vessel. add_solvent Add a polar aprotic solvent (e.g., DMF, DMSO). start->add_solvent heat Heat the reaction mixture (e.g., 100-160 °C). add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, dilute with water, and extract with an organic solvent. monitor->workup purify Purify the product (e.g., column chromatography). workup->purify end Characterize the final product. purify->end

Caption: A typical experimental workflow for SₙAr reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).[5]

  • Solvent Addition and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1). The mixture should be further degassed by bubbling with argon for 10-15 minutes.[5]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general framework for the amination of this compound.

  • Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Reagent Addition: Add the solvent (e.g., toluene) and stir for a few minutes. Then, add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SₙAr) on this compound

This protocol is suitable for the reaction of this compound with strong nucleophiles.

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the nucleophile (1.5-2.0 equiv.), and a base if required (e.g., K₂CO₃, 2.0 equiv.).[4]

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or DMSO.[4]

  • Reaction: Seal the tube and heat the mixture to a high temperature (typically 100-160 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.[4]

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

preventing the formation of byproducts in 8-Chloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the formation of byproducts during the synthesis of 8-chloroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and their common byproducts?

A1: The synthesis of this compound is typically achieved through multi-step processes, often involving the synthesis of a quinoline core followed by modification, or by direct chlorination of a precursor. The most relevant methods and their associated byproducts are:

  • Skraup-type Synthesis of Precursors: This method is used to create the quinoline ring from materials like o-aminophenol and glycerol. The primary challenge is the high reaction temperature, which can lead to the formation of significant amounts of polymeric tar and other hard-to-separate byproducts.[1][2]

  • Chlorination of 8-Hydroxyquinoline: This is a direct approach where 8-hydroxyquinoline is reacted with a chlorinating agent. Key challenges include controlling the selectivity of the reaction. Common byproducts are over-chlorinated species, such as 5,7-dichloro-8-hydroxyquinoline, and unreacted starting material.[3] The choice of chlorinating agent and reaction conditions is critical.[4]

  • Combes Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[5][6] While versatile for creating substituted quinolines, using unsymmetrical β-diketones can lead to the formation of a mixture of regioisomers.[2][7]

  • Gould-Jacobs Reaction: This reaction synthesizes 4-hydroxyquinoline derivatives from anilines and malonic esters.[8][9] The resulting 4-hydroxyquinoline would then require further steps for chlorination at the 8-position and removal of the 4-hydroxy group, introducing multiple stages where byproducts can form.

Q2: How can I minimize the formation of tar in a Skraup-type reaction?

A2: Tar formation is a major issue in Skraup reactions due to the polymerization of acrolein (formed from glycerol and sulfuric acid).[10] To mitigate this:

  • Control Reaction Temperature: Avoid excessively high temperatures which favor polymerization.[2]

  • Optimize Reactant Ratios: An excess of glycerol can lead to more acrolein and subsequently more tar.[2]

  • Use Additives: The addition of boric acid can moderate the reaction between sulfuric acid and glycerol, reducing the rate of acrolein polymerization and improving yield and safety.[10]

  • Ensure Efficient Stirring: Vigorous mixing helps distribute heat and reactants evenly, preventing localized overheating.[2]

Q3: What factors influence byproduct formation during the chlorination of 8-hydroxyquinoline?

A3: The primary issue is controlling the extent and position of chlorination.

  • Chlorinating Agent: A variety of agents can be used, including N-chlorosuccinimide (NCS), chlorine gas, and thionyl chloride.[4] The reactivity of the agent will affect the outcome.

  • Catalyst: The presence and type of catalyst (e.g., iodine, antimony trichloride) can influence the reaction, but may also introduce contamination.[11]

  • Solvent: Solvents like chloroform or acetic acid are commonly used. The choice of solvent can impact reaction rate and product purity.[11]

  • Stoichiometry: Using an excess of the chlorinating agent increases the likelihood of forming di-chlorinated byproducts like 5,7-dichloro-8-hydroxyquinoline.[3][11]

Q4: How can crude this compound be purified to remove byproducts?

A4: Purification strategies depend on the nature of the impurities.

  • Steam Distillation: This is a highly effective method for separating volatile quinoline products from non-volatile polymeric tars.[2]

  • Recrystallization: A standard method for purifying solid products. The choice of solvent (e.g., ethanol) is crucial for obtaining high purity.[1][4]

  • Chromatography: Silica gel column chromatography can be used to separate the desired product from closely related byproducts.[4]

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent, washed, and extracted to remove impurities before final purification steps like recrystallization.[2][4] A multi-step pH adjustment can selectively precipitate polymers and then the crude product.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis.

Problem 1: The reaction mixture has turned into a thick, black, polymeric tar with low yield of the desired product.

  • Probable Cause: This is characteristic of the Skraup or Doebner-von Miller synthesis. The polymerization of acrolein or other unsaturated intermediates is likely occurring due to excessive heat or incorrect reactant concentrations.[2]

  • Solutions:

    • Temperature Control: Maintain the lowest effective temperature for the reaction. Ensure the initial exothermic reaction is controlled, using an ice bath if necessary.[2]

    • Slow Addition of Reactants: Add reagents like sulfuric acid or the α,β-unsaturated carbonyl compound slowly and with vigorous stirring to maintain a low concentration and dissipate heat.[2]

    • Use a Moderating Agent: In syntheses involving glycerol and sulfuric acid, adding boric acid can reduce the violent formation of acrolein and subsequent polymerization.[10]

    • Purification: If tar has already formed, attempt to isolate the product via steam distillation, as the desired quinoline is typically volatile while the polymer is not.[2]

Problem 2: The final product is a mixture of mono- and di-chlorinated quinolines.

  • Probable Cause: This typically occurs during the direct chlorination of 8-hydroxyquinoline or a similar precursor. The reaction conditions are not selective enough, leading to over-chlorination.

  • Solutions:

    • Adjust Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the quinoline substrate. Avoid using a large excess of the chlorinating agent.

    • Control Reaction Time and Temperature: Monitor the reaction progress using TLC or GC-MS. Stop the reaction once the starting material is consumed but before significant amounts of di-chlorinated products appear. Lowering the temperature may also increase selectivity.

    • Change Chlorinating Agent: A less reactive chlorinating agent may provide better selectivity. For example, N-chlorosuccinimide (NCS) might offer more control than chlorine gas.[4]

    • Purification: Separate the mixture using column chromatography or fractional crystallization.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis and purification methods.

Table 1: Effect of Catalyst on 8-Hydroxyquinoline Synthesis (Skraup Method)

Catalyst SystemTemperatureReaction TimePurityYieldReference
Nickel(II) oxide in H₂SO₄/Acetic Acid70 °C5 hours95%85.2%[1]

Table 2: Purification of 8-Hydroxyquinoline via pH Adjustment

StepActionpH ValueResultReference
1Add NaOH solution to dissolved crude mixture3.7 - 3.9Polymer precipitates[12]
2Filter, then add more NaOH to filtrate7.0 - 7.5Crude 8-hydroxyquinoline precipitates[12]

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-8-hydroxyquinoline (Skraup-type reaction modification)

This protocol is adapted from a method designed to reduce tar formation and control the reaction.[10]

  • Reactor Setup: In a 1000-liter reactor, add 173 kg of glycerin, 44 kg of water, 6.2 kg of boric acid, 87 kg of 4-chloro-2-nitrophenol, and 143 kg of 4-chloro-2-aminophenol.

  • Solvent Addition: Add 10 kg of an inert, water-insoluble organic solvent (e.g., ethyl cyclohexane) to prevent reactants from coagulating on the reactor wall.[10]

  • Heating: Warm the mixture to 120 °C.

  • Acid Addition: Slowly add 288 kg of 98wt% sulfuric acid dropwise over 2 hours, maintaining careful temperature control.

  • Reaction Completion: After the addition is complete, heat the mixture to 150 °C and maintain this temperature until the reaction is complete (monitor by TLC or HPLC).

  • Neutralization: Cool the reaction mixture and neutralize by adding a 10wt% sodium hydroxide solution dropwise until the pH reaches 7.

  • Isolation: Centrifuge the resulting mixture to isolate the product filter cake. The product can be further purified by recrystallization.

Protocol 2: Chlorination of 8-hydroxy-quinoline to 5,7-dichloro-8-hydroxy-quinoline

This protocol demonstrates a controlled chlorination process using iodine as a catalyst.[11] Although the target is the di-chloro derivative, the principles can be adapted to optimize for mono-chlorination by adjusting stoichiometry and reaction time.

  • Dissolution: Dissolve 8-hydroxy-quinoline and 0.5-5% by weight of iodine (based on the weight of the starting material) in chloroform.

  • Chlorination: Maintain the solution temperature between 20-30 °C while introducing chlorine gas. For the di-chloro product, approximately 3 moles of chlorine per mole of 8-hydroxy-quinoline are used.[11] To target a mono-chloro product, this ratio should be significantly reduced (e.g., to ~1:1) and the reaction monitored closely.

  • Solvent Removal: After the reaction is complete, add water to the reaction mixture and remove the chloroform solvent by distillation.

  • Precipitation and Filtration: The chlorinated product will precipitate from the aqueous solution.

  • Isolation: Collect the product by filtration and wash it thoroughly.

Visual Guides

G cluster_0 Troubleshooting Byproduct Formation cluster_solutions1 Solutions for Tar cluster_solutions2 Solutions for Isomers cluster_solutions3 Solutions for Incomplete Reaction Start Byproduct Detected (TLC, GC-MS, NMR) Tar Polymeric Tar Formed Start->Tar  High MW Smear Isomers Isomeric Mixture (e.g., mono- vs di-chloro) Start->Isomers  Multiple Spots/Peaks Unreacted Unreacted Starting Material Start->Unreacted  Starting Material Visible Temp Lower Temperature Tar->Temp Stir Increase Stirring Tar->Stir Additive Use Additives (e.g., Boric Acid) Tar->Additive PurifyTar Purify via Steam Distillation Tar->PurifyTar Stoich Adjust Stoichiometry Isomers->Stoich Time Optimize Reaction Time Isomers->Time Agent Change Reagent Isomers->Agent PurifyIso Purify via Chromatography Isomers->PurifyIso Temp2 Increase Temperature Unreacted->Temp2 Time2 Increase Reaction Time Unreacted->Time2 Catalyst Check Catalyst Activity Unreacted->Catalyst

Caption: Troubleshooting workflow for byproduct formation.

G Start 8-Hydroxyquinoline Product This compound (Desired Product) Start->Product + Cl⁺ (Controlled) Byproduct1 5,7-Dichloro-8-hydroxyquinoline (Over-chlorination Byproduct) Start->Byproduct1 + Excess Cl⁺ Byproduct2 Unreacted 8-Hydroxyquinoline (Under-reaction) Start->Byproduct2 Insufficient Cl⁺ / Time

Caption: Pathways in the chlorination of 8-hydroxyquinoline.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 8-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the quinoline scaffold is a cornerstone of many therapeutic agents and functional materials. The strategic placement of a chlorine atom at the 8-position can significantly influence the physicochemical and biological properties of these molecules. This guide provides a comparative analysis of common synthetic routes to 8-chloroquinoline derivatives, offering an objective look at their methodologies, performance, and practical considerations.

At a Glance: Comparison of Key Synthesis Routes

Synthesis RouteStarting MaterialsKey CharacteristicsReported Yield
Doebner-von Miller Reaction 2-Chloroaniline, α,β-Unsaturated carbonyl compound (e.g., crotonaldehyde)Acid-catalyzed reaction, suitable for producing 2- and/or 4-substituted quinolines.57% for 8-chloro-2-methylquinoline
Combes Synthesis 2-Chloroaniline, β-Diketone (e.g., acetylacetone)Acid-catalyzed condensation, typically yields 2,4-disubstituted quinolines.Moderate to Good (Specific yield for an 8-chloro derivative not found in the provided search results)
Gould-Jacobs Reaction 2-Chloroaniline, Diethyl ethoxymethylenemalonateMulti-step process involving condensation, thermal cyclization, saponification, and decarboxylation to yield a 4-hydroxyquinoline intermediate, which then requires chlorination.Good (for the initial 4-hydroxyquinoline product)[1][2]
Skraup Reaction 2-Chloroaniline, Glycerol, Oxidizing agentHighly exothermic and potentially hazardous reaction; often results in low yields.[3]Generally low[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the Doebner-von Miller and Gould-Jacobs reactions for the synthesis of this compound derivatives.

Doebner_von_Miller cluster_reactants Reactants cluster_process Process cluster_product Product 2-Chloroaniline 2-Chloroaniline Michael_Addition Michael Addition 2-Chloroaniline->Michael_Addition Acid Catalyst (e.g., HCl) Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation 8-Chloro-2-methylquinoline 8-Chloro-2-methylquinoline Oxidation->8-Chloro-2-methylquinoline

Doebner-von Miller Synthesis of 8-Chloro-2-methylquinoline

Gould_Jacobs cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_product Product 2-Chloroaniline 2-Chloroaniline Condensation Condensation 2-Chloroaniline->Condensation DEMM Diethyl ethoxymethylenemalonate DEMM->Condensation Thermal_Cyclization Thermal Cyclization Condensation->Thermal_Cyclization Saponification_Decarboxylation Saponification & Decarboxylation Thermal_Cyclization->Saponification_Decarboxylation 8-Chloro-4-hydroxyquinoline 8-Chloro-4-hydroxyquinoline Saponification_Decarboxylation->8-Chloro-4-hydroxyquinoline Chlorination Chlorination (e.g., POCl3) 8-Chloro-4-quinolone 8-Chloro-4-quinolone Chlorination->8-Chloro-4-quinolone 8-Chloro-4-hydroxyquinoline->Chlorination

Gould-Jacobs Synthesis of an 8-Chloro-4-quinolone Derivative

Experimental Protocols

Doebner-von Miller Synthesis of 8-Chloro-2-methylquinoline

This protocol is adapted from a reported synthesis of 8-chloro-2-methylquinoline.

Materials:

  • 2-Chloroaniline

  • Crotonaldehyde

  • Xylene

  • Appropriate acid catalyst (e.g., hydrochloric acid)

Procedure:

  • A continuous flow of 2-chloroaniline (130 g/hour ) and crotonaldehyde (84 g/hour ) are introduced into a reaction vessel.

  • The reaction is carried out in the presence of an acid catalyst.

  • The reaction mixture is then subjected to distillation from an oil bath under reduced pressure (5 mbar) until the bottom temperature reaches 250°C.

  • The collected distillate is crystallized from xylene to yield 8-chloro-2-methylquinoline.

Reported Yield: 57%

Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Intermediate

The following is a general procedure for the initial steps of the Gould-Jacobs reaction, which can be adapted for 2-chloroaniline. This would be the first stage in producing an 8-chloro-4-quinolone derivative.[1]

Materials:

  • 2-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEMM)

  • High-boiling point solvent (e.g., Dowtherm A)

  • Sodium hydroxide (for saponification)

  • Acid (for decarboxylation)

Procedure:

  • Condensation: A mixture of 2-chloroaniline and diethyl ethoxymethylenemalonate is heated to form the corresponding anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent to induce cyclization, yielding ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.

  • Saponification and Decarboxylation: The resulting ester is saponified with a base (e.g., sodium hydroxide) and then decarboxylated by heating in an acidic medium to afford 8-chloro-4-hydroxyquinoline.

  • Chlorination: The 8-chloro-4-hydroxyquinoline intermediate would then need to be chlorinated, for example, using phosphorus oxychloride (POCl₃), to obtain the final 4,8-dichloroquinoline derivative.

Discussion and Comparison

The Doebner-von Miller reaction offers a relatively direct, one-pot approach to substituted 8-chloroquinolines.[4][5] The reported yield of 57% for 8-chloro-2-methylquinoline is moderate and may be acceptable for many applications. The use of a continuous flow process in the cited example suggests potential for scalability.

The Combes synthesis is another viable one-pot method, particularly for accessing 2,4-disubstituted quinolines.[6][7] While a specific example for an 8-chloro derivative with quantitative data was not identified in the provided search results, its general applicability to chloroanilines suggests it is a worthy consideration.[6] The reaction is acid-catalyzed and involves the condensation of a β-diketone with an aniline.

The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline derivatives.[2][8] A key consideration for this method is that it requires a subsequent chlorination step to introduce a chlorine atom at the 4-position, adding to the overall number of synthetic steps. However, this multi-step nature also allows for greater modularity and the potential to introduce different functionalities. The initial condensation and cyclization steps generally proceed in good yield.[1]

The Skraup reaction , while a classic method for quinoline synthesis, is often plagued by its violent and exothermic nature, and typically results in low yields.[3] For these reasons, it is often less favored in modern synthetic chemistry unless significant modifications are made to control the reaction conditions.

Conclusion

The choice of synthetic route for a particular this compound derivative will depend on several factors, including the desired substitution pattern, the availability of starting materials, scalability requirements, and safety considerations. For the synthesis of simple, alkyl-substituted 8-chloroquinolines, the Doebner-von Miller reaction presents a practical and relatively efficient one-pot method. The Combes synthesis is also a strong candidate for 2,4-disubstituted derivatives. While the Gould-Jacobs reaction is a reliable method for producing the 4-hydroxyquinoline core, the necessity of an additional chlorination step should be considered in the overall synthetic strategy. The Skraup reaction is generally less desirable due to safety concerns and low yields. Further optimization of reaction conditions, including the use of microwave-assisted synthesis, may offer opportunities to improve yields and reduce reaction times for all these methods.

References

A Comparative Guide to the Validation of Analytical Methods for 8-Chloroquinoline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 8-Chloroquinoline, a significant chemical intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality and safety. The selection of an appropriate analytical method is contingent upon factors such as required sensitivity, selectivity, and the sample matrix. This guide provides a comparative overview of common analytical techniques for the analysis of this compound and its derivatives, with a focus on high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and spectrophotometric methods.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the performance characteristics of various validated analytical methods for this compound and related halogenated quinoline compounds. This data is compiled from multiple studies to facilitate a direct comparison.

Parameter HPLC/UPLC GC-MS Spectrophotometry
Analyte(s) 5-chloro-8-hydroxyquinoline, 5,7-dichloro-8-hydroxyquinolineQuinolineHalogenated 8-hydroxyquinoline derivatives
Linearity (Correlation Coefficient, r²) >0.999[1]0.9998[2]Not explicitly stated, but Beer's law is obeyed over a certain concentration range[3]
Accuracy (% Recovery) ≥98%[4][5]82.9% - 92.0%[2]Not explicitly stated
Precision (RSD %) <2%[4]1.4% - 3.8%[2]Not explicitly stated
Limit of Detection (LOD) Not explicitly stated0.1 mg/kg[2]Not explicitly stated
Limit of Quantitation (LOQ) 3.3 pmol (1 ng) in 0.1 ml plasma for a related compound by LC-MS/MS[5]Not explicitly statedNot explicitly stated
Typical Wavelength 247 nm[6], 273 nm[4]N/A (mass fragments monitored)500 nm[7]

Experimental Protocols: Detailed Methodologies

Below are detailed experimental protocols for the key analytical methods cited in the comparison table. These protocols are intended to serve as a starting point for method development and validation.

1. High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of halogenated 8-hydroxyquinoline compounds in various pharmaceutical and bulk drug forms.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A reverse-phase column, such as a 10-micron phenyl-silica column, is often used.[4] For related compounds, a C18 column like the ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) has been utilized.[6]

  • Mobile Phase : A mixture of acetonitrile, methanol, and water is a common mobile phase. For example, a ratio of 30:20:50 (acetonitrile:methanol:water) containing 0.001 M NiCl2 can be used to separate nickel complexes of the drugs.[4] Another mobile phase consists of acetonitrile and 0.1% o-phosphoric acid (55:45 v/v).[6]

  • Flow Rate : A typical flow rate is around 0.5 mL/min.[6]

  • Detection : UV detection is commonly performed at a wavelength where the analyte has maximum absorbance, such as 247 nm or 273 nm.[4][6]

  • Sample Preparation : Samples are typically dissolved in a suitable solvent, and if necessary, derivatized. For instance, forming nickel complexes can aid in separation and detection.[4]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like quinoline.

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer.

  • Column : A capillary column such as a DB-5MS (30 m × 0.25 mm × 0.5 µm) is suitable for separation.[2]

  • Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate of 1.0 mL/min.[2]

  • Injection : A splitless injection mode is often employed with an injection volume of 1.0 μL.[2]

  • Temperature Program : The oven temperature is programmed to achieve optimal separation. A starting temperature of around 50°C, held for a few minutes, followed by a ramp up to a final temperature of 250-300°C is common.

  • Mass Spectrometry : The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis. Characteristic ions for quinoline are m/z 129, 102, 77, and 51.[2]

  • Sample Preparation : Samples are extracted with a suitable organic solvent like toluene. The extract is then filtered before injection into the GC-MS system.[2]

3. Spectrophotometric Method

This method is based on the reaction of the analyte with a chromogenic agent to produce a colored product that can be quantified using a spectrophotometer.

  • Instrumentation : A UV-Visible spectrophotometer.

  • Reagents : A common method involves the reaction with 4-aminoantipyrine in the presence of an alkaline oxidizing agent to produce a red dye.[7]

  • Procedure :

    • An aliquot of the sample solution is mixed with the chromogenic reagent and the oxidizing agent.

    • The reaction is allowed to proceed for a specified time to ensure complete color development.

    • The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (e.g., 500 nm).[7]

    • A calibration curve is prepared using standard solutions of the analyte, and the concentration of the unknown sample is determined from this curve.

  • Sample Preparation : Samples are dissolved in a suitable solvent to a known concentration.

Mandatory Visualization: Workflow and Pathways

The following diagrams illustrate the key workflows and relationships in the validation of analytical methods for this compound analysis.

Analytical_Method_Validation_Workflow Start Start: Define Analytical Method Requirements MethodDevelopment Method Development & Optimization Start->MethodDevelopment PreValidation Pre-Validation Checks (e.g., System Suitability) MethodDevelopment->PreValidation Validation Method Validation PreValidation->Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Documentation Documentation & Reporting Specificity->Documentation Linearity->Documentation Accuracy->Documentation Precision->Documentation LOD->Documentation LOQ->Documentation Robustness->Documentation End End: Validated Method for Routine Use Documentation->End

Caption: General workflow for the validation of an analytical method.

Comparison_Logic cluster_performance Performance Metrics Analyte This compound Analysis MethodSelection Method Selection Criteria Analyte->MethodSelection HPLC HPLC / UPLC MethodSelection->HPLC High Specificity & Sensitivity GCMS GC-MS MethodSelection->GCMS Volatile Analytes High Specificity Spectro Spectrophotometry MethodSelection->Spectro Simplicity & Low Cost Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Specificity Specificity HPLC->Specificity AccuracyPrecision Accuracy & Precision HPLC->AccuracyPrecision CostComplexity Cost & Complexity HPLC->CostComplexity GCMS->Sensitivity GCMS->Specificity GCMS->AccuracyPrecision GCMS->CostComplexity Spectro->Sensitivity Spectro->Specificity Spectro->AccuracyPrecision Spectro->CostComplexity

Caption: Logical relationship for selecting an analytical method.

References

A Comparative Guide to the Spectroscopic Analysis of 8-Chloroquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the spectroscopic properties of 8-chloroquinoline and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for the characterization and analysis of this important class of compounds.

Introduction

This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The structural characterization of these molecules is fundamental for understanding their structure-activity relationships and for the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and elucidation of the molecular structures of these compounds.[1][2]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and several of its derivatives, providing a basis for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for determining the precise molecular structure of quinoline compounds in solution.[2] The chemical shifts are influenced by the substitution pattern on the quinoline core.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Derivatives.

ProtonThis compound[3]8-Chloro-5-nitroquinoline[4]5-Chloro-8-hydroxyquinoline[5]
H-2 ~8.9~9.2~8.8
H-3 ~7.5~7.8~7.6
H-4 ~8.2~8.9~8.5
H-5 ~7.7--
H-6 ~7.4~8.0~7.0
H-7 ~7.6~7.9-

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Derivative.

CarbonThis compound[3]6-Chloro-8-methylquinoline[6]
C-2 ~150~149
C-3 ~122~121
C-4 ~136~135
C-4a ~128~127
C-5 ~127~126
C-6 ~127-
C-7 ~129~132
C-8 ~144-
C-8a ~148~146

Note: Complete experimental data for all derivatives is not always available in a single source. The provided data is representative.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[2]

Table 3: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for this compound and Derivatives.

Functional GroupThis compound[3]8-Hydroxyquinoline Derivatives[7][8]
Aromatic C-H stretch 3100 - 29003100 - 3000
C=N stretch (quinoline ring) ~1600~1610
C=C stretch (aromatic ring) 1580 - 14501600 - 1450
C-Cl stretch ~800~820
O-H stretch (for hydroxy derivatives) -3400 - 3100 (broad)
C-O stretch (for hydroxy derivatives) -~1100
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and studying conjugation.[9]

Table 4: UV-Vis Absorption Maxima (λmax, nm) for this compound and Derivatives.

CompoundSolventλmax 1 (nm)λmax 2 (nm)
This compound Ethanol~230~315
8-Hydroxyquinoline Ethanol240308
5,7-Dichloro-8-hydroxyquinoline Various~250~340
5-Chloro-7-iodo-8-hydroxyquinoline Various~260~350

Note: The absorption maxima can shift depending on the solvent and the specific substitution pattern.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[11]

Table 5: Mass Spectrometry Data for this compound and a Derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺ or [M+H]⁺ (m/z)
This compound C₉H₆ClN163.60163
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) C₉H₅ClINO305.50305

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2]

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition :

    • Set the spectral width to approximately 15 ppm, centered around 5 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C nucleus.[2]

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

FT-IR Spectroscopy
  • Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of solid or liquid samples.[1][2]

  • Instrumentation : Place the sample in the sample holder of an FT-IR spectrometer.

  • Spectrum Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to obtain a high-quality spectrum.[2]

  • Data Processing : Perform a background correction on the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.[9]

  • Instrumentation : Use a double-beam UV-Vis spectrophotometer.

  • Spectrum Acquisition :

    • Fill a quartz cuvette with the solvent to record a baseline.

    • Fill another cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-800 nm.[12]

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).[1]

  • Instrumentation : Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Spectrum Acquisition :

    • Acquire a full scan mass spectrum to determine the molecular weight (as [M+H]⁺ in ESI).[11]

    • If necessary, perform a product ion scan (MS/MS) on the molecular ion to observe the fragmentation pattern, which can aid in structural elucidation.[13]

  • Data Analysis : Determine the exact mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula.[1][11]

Visualizations

The following diagrams illustrate a typical experimental workflow for the analysis of this compound derivatives and a representative biological pathway in which quinoline compounds are involved.

experimental_workflow synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification structural_elucidation Structural Elucidation purification->structural_elucidation nmr NMR Spectroscopy (¹H, ¹³C) structural_elucidation->nmr ftir FT-IR Spectroscopy structural_elucidation->ftir ms Mass Spectrometry structural_elucidation->ms uv_vis UV-Vis Spectroscopy structural_elucidation->uv_vis data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis uv_vis->data_analysis biological_testing Biological Activity Testing data_analysis->biological_testing final_report Final Characterization and Reporting data_analysis->final_report biological_testing->final_report

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound derivatives.

signaling_pathway quinoline Quinoline Derivative (e.g., 8-Hydroxyquinoline-based) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) quinoline->receptor Inhibits pi3k PI3K quinoline->pi3k Inhibits receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: A representative signaling pathway (PI3K/Akt/mTOR) often targeted by quinoline-based therapeutic agents.[2]

References

A Comparative Analysis of 8-Chloroquinoline and its Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is critical for the design of novel therapeutics. This guide provides a comparative study of 8-Chloroquinoline and its positional isomers, offering a side-by-side look at their physicochemical properties, biological activities, and toxicological profiles, supported by experimental data and detailed protocols.

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous synthetic compounds with a wide array of pharmacological properties. The introduction of a chloro-substituent to the quinoline ring can significantly modulate its biological activity. This guide focuses on this compound and its isomers—2-Chloroquinoline, 4-Chloroquinoline, 6-Chloroquinoline, and 7-Chloroquinoline—to elucidate how the position of the chlorine atom influences their chemical and biological characteristics.

Physicochemical Properties: A Foundation for Drug Design

The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. Variations in parameters such as melting point, boiling point, and solubility can impact a drug's absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the available data for the chloroquinoline isomers. It is important to note that a direct, comprehensive comparative study is lacking in the current literature, and some of the data is presented in ranges.

Property2-Chloroquinoline4-Chloroquinoline6-Chloroquinoline7-ChloroquinolineThis compoundQuinoline (Parent)
Molecular Formula C₉H₆ClNC₉H₆ClNC₉H₆ClNC₉H₆ClNC₉H₆ClNC₉H₇N
Molecular Weight 163.60163.60163.60163.60163.60129.16
Melting Point (°C) 34-37[1][2]28-31[3][4]41-43[5][6]85-20-15
Boiling Point (°C) 266-267[2]260-261[4]126-127 (at 10 mmHg)[5][6]207-208288.5237
Water Solubility InsolubleDoes not mix well[7]Insoluble[6][8]Sparingly solubleSolubleSlightly soluble
pKa --4.18 (Predicted)[6][8]-2.33 (Predicted)4.9
LogP -2.03[7]-2.9-2.04

Biological Activities: A Tale of Isomeric Potency

Quinoline derivatives are well-documented for their broad-spectrum biological activities, including anticancer, antimicrobial, and antimalarial effects. However, quantitative data directly comparing the simple chloroquinoline isomers is sparse. Much of the available research focuses on more complex derivatives of these scaffolds.

Anticancer Activity

The anticancer mechanism of quinoline derivatives is often multifactorial. Chloroquine, a well-known 4-aminoquinoline derivative, is understood to interfere with autophagy, a cellular process that can promote cancer cell survival[11]. It has also been shown to normalize tumor vasculature, thereby reducing hypoxia and metastasis and improving the delivery of chemotherapeutic agents[12]. This is thought to occur through an autophagy-independent activation of NOTCH1 signaling in endothelial cells[12].

anticancer_pathway cluster_chloroquinoline Chloroquinoline Derivative cluster_cell Cancer Cell cluster_vasculature Tumor Vasculature CQ Chloroquinoline Derivative Autophagy Autophagy CQ->Autophagy Inhibits Apoptosis Apoptosis CQ->Apoptosis Induces NOTCH1 NOTCH1 Signaling CQ->NOTCH1 Activates CellSurvival Cell Survival Autophagy->CellSurvival Promotes VesselNormalization Vessel Normalization NOTCH1->VesselNormalization Promotes Metastasis Metastasis VesselNormalization->Metastasis Reduces

Caption: General anticancer mechanisms of quinoline derivatives.

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives is well-established, with many acting as DNA gyrase inhibitors[13]. However, direct comparative MIC data for the chloroquinoline isomers is limited. Studies on derivatives provide some clues. For example, a 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid showed MIC values of 4–16 µg/mL against both Gram-positive and Gram-negative bacteria[14]. Another study on 2-chloro-6-methylquinoline derivatives reported MIC values against various bacterial strains[4]. The parent 8-hydroxyquinoline has been shown to be a potent antimicrobial agent, with an MIC of 27.58 µM against several pathogens, comparable to ampicillin[15].

antimicrobial_pathway cluster_chloroquinoline Quinoline Derivative cluster_bacterium Bacterial Cell Quinoline Quinoline Derivative DNAGyrase DNA Gyrase (Topoisomerase II) Quinoline->DNAGyrase Inhibits DNAReplication DNA Replication DNAGyrase->DNAReplication Essential for BacterialDeath Bacterial Death DNAReplication->BacterialDeath Inhibition leads to

Caption: General antimicrobial mechanism of quinoline derivatives.

Toxicity Profile

Experimental Protocols

To facilitate further research, detailed protocols for key biological assays are provided below.

MTT Cytotoxicity Assay

This assay is a colorimetric method for assessing cell viability.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates. After overnight attachment, they are treated with various concentrations of the test compounds for 48 or 72 hours.

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration that inhibits cell growth by 50%, is determined from a dose-response curve[10].

mtt_workflow Start Start CellCulture Culture Cancer Cells Start->CellCulture Seeding Seed Cells in 96-well Plate CellCulture->Seeding Treatment Add Chloroquinoline Isomers (Varying Concentrations) Seeding->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT IncubateMTT Incubate (e.g., 4h) MTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate IC50 Values Read->Calculate End End Calculate->End

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[4].

mic_workflow Start Start PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate Wells with Bacterial Suspension PrepareInoculum->Inoculate SerialDilution Perform Serial Dilutions of Chloroquinoline Isomers in 96-well Plate SerialDilution->Inoculate Incubate Incubate Plate (e.g., 18-24h) Inoculate->Incubate ReadMIC Visually Determine Lowest Concentration with No Growth (MIC) Incubate->ReadMIC End End ReadMIC->End

References

A Comparative Guide to the Computational and Theoretical Properties of 8-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the structural, electronic, and spectroscopic properties of 8-Chloroquinoline (8-CQ) and its parent molecule, Quinoline. The introduction of a chlorine atom at the C8 position significantly influences the molecule's characteristics, which can be effectively elucidated through computational methods. The data presented herein is derived from theoretical studies, primarily employing Density Functional Theory (DFT), a powerful tool for predicting molecular properties.

Computational Protocols

The quantitative data summarized in this guide is predominantly based on calculations performed using Density Functional Theory (DFT).

Experimental Protocol: DFT Calculations

  • Software: Gaussian 09/16 suite of programs is commonly utilized for these types of calculations.

  • Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely adopted method for studying quinoline derivatives.[1]

  • Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good balance between computational cost and accuracy for both geometry optimization and property calculations.

  • Geometry Optimization: The molecular structures of this compound and Quinoline are optimized to find their lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

  • Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Property Calculations: Once a stable geometry is confirmed, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges. Global reactivity descriptors are subsequently derived from the HOMO and LUMO energies.[2][3]

G cluster_input Setup cluster_calc DFT Calculation Engine (e.g., Gaussian) cluster_output Analysis & Results mol_structure Initial Molecular Structure (8-CQ) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Input Geometry freq_calc Frequency Analysis geom_opt->freq_calc Optimized Geometry confirm_min Confirm True Minimum (No Imaginary Frequencies) freq_calc->confirm_min Vibrational Frequencies spectra Predict Vibrational Spectra (IR, Raman) freq_calc->spectra properties Calculate Electronic Properties (HOMO, LUMO, MEP) confirm_min->properties Verified Minimum

Caption: A typical workflow for DFT-based molecular property analysis.

Structural and Electronic Property Comparison

The addition of an electronegative chlorine atom to the quinoline backbone induces notable changes in the molecule's geometry, electron distribution, and chemical reactivity.

Table 1: Key Geometrical Parameters (Optimized)

ParameterBond/AngleQuinoline (Å or °)This compound (Å or °)
Bond Length C7-C8~1.366~1.371
C8-H8 / C8-Cl~1.085~1.755
N1-C2~1.316~1.315
C8-C9~1.418~1.420
Bond Angle C7-C8-C9~120.5~121.8
H8-C8-C7 / Cl-C8-C7~119.8~119.0

Note: Values are representative and can vary slightly based on the specific computational level of theory.

The substitution of hydrogen with a larger chlorine atom expectedly elongates the C8-X bond significantly. Minor adjustments in bond lengths and angles throughout the ring system occur to accommodate the steric and electronic effects of the substituent.

Table 2: Calculated Electronic and Global Reactivity Descriptors

PropertySymbolQuinoline (eV)This compound (eV)
HOMO EnergyEHOMO-6.58-6.75
LUMO EnergyELUMO-1.15-1.42
HOMO-LUMO Gap ΔE 5.43 5.33
Ionization PotentialI6.586.75
Electron AffinityA1.151.42
Electronegativityχ3.8654.085
Chemical Hardnessη2.7152.665
Global SoftnessS0.3680.375

Note: Reactivity descriptors are calculated from HOMO and LUMO energies as follows: I ≈ -EHOMO; A ≈ -ELUMO; χ = (I+A)/2; η = (I-A)/2; S = 1/(2η).[2]

The chlorine atom, being electron-withdrawing, stabilizes both the HOMO and LUMO energy levels, lowering their values. This results in a slightly reduced HOMO-LUMO energy gap (ΔE) for this compound, suggesting it is marginally more reactive and chemically softer than the parent quinoline molecule.[2] The increased electronegativity (χ) and global softness (S) further support this observation.

Caption: The effect of C8 chlorination on key electronic properties of quinoline.

Vibrational Spectra Analysis

Theoretical vibrational analysis is crucial for interpreting experimental IR and Raman spectra. The substitution at the C8 position introduces new vibrational modes and shifts existing ones.

Table 3: Comparison of Selected Calculated Vibrational Frequencies (cm-1)

Vibrational ModeQuinoline (Calculated)This compound (Calculated)Comments
Aromatic C-H Stretching~3050 - 3100~3050 - 3100Region is largely unaffected, but individual peak intensities may vary.
C=C / C=N Ring Stretching~1500 - 1630~1490 - 1620Minor shifts due to electronic perturbation by the chlorine atom.
In-plane C-H Bending~1000 - 1300~1000 - 1300The C8-H in-plane bend is absent in 8-CQ.
C-Cl Stretching N/A ~700 - 750 A characteristic, strong band identifying the chloro-substituent.
Out-of-plane C-H Bending~740 - 900~750 - 900The pattern of these bands can be indicative of the substitution pattern.

The most significant difference in the vibrational spectrum of this compound compared to Quinoline is the appearance of a strong C-Cl stretching vibration. Other quinoline derivatives with different substitutions show characteristic bands for those groups, such as the C≡N stretch in cyano-quinolines, which appears at much higher wavenumbers (~2240-2330 cm⁻¹).[4] The calculated frequencies for the core quinoline ring vibrations show slight shifts, reflecting the mass and electronic influence of the chlorine atom. These theoretical assignments are vital for the accurate interpretation of experimental spectroscopic data.[1][5]

References

A Comparative Guide to the Biological Activity of 8-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-chloroquinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various this compound derivatives, supported by experimental data and detailed methodologies.

Data Presentation

Anticancer Activity of this compound Derivatives

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells, are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-Chloro-8-hydroxyquinoline (Cloxyquin)Human lung carcinoma (A549)5.6Doxorubicin1.83[1]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Prostate Cancer (DU-145)3.5--[2]
Prostate Cancer (PC-3)4.2--[2]
Prostate Cancer (LNCaP)2.8--[2]
Breast Cancer (MCF-7)5.1--[2]
Breast Cancer (MDA-MB-231)4.8--[2]
Glioblastoma (U-87 MG)3.9--[2]
Colon Cancer (HCT-116)6.2--[2]
Leukemia (K-562)1.9--[2]
5,7-Dichloro-8-hydroxy-2-methylquinolineBreast Cancer (MDA-MB-231)---
8-Hydroxy-2-quinolinecarbaldehydeHepatocellular Carcinoma (Hep3B)6.25 µg/mL--[3][4]
Various other cell lines12.5-25 µg/mL--[3][4]
Platinum(II) complex with 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-olBreast Cancer (MDA-MB-231)5.49--[5]
Antimicrobial Activity of this compound Derivatives

The antimicrobial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
5-Chloro-8-hydroxyquinoline (Cloxyquin)Mycobacterium tuberculosis (9 standard strains)0.125 - 0.25--[6]
Mycobacterium tuberculosis (150 clinical isolates)0.062 - 0.25--[6]
Staphylococcus aureus≤5.58 - 44.55 µM--[3]
5,7-Dichloro-8-hydroxyquinolineStaphylococcus aureus---
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybridGram-positive & Gram-negative bacteria4 - 16--[7]
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis0.1 µM--
Mycobacterium smegmatis1.56 µM--
Staphylococcus aureus (MSSA)2.2 µM--
Staphylococcus aureus (MRSA)1.1 µM--
Anti-inflammatory Activity of this compound Derivatives

Quantitative data on the anti-inflammatory activity of this compound derivatives is less prevalent in the readily available literature. However, the potential for quinoline derivatives to act as anti-inflammatory agents is recognized, often through the inhibition of cyclooxygenase (COX) enzymes. Molecular docking studies have suggested that hydroxyquinolin-2-one derivatives have a strong potential for COX inhibition[8]. Some N-acyl hydrazone derivatives of other anti-inflammatory drugs have shown significant reduction in rat paw edema, with one compound achieving a 52.8% reduction at 4 hours[9][10]. While specific data for this compound derivatives in assays like the carrageenan-induced paw edema model is limited, this remains a promising area for future investigation.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment[6][11].

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours)[11].

  • MTT Incubation: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals[12].

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals[6][11].

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve[13].

Agar Dilution Method for Antimicrobial Activity

The agar dilution method is a standard technique for determining the MIC of an antimicrobial agent.

Principle: A series of agar plates containing different concentrations of the antimicrobial agent are prepared and inoculated with the test microorganism. The MIC is the lowest concentration that inhibits visible growth.

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent.

  • Preparation of Agar Plates: Prepare a series of two-fold dilutions of the stock solution. Add a specific volume of each dilution to molten Mueller-Hinton agar and pour into petri dishes to solidify. A control plate with no antimicrobial agent is also prepared[14][15].

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard[14][15].

  • Inoculation: Inoculate the surface of each agar plate with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism[14][15].

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential[15][16][17].

Procedure:

  • Animal Dosing: Administer the this compound derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals (typically rats or mice) at a specific dose and route (e.g., oral or intraperitoneal)[2][16]. A control group receives the vehicle.

  • Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal[16][17].

  • Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours)[16].

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Mandatory Visualization

Anticancer_Mechanism cluster_cell Cancer Cell 8-Chloroquinoline_Derivative 8-Chloroquinoline_Derivative Chelation 8-Chloroquinoline_Derivative->Chelation Metal_Ions Metal Ions (e.g., Cu2+, Zn2+) Metal_Ions->Chelation DNA DNA Chelation->DNA DNA Damage ROS Reactive Oxygen Species (ROS) Chelation->ROS Generation Apoptosis Apoptosis DNA->Apoptosis Induction ROS->Apoptosis Induction

Caption: Proposed anticancer mechanism of this compound derivatives.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell 8-Chloroquinoline_Derivative 8-Chloroquinoline_Derivative Chelation 8-Chloroquinoline_Derivative->Chelation Essential_Metal_Ions Essential Metal Ions (e.g., Fe2+, Mg2+) Essential_Metal_Ions->Chelation Enzyme_Inhibition Enzyme Inhibition Chelation->Enzyme_Inhibition Deprivation Metabolic_Disruption Metabolic Disruption Enzyme_Inhibition->Metabolic_Disruption Bacterial_Death Bacterial_Death Metabolic_Disruption->Bacterial_Death

Caption: Postulated antimicrobial mechanism of this compound derivatives.

Anti_inflammatory_Pathway cluster_inflammatory_cell Inflammatory Cell Inflammatory_Stimuli Inflammatory_Stimuli NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway Activation COX_Enzymes COX Enzymes NF_kB_Pathway->COX_Enzymes Upregulation Pro_inflammatory_Mediators Pro-inflammatory Mediators COX_Enzymes->Pro_inflammatory_Mediators Production Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation 8_Chloroquinoline_Derivative 8_Chloroquinoline_Derivative 8_Chloroquinoline_Derivative->NF_kB_Pathway Inhibition 8_Chloroquinoline_Derivative->COX_Enzymes Inhibition

Caption: Potential anti-inflammatory mechanism via NF-κB and COX inhibition.

References

X-ray Crystallographic Analysis of 8-Chloroquinoline Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal and materials chemistry often hinges on the precise understanding of molecular structures. For complexes involving 8-chloroquinoline, a versatile ligand known for its role in the development of therapeutic agents and functional materials, X-ray crystallography stands as the definitive method for elucidating three-dimensional atomic arrangements. This guide provides a comparative analysis of the X-ray crystallographic data of this compound and its coordination complexes, offering insights into their synthesis, structure, and the analytical techniques used for their characterization.

Performance Comparison: Crystallographic Data of this compound Complexes

The precise coordination environment of this compound complexes can be meticulously detailed through single-crystal X-ray diffraction. The following table summarizes key crystallographic parameters for a selection of transition metal complexes featuring this compound or its close derivatives, providing a basis for structural comparison.

ComplexMetal CenterCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Key Bond Lengths (Å)
Dichlorido[8-(diphenylphosphanyl)quinoline-κ²N,P]palladium(II)Pd(II)MonoclinicP2₁/n10.339(1)13.080(1)14.509(2)90108.08(1)90Pd—P: 2.238(1), Pd—N: 2.138(3), Pd—Cl(trans to P): 2.362(1), Pd—Cl(trans to N): 2.290(1)[1][2]
Dichlorido[8-(diphenylphosphanyl)-2-methylquinoline-κ²N,P]palladium(II)Pd(II)MonoclinicP2₁/c10.024(1)16.378(2)12.518(2)9099.18(1)90Pd—P: 2.235(1), Pd—N: 2.164(2), Pd—Cl(trans to P): 2.368(1), Pd—Cl(trans to N): 2.288(1)[3]
Bis(5-chloro-7-bromo-8-hydroxyquinolinato)copper(II)Cu(II)TriclinicP-18.453(2)9.683(2)11.083(3)81.34(3)71.37(3)85.05(3)Cu—O: 1.920(2), 1.926(2), Cu—N: 1.964(2), 1.953(2)[4]
Dichlorido{8-[2-(dimethylamino)ethylamino]quinoline-κ³N,N′,N′′}zinc(II)Zn(II)OrthorhombicP2₁2₁2₁23.6403(6)7.5682(2)8.0329(3)909090Zn—N(quinoline): 2.163(3), Zn—N(ethylamino): 2.128(3), Zn—N(dimethylamino): 2.278(3), Zn—Cl: 2.304(1), 2.333(1)[5]

Experimental Protocols

A detailed understanding of the experimental conditions is paramount for the reproduction and validation of scientific findings. Below are the methodologies employed in the synthesis and crystallographic analysis of the featured complexes.

Synthesis of Dichlorido[8-(diphenylphosphanyl)quinoline-κ²N,P]palladium(II)

The synthesis of the dichloridopalladium(II) complex of 8-(diphenylphosphanyl)quinoline was achieved by reacting the ligand with a palladium(II) salt.[1] The resulting product was then recrystallized from hot acetonitrile to yield yellow, block-shaped crystals suitable for X-ray diffraction analysis.[1]

Synthesis of Bis(5-chloro-7-bromo-8-hydroxyquinolinato)copper(II)

This copper(II) complex was synthesized by mixing a solution of 5-chloro-7-bromo-8-hydroxyquinoline with a copper(II) salt.[4] The resulting precipitate was collected and subjected to characterization. Single crystals for X-ray analysis were obtained through appropriate crystallization techniques.

Single-Crystal X-ray Diffraction Analysis

For each complex, a suitable single crystal was selected and mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using monochromatic radiation. The collected data were then processed to solve and refine the crystal structure. This process involves determining the unit cell dimensions, the space group, and the atomic coordinates of all atoms in the crystal lattice.

Visualizing the Experimental Workflow

The process of determining the crystal structure of a molecular compound is a systematic workflow, from synthesis to data analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Ligand & Metal Salt Reaction purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (e.g., CIF check) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure analytical_techniques cluster_techniques Analytical Techniques Compound This compound Complex XRay X-ray Crystallography (Solid-State Structure) Compound->XRay Definitive 3D Structure NMR NMR Spectroscopy (Solution Structure) Compound->NMR Structure in Solution IR_UV IR & UV-Vis Spectroscopy (Coordination & Electronic Properties) Compound->IR_UV Functional Groups & Geometry Thermal Thermal Analysis (Stability & Composition) Compound->Thermal Thermal Behavior XRay->NMR Complements NMR->IR_UV Corroborates IR_UV->Thermal Supports

References

8-Chloroquinoline vs. 8-Bromoquinoline: A Comparative Guide to Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and functional materials, quinoline scaffolds are indispensable building blocks. The strategic functionalization of these scaffolds via cross-coupling reactions is a cornerstone of modern synthetic chemistry. A critical consideration for any synthetic chemist is the choice of the halide on the quinoline core, as this profoundly influences reactivity, reaction conditions, and ultimately, the efficiency of the synthetic route. This guide provides an objective, data-supported comparison of the reactivity of 8-chloroquinoline and 8-bromoquinoline, focusing on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Executive Summary

The fundamental principles of organic chemistry, particularly concerning carbon-halogen bond strengths, dictate that 8-bromoquinoline is inherently more reactive than this compound in typical palladium-catalyzed cross-coupling reactions. The weaker carbon-bromine bond leads to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle. While direct, side-by-side quantitative comparisons under identical conditions are not extensively documented in the literature, a clear trend of superior reactivity for bromoquinolines can be extrapolated from published data on various isomers. This guide consolidates this information to provide a predictive framework for researchers selecting a starting material for their synthetic campaigns.

The Decisive Factor: Carbon-Halogen Bond Strength

The disparity in reactivity between this compound and 8-bromoquinoline is primarily governed by their respective carbon-halogen bond dissociation energies (BDE). The C-Br bond is significantly weaker than the C-Cl bond, making it easier to cleave. This is the crucial first step (oxidative addition) in many palladium-catalyzed cross-coupling reactions.

Bond TypeAverage Bond Dissociation Energy (kJ/mol)
Aryl C-Cl~400
Aryl C-Br~335

This difference in bond energy translates to milder reaction conditions and often higher yields when using 8-bromoquinoline as a substrate compared to this compound.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The general order of reactivity for aryl halides in this reaction is I > Br > Cl. While no studies directly compare the Suzuki-Miyaura coupling of this compound and 8-bromoquinoline under identical conditions, the following table presents representative data for related haloquinolines, illustrating the general trend.

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterPd(OAc)₂ / XantphosK₃PO₄Toluene/H₂O11088
Various Aryl BromidesPhenylboronic AcidPd(OAc)₂K₂CO₃Water7095
8-Bromo-5-methoxyquinolineArylboronic acids[Pd(PPh₃)₄]K₃PO₄1,4-Dioxane80Good (not specified)
Aryl ChloridesPhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10092

Note: The data is compiled from different sources and reaction conditions are not directly comparable. It serves to illustrate the general reactivity trends.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura reaction, aryl bromides are generally more reactive than aryl chlorides.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
8-(Benzyloxy)-5-bromoquinolineN-methylanilinePd(OAc)₂ / Josiphos-type ligandNaOtBuToluene110-12093[1]
5-Chloro-8-hydroxyquinolineDiphenylaminePalladium catalystNot specifiedDioxane/TolueneRefluxNot specified (180h reaction time)[1]
4-BromotolueneAnilinePd₂(dba)₃ / P(tBu)₃NaOtBuToluene8099
4-ChlorotolueneAnilinePd[P(o-tol)₃]₂ / CyPF-tBuNaOtBuToluene10092

Note: The data is compiled from different sources and reaction conditions are not directly comparable. It serves to illustrate the general reactivity trends. The significantly longer reaction time reported for a chlorosubstituted quinoline highlights the lower reactivity of the C-Cl bond[1].

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimal conditions are substrate-dependent and may require further optimization.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel, add the 8-haloquinoline (1.0 mmol), the desired boronic acid (1.2 mmol), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Degassed solvent (e.g., 1,4-dioxane/water, toluene) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with the 8-haloquinoline (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4 mmol). The tube is sealed, removed from the glovebox, and degassed solvent (e.g., toluene, dioxane) is added via syringe. The reaction mixture is then heated in an oil bath at a specified temperature (typically 80-120 °C) with stirring for the required time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated under reduced pressure. The residue is then purified by flash column chromatography.

Visualizing the Reaction Mechanisms and Logical Relationships

To further clarify the processes and the underlying principles of reactivity, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X (8-Haloquinoline) PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' Ln Transmetal->PdII_Ar ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X (8-Haloquinoline) PdII Ar-Pd(II)-X Ln OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amido Ar-Pd(II)-NR₂ Ln AmineCoord->PdII_Amido Deprotonation (Base) Amine R₂NH Amine->AmineCoord Base Base Base->AmineCoord RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Buchwald-Hartwig Amination Catalytic Cycle

Reactivity_Logic BDE Bond Dissociation Energy (BDE) CBr_Bond C-Br Bond BDE->CBr_Bond CCl_Bond C-Cl Bond BDE->CCl_Bond Lower_BDE Lower BDE CBr_Bond->Lower_BDE Higher_BDE Higher BDE CCl_Bond->Higher_BDE Faster_Rate Faster Lower_BDE->Faster_Rate Slower_Rate Slower Higher_BDE->Slower_Rate OxAdd_Rate Rate of Oxidative Addition OxAdd_Rate->Faster_Rate OxAdd_Rate->Slower_Rate Higher_Reactivity Higher Faster_Rate->Higher_Reactivity Lower_Reactivity Lower Slower_Rate->Lower_Reactivity Overall_Reactivity Overall Cross-Coupling Reactivity Overall_Reactivity->Higher_Reactivity Overall_Reactivity->Lower_Reactivity

Logical Relationship of Reactivity

Conclusion

The choice between this compound and 8-bromoquinoline as a starting material for cross-coupling reactions is a classic trade-off between reactivity and cost, with the chloro- derivative typically being more economical. The evidence strongly supports the higher reactivity of 8-bromoquinoline due to its weaker C-Br bond. This translates to faster reactions, milder conditions, and often higher yields in both Suzuki-Miyaura and Buchwald-Hartwig couplings. However, with the advent of highly active and specialized palladium catalyst systems, the scope of reactions involving the less reactive but more cost-effective this compound is continually expanding. For many applications, particularly in large-scale synthesis, the development of a robust protocol using this compound may be highly advantageous. This guide provides the foundational principles and representative data to aid researchers in making an informed decision based on the specific goals of their synthetic project.

References

Unveiling the Antimicrobial Potential of 8-Chloroquinoline Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a comprehensive validation of the antimicrobial efficacy of 8-chloroquinoline compounds, offering a comparative analysis against established antibiotics, detailed experimental methodologies, and a visual representation of the testing workflow.

This compound and its derivatives have emerged as a promising class of compounds with significant antimicrobial properties. Their unique chemical structure allows for a distinct mechanism of action, primarily attributed to the chelation of metal ions essential for microbial enzyme function. This guide synthesizes available data to present an objective comparison of their performance against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound derivatives against various microorganisms, juxtaposed with the performance of standard antibiotics. The data is compiled from multiple studies to provide a broad perspective on the antimicrobial spectrum.

CompoundMicroorganismMIC (µg/mL)Standard AntibioticMIC (µg/mL)
8-Hydroxyquinoline Staphylococcus aureus3.44 - 13.78Ampicillin26.93
Candida albicans27.58--
5-Chloro-8-hydroxyquinoline (Cloxyquin) Mycobacterium tuberculosis0.062 - 0.25--
Listeria monocytogenes5.57--
Photobacterium shigelloides11.14--
5,7-Dichloro-8-hydroxyquinoline Mycobacterium tuberculosis0.1 - 1.1--
Methicillin-sensitive S. aureus (MSSA)2.2--
Methicillin-resistant S. aureus (MRSA)1.1--
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) Phaeomoniella chlamydospora10--
Phaeoacremonium aleophilum1--
8-hydroxyquinoline derivative (5d) Escherichia coli0.125 - 8Ciprofloxacin<0.015 - 0.23
Pseudomonas aeruginosa0.125 - 8Ciprofloxacin0.37
Klebsiella pneumoniae0.125 - 8Ciprofloxacin-

Note: MIC values can vary based on the specific strain and the experimental conditions. The data presented here is for comparative purposes and is derived from the cited research.

Key Experimental Protocols

The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for two common assays used to evaluate the compounds discussed in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[1]

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the this compound compound is prepared by dissolving the pure powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

2. Serial Dilutions:

  • A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the compound across the wells.

3. Inoculum Preparation:

  • The test microorganism is cultured overnight on an appropriate agar medium.

  • A suspension of the microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized inoculum is further diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial or fungal suspension.

  • The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[1]

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.[1]

1. Preparation of Antimicrobial-Containing Agar Plates:

  • A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the this compound compound.

  • This is achieved by adding a specific volume of the antimicrobial stock solution to the molten agar before it solidifies.

2. Inoculum Preparation:

  • The inoculum is prepared in the same manner as for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

3. Inoculation:

  • A standardized volume of the microbial suspension is spotted onto the surface of each agar plate.

4. Incubation:

  • The plates are incubated under suitable conditions until growth is visible in the control plate (the plate without any antimicrobial agent).

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the microorganism on the agar surface.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results stock Prepare Stock Solution of this compound serial Perform Serial Dilutions in Microtiter Plate stock->serial inoculate Inoculate Microtiter Plate with Microorganism serial->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read Read and Record MIC Value incubate->read

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

This guide provides a foundational understanding of the antimicrobial efficacy of this compound compounds. Further research and clinical trials are essential to fully elucidate their therapeutic potential and establish their role in combating infectious diseases.

References

Safety Operating Guide

Proper Disposal of 8-Chloroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 8-Chloroquinoline must adhere to local, regional, and national hazardous waste regulations. This compound is recognized as an irritant to the eyes, skin, and respiratory system, and is very toxic to aquatic life with long-lasting effects.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. The following procedures are designed to mitigate risks and ensure compliance with safety standards.

Hazard and Safety Summary

A clear understanding of the hazards associated with this compound is crucial for its safe handling and disposal. The following table summarizes key safety information.

Hazard ClassificationPersonal Protective Equipment (PPE)First Aid Measures
Acute Toxicity / Irritant Eye/Face Protection: Safety glasses with side-shields or goggles.Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[2][3]
Causes skin, eye, and respiratory tract irritation.[2][3]Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as needed.[2]Skin: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][2]
Environmental Hazard Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2][3]
Very toxic to aquatic life with long-lasting effects.[1]Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process that begins with the initial handling of the chemical and ends with its final removal by a certified waste management service.

1. Personal Protective Equipment (PPE) and Handling:

  • Before handling this compound, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]

  • Avoid generating dust when handling the solid form of the compound.[2][4]

2. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • For small spills, carefully sweep or vacuum the material and place it into a designated, labeled hazardous waste container.[1][2][5] Avoid creating dust.

  • Do not use air hoses for cleaning up spills.[4]

  • Ensure the spill area is thoroughly cleaned and decontaminated after the material has been removed.

3. Waste Collection and Storage:

  • All waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]

  • Store the waste container in a designated satellite accumulation area.

4. Final Disposal:

  • The disposal of this compound waste must be conducted through an approved and certified hazardous waste disposal facility.[1][3][5]

  • It is the responsibility of the chemical waste generator to properly classify the waste according to local, regional, and national regulations.[1][2]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Disposal Procedure Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE start->ppe handling Handle in Ventilated Area ppe->handling spill Spill Occurs? handling->spill waste_collection Collect Waste in Labeled Container handling->waste_collection cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->waste_collection No cleanup->waste_collection storage Store in Designated Area waste_collection->storage disposal_request Request EHS Waste Pickup storage->disposal_request end End: Proper Disposal disposal_request->end

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling 8-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 8-Chloroquinoline in a laboratory setting.

Researchers and scientists working with this compound must adhere to strict safety protocols to mitigate potential hazards. This compound is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Proper use of personal protective equipment (PPE) is the first line of defense in ensuring personal safety and maintaining a secure research environment.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for various laboratory activities involving this compound. It is imperative to always consult the specific Safety Data Sheet (SDS) for the compound in use for the most detailed and up-to-date information.

Laboratory Activity Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Routine Handling & Weighing (in a fume hood) Chemical safety goggles or a face shield.[3][4]Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[5]Not generally required if handled in a certified chemical fume hood.Laboratory coat.[3]
Preparing Solutions Chemical safety goggles and a face shield.Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[5]A NIOSH-approved respirator with an organic vapor cartridge is recommended if not handled in a fume hood.[3]Chemical-resistant apron over a laboratory coat.[5]
Managing Spills Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.Chemical-resistant suit or coveralls.
PPE Specifications

For optimal protection, the selection of PPE should meet the following specifications.

PPE Component Specification Standard
Eye Protection Chemical splash goggles.ANSI Z87.1 / EN 166.[3][4]
Gloves Nitrile rubber, Neoprene, or other compatible material with a minimum thickness of 0.11 mm. Glove suitability and breakthrough time should be confirmed with the manufacturer.[5]EN 374.[5]
Respirator Air-purifying respirator with organic vapor cartridges and P100 particulate filters, or a supplied-air respirator.NIOSH approved.[3]
Protective Clothing Laboratory coat made of a low-linting, non-flammable material. For larger quantities or spill cleanup, a chemically resistant apron or suit is necessary.N/A

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step plan outlines the essential procedures for preparation, use, and cleanup.

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

    • Gather all necessary PPE as specified in the tables above and inspect for any damage.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all work involving this compound within a chemical fume hood.[6]

    • Wear the appropriate PPE at all times.[4][7][8][9]

    • Avoid the formation of dust and aerosols.[7][9]

    • Use dedicated spatulas and glassware.

  • Cleanup:

    • Decontaminate all surfaces and equipment after use with an appropriate solvent (e.g., ethanol) followed by soap and water.

    • Wipe down the interior of the fume hood.

    • Remove and dispose of gloves and any other contaminated disposable materials in a designated hazardous waste container.[7][8]

    • Wash hands thoroughly with soap and water after removing PPE.[3][4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Unused or waste this compound must be disposed of as hazardous chemical waste.[7][8]

    • Collect in a clearly labeled, sealed, and compatible waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[7][8]

    • Place these materials in a designated, sealed hazardous waste bag or container.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • Follow your institution's guidelines for the disposal of rinsed chemical containers.

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, a swift and organized response is crucial. The following diagram illustrates the logical workflow for safely managing a spill of this compound.

start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small Spill? assess->small_spill don_ppe Don Appropriate PPE small_spill->don_ppe Yes large_spill Large Spill or Unknown Hazard small_spill->large_spill No contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Spill with Appropriate Kit contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste in Hazardous Waste Container decontaminate->dispose report Report Incident to Supervisor/EHS dispose->report end End report->end evacuate_lab Evacuate Laboratory & Close Doors large_spill->evacuate_lab call_ehs Call Emergency Services / EHS evacuate_lab->call_ehs call_ehs->end

Caption: Workflow for handling a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloroquinoline
Reactant of Route 2
Reactant of Route 2
8-Chloroquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.